molecular formula C6H4O4 B1355527 Comanic Acid CAS No. 499-05-8

Comanic Acid

Cat. No.: B1355527
CAS No.: 499-05-8
M. Wt: 140.09 g/mol
InChI Key: UFMDRPPBUAPWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comanic Acid is a useful research compound. Its molecular formula is C6H4O4 and its molecular weight is 140.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMDRPPBUAPWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00486729
Record name Comanic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499-05-8
Record name Comanic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Comanic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Comanic Acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEF84NM2E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Comanic Acid: A Technical Guide to its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comanic acid, systematically known as 4-oxo-4H-pyran-2-carboxylic acid, is a heterocyclic organic compound belonging to the pyrone class of molecules.[1] While not as widely recognized as some other natural products, this compound and its derivatives have garnered interest in various scientific fields, particularly as versatile intermediates in organic synthesis for the development of pharmaceuticals and agrochemicals.[2][3] This technical guide provides a comprehensive overview of the discovery and historical background of this compound, its key synthetic pathways, and its physicochemical properties, tailored for researchers, scientists, and drug development professionals.

Historical Background and Discovery

The history of this compound is intrinsically linked to the study of pyrone chemistry and related natural products. While a definitive "discovery" event of this compound as an isolated natural product is not well-documented, its existence was established through chemical synthesis in the late 19th century.

The intellectual precursor to this compound's discovery can be traced to the isolation of chelidonic acid from the greater celandine plant (Chelidonium majus) in 1839.[4] this compound can be derived from the partial decarboxylation of chelidonic acid.

The first documented synthesis of a related compound, coumalic acid, was reported by the German chemist Hans von Pechmann in 1891.[5][6] This synthesis, which involves the reaction of malic acid with fuming sulfuric acid, laid the groundwork for the synthesis of other pyrone carboxylic acids, including this compound. The name "this compound" itself is an alteration of "comenic acid," another related pyrone derivative.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[2][7] Its chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₄O₄[8]
Molecular Weight 140.09 g/mol [2][8]
Appearance White to light yellow crystalline powder[2][7]
Melting Point 206–209 °C[9]
Solubility Moderately soluble in organic solvents; limited solubility in water[10]

Table 2: Spectroscopic Data for this compound

TechniqueKey Data PointsSource(s)
FTIR (KBr) Characteristic peaks for C=O, C=C, and O-H stretching[8]
¹³C NMR Signals corresponding to carbonyl, vinyl, and carboxylic acid carbons[11]
¹H NMR Signals for vinyl protons and the carboxylic acid proton[11]
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns[11]

Experimental Protocols

Synthesis of this compound (as Coumalic Acid) via the von Pechmann Reaction

This protocol is adapted from the well-established procedure for the synthesis of coumalic acid, which shares the same pyrone carboxylic acid core structure.[9]

Materials:

  • Malic acid (powdered)

  • Concentrated sulfuric acid

  • Fuming sulfuric acid (20-30%)

  • Crushed ice

  • Methanol

  • Decolorizing carbon (e.g., Norit)

Procedure:

  • In a 2-liter round-bottomed flask, place 200 g (1.49 moles) of powdered malic acid and 170 ml of concentrated sulfuric acid.

  • To this suspension, add three 50-ml portions of 20–30% fuming sulfuric acid at 45-minute intervals.

  • After the initial vigorous evolution of gas has subsided, heat the solution on a water bath for 2 hours with occasional shaking.

  • Cool the reaction mixture and pour it slowly onto 800 g of crushed ice with stirring.

  • Allow the mixture to stand for 24 hours to allow for complete precipitation of the crude acid.

  • Filter the precipitate using a Büchner funnel, wash with three 50-ml portions of ice-cold water, and dry on a water bath. The yield of crude acid is typically 75–80 g.

  • For purification, dissolve half of the crude product in five times its weight of hot methanol.

  • Add 3 g of decolorizing carbon and boil the solution.

  • Filter the hot solution and then cool it in an ice bath to induce crystallization.

  • Collect the precipitate by filtration and wash with 25 ml of cold methanol. The mother liquor can be used to recrystallize the remaining crude material.

  • The final yield of bright yellow coumalic acid (this compound analogue), melting at 206–209°C, is typically 68–73 g (65–70%).[9]

Synthesis and Derivation Pathways

The primary historical pathways for obtaining this compound are through the synthesis from malic acid and the decarboxylation of chelidonic acid.

comanic_acid_synthesis malic_acid Malic Acid comanic_acid This compound malic_acid->comanic_acid von Pechmann Synthesis (1891) fuming_h2so4 Fuming H₂SO₄ chelidonic_acid Chelidonic Acid chelidonic_acid->comanic_acid Partial Decarboxylation heat_decarboxylation Heat

Historical Synthesis and Derivation of this compound.

Biological Activities and Applications

While this compound itself is not a widely used therapeutic agent, its pyrone scaffold is a key structural motif in many biologically active natural products.[12] Derivatives of this compound have been investigated for a range of potential applications:

  • Pharmaceutical Intermediates: this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic properties, including anti-inflammatory and analgesic drugs.[2][3]

  • Agrochemicals: It is used in the formulation of herbicides and fungicides.[3]

  • Polymer Chemistry: this compound has applications in the development of new polymers.

  • Food Industry: It has been explored as a potential food preservative.

Some studies have suggested that this compound itself may possess antimicrobial and anti-inflammatory properties, though further research is needed to fully elucidate its biological mechanisms of action.[10]

Conclusion

This compound, a member of the pyrone family of heterocyclic compounds, holds a significant place in the history of organic synthesis. From its conceptual origins tied to the discovery of chelidonic acid to its first synthesis by von Pechmann, it has served as a valuable platform for chemical exploration. While its direct applications are primarily as a synthetic intermediate, the ongoing interest in pyrone-containing molecules for drug discovery and materials science ensures that this compound and its derivatives will continue to be relevant to the scientific community. This guide provides a foundational understanding of its historical context, synthesis, and properties to aid researchers in their future investigations of this versatile compound.

References

Comanic Acid: A Technical Guide to Its Natural Sources, Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Comanic acid, a naturally occurring pyranone derivative, is emerging as a molecule of significant interest in the fields of medicinal chemistry and drug development. While its full therapeutic potential is still being uncovered, preliminary evidence suggests promising antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its natural sources, known analogs, and the underlying mechanisms of its biological activity. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers seeking to explore the therapeutic applications of this intriguing compound.

Introduction

This compound, systematically known as 4-oxo-4H-pyran-2-carboxylic acid, is an organic compound with the chemical formula C₆H₄O₄[1][2]. Its structure features a pyranone ring, a class of heterocyclic compounds widely distributed in nature and known for their diverse biological activities[3][4][5]. While research into this compound is still in its early stages, it is recognized for its potential as a scaffold for the synthesis of novel therapeutic agents[6]. This guide aims to synthesize the current understanding of this compound, providing a foundation for future research and development.

Natural Sources and Biosynthesis

While this compound is presumed to be of natural origin, likely from plant or microbial sources, specific organisms that produce it have not yet been definitively identified in the reviewed literature[1]. However, the broader class of compounds to which it belongs, pyran-2-ones, are known to be produced by various fungi and bacteria[3][7].

The biosynthetic pathway for this compound has not been fully elucidated. However, a potential precursor is chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), a compound found in some plants. This compound can be obtained through the partial decarboxylation of chelidonic acid[8][9]. The enzymatic machinery responsible for this conversion in a natural system remains a subject for future investigation.

A plausible biosynthetic route, inferred from related pathways, may involve the polyketide pathway, which is responsible for the synthesis of a wide array of aromatic compounds in microorganisms.

Analogs of this compound

The exploration of this compound analogs is an active area of research, with a focus on synthesizing derivatives with enhanced biological activities. Modifications of the core pyranone structure can lead to compounds with altered potency and selectivity. While specific, named analogs of this compound are not extensively documented in the public domain, the synthesis of various pyran derivatives with antimicrobial and anti-inflammatory properties is a well-established field[10][11][12][13][14][15][16][17]. Research into the synthesis of 4-oxo-4H-pyran-2-carboxylic acid derivatives is ongoing, with the aim of developing novel therapeutic agents[18].

Biological Activity

Preliminary studies suggest that this compound possesses both antimicrobial and anti-inflammatory properties[1][6].

Antimicrobial Activity
Anti-inflammatory Activity

This compound is purported to have anti-inflammatory effects, a property shared by many natural and synthetic coumarin (B35378) and cinnamic acid derivatives[12][14][15][17][21]. The anti-inflammatory activity of these related compounds is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[[“]][23][24][25][26][27]. Quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound in relevant inflammatory assays are needed to fully characterize its potential.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogs.

Synthesis of this compound from Chelidonic Acid

This protocol describes a potential laboratory synthesis of this compound via the decarboxylation of chelidonic acid.

Materials:

  • Chelidonic acid

  • High-boiling point solvent (e.g., glycerol)

  • Heating mantle with stirring capabilities

  • Condenser

  • Filtration apparatus

  • Recrystallization solvent (e.g., water or ethanol)

Procedure:

  • Dissolve chelidonic acid in a suitable high-boiling point solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Heat the mixture to a temperature sufficient to induce decarboxylation. The optimal temperature and reaction time should be determined empirically.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. If it remains in solution, use an appropriate extraction method to isolate the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent to obtain the final product.

  • Characterize the purified this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity.

Antimicrobial Susceptibility Testing (Adaptable for this compound)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Materials:

  • This compound or its analog

  • Sterile 96-well microtiter plates

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic/antifungal

  • Negative control (vehicle solvent)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the wells of the 96-well plate.

  • Add the standardized microbial inoculum to each well, ensuring a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages (Adaptable for this compound)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound or its analog

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant, which is a stable product of NO, using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways modulated by this compound are not yet fully understood. However, based on the activities of structurally related compounds, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of key inflammatory pathways such as NF-κB and MAPK.

Potential Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Many natural compounds with anti-inflammatory properties have been shown to inhibit this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Comanic_Acid This compound? Comanic_Acid->IKK Potential Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Modulation of MAPK Pathways

MAPK signaling cascades are also critical in mediating inflammatory responses.

MAPK_Pathway Stress_Signal Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stress_Signal->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Comanic_Acid This compound? Comanic_Acid->MAPKK Potential Inhibition?

Caption: Potential modulation of MAPK signaling pathways by this compound.

Data Summary

Currently, there is a lack of specific quantitative data for the biological activities of this compound in the public domain. The following table is provided as a template for researchers to populate as data becomes available.

Table 1: Biological Activity of this compound and Its Analogs (Template)

CompoundAssayTarget/OrganismResult (MIC/IC50)Reference
This compoundAntimicrobialStaphylococcus aureus--
This compoundAntimicrobialEscherichia coli--
This compoundAntimicrobialCandida albicans--
This compoundAnti-inflammatory (NO inhibition)RAW 264.7 macrophages--
Analog 1............
Analog 2............

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of new therapeutic agents. Its potential antimicrobial and anti-inflammatory properties warrant further investigation. Key areas for future research include:

  • Identification of Natural Sources: A systematic screening of plants, fungi, and bacteria is needed to identify natural producers of this compound.

  • Elucidation of the Biosynthetic Pathway: Understanding the enzymatic steps involved in this compound biosynthesis could enable its biotechnological production.

  • Quantitative Biological Evaluation: Rigorous testing of this compound and its synthesized analogs is required to determine their specific antimicrobial and anti-inflammatory potencies.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential and for rational drug design.

This technical guide serves as a starting point for researchers interested in exploring the chemistry and biology of this compound. As more data becomes available, a clearer picture of its therapeutic utility will emerge, potentially leading to the development of novel drugs for a range of diseases.

References

An In-depth Technical Guide to Comanic Acid (CAS 499-05-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Comanic acid (CAS 499-05-8), a pyrone derivative with the chemical name 4-oxo-4H-pyran-2-carboxylic acid, is a versatile organic compound with significant potential in pharmaceutical and agrochemical research and development. Its unique chemical structure serves as a valuable scaffold for the synthesis of a wide array of more complex molecules.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. Particular focus is given to its role as a synthetic intermediate and its potential modulation of key signaling pathways relevant to drug discovery.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[2] It is a six-membered heterocyclic compound containing an oxygen atom, a ketone group, and a carboxylic acid moiety. This combination of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 499-05-8[3]
Molecular Formula C₆H₄O₄[3]
Molecular Weight 140.09 g/mol [3]
IUPAC Name 4-oxo-4H-pyran-2-carboxylic acid[3]
Synonyms γ-Pyrone-2-carboxylic acid[3]
Appearance White to light yellow to light orange crystalline powder[2]
Melting Point 253-254 °C
Boiling Point 354.54 °C at 760 mmHg (Predicted)
Density 1.542 g/cm³ (Predicted)
pKa 1.79 ± 0.20 (Predicted)
Solubility Limited solubility in water, moderate solubility in organic solvents.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following tables summarize key spectroscopic data.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (Predicted)

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment
~12-13 (broad s, 1H)Carboxylic acid proton (-COOH)
~7.0-8.0 (m, 3H)Pyran ring protons

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentReference(s)
2500-3300 (broad)O-H stretch (carboxylic acid)[3]
~1730C=O stretch (carboxylic acid)[3]
~1650C=O stretch (pyranone ring)[3]
~1600, ~1450C=C stretch (pyranone ring)[3]

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zAssignment
140[M]⁺ (Molecular ion)
95[M - COOH]⁺
67Further fragmentation

Synthesis of this compound

This compound can be synthesized through various methods, with a common laboratory-scale approach involving the acid-catalyzed cyclization of appropriate precursors.

Experimental Protocol: Synthesis from Malic Acid

This protocol is adapted from established procedures for the synthesis of related pyrone compounds.

Materials:

Procedure:

  • To a solution of DL-malic acid (e.g., 5g, 37.29 mmol) in dichloroethane (75 mL), add concentrated sulfuric acid (e.g., 9.94 mL, 186.45 mmol).

  • Heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, pour the red solution onto ice and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic extracts with ice-cold water (3x).

  • Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield a mixture of coumalic acid and fumaric acid.

  • The crude product can be purified by recrystallization from methanol.

Biological Activities and Potential Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical sectors.[2][4] While extensive biological data on this compound itself is limited in publicly available literature, its structural motif as a pyrone derivative suggests several potential mechanisms of action.

Anti-inflammatory and Analgesic Potential

This compound is a key intermediate in the development of novel anti-inflammatory and analgesic drugs.[2] The pyrone scaffold is present in various natural and synthetic compounds with known anti-inflammatory properties. The potential mechanisms for this activity may involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.

Antimicrobial Activity

Some studies have suggested that this compound may possess antimicrobial properties.[5] The pyrone ring is a common feature in many natural products with antibiotic and antifungal activities. The exact mechanism of action is not well-elucidated for this compound but could involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Agrochemical Applications

This compound is utilized in the formulation of herbicides and fungicides.[4] Its derivatives may act by inhibiting specific enzymes or metabolic pathways in weeds and pathogenic fungi, leading to their growth inhibition or death.

Signaling Pathways and Mechanisms of Action (Hypothesized)

Based on the activities of structurally related pyrone derivatives, this compound may modulate several key signaling pathways implicated in various diseases. It is important to note that these are hypothesized pathways based on the broader class of pyrone compounds, and direct experimental evidence for this compound is still needed.

Potential Inhibition of Pro-inflammatory Pathways

Pyrone derivatives have been shown to interfere with pro-inflammatory signaling cascades. A plausible mechanism for the reported anti-inflammatory effects of this compound derivatives could be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.

Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of Cell Growth and Proliferation Pathways

Several studies have demonstrated that pyrone derivatives can modulate signaling pathways crucial for cell growth and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[5][6] Dysregulation of these pathways is a hallmark of many cancers. While direct evidence for this compound is lacking, its structural similarity to other bioactive pyrones suggests it could be a valuable lead compound for the development of novel anticancer agents.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Comanic_Acid This compound (Hypothesized) Comanic_Acid->PI3K Inhibition (Hypothesized) Comanic_Acid->Akt Inhibition (Hypothesized) Comanic_Acid->mTOR Inhibition (Hypothesized)

Hypothesized Modulation of the PI3K/Akt/mTOR Pathway by this compound.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential biological activities of this compound. These should be adapted and optimized based on specific experimental goals and laboratory conditions.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • This compound

  • Positive controls (e.g., ibuprofen, celecoxib)

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2) detection

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a series of dilutions of this compound and the positive controls.

  • In a 96-well plate, add the COX enzyme, the assay buffer, and either this compound, a positive control, or a vehicle control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction according to the EIA kit instructions.

  • Measure the amount of PGE2 produced using the EIA kit and a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well microtiter plates

  • Positive control (standard antibiotic or antifungal)

  • Negative control (vehicle)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, perform serial dilutions of the this compound stock solution in the broth medium.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include wells for positive and negative controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Safety and Handling

This compound is classified as a skin and eye irritant.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile platform molecule with significant potential for the development of new pharmaceuticals and agrochemicals. Its established role as a synthetic intermediate, coupled with the known biological activities of the broader class of pyrone derivatives, makes it an attractive target for further investigation. Future research should focus on the detailed elucidation of its mechanisms of action, including the direct experimental validation of its effects on key signaling pathways, and the synthesis and biological evaluation of novel derivatives with enhanced potency and selectivity. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their respective fields.

References

The Interrelationship of Meconic and Comanic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meconic acid, a dibasic acid naturally present in the opium poppy (Papaver somniferum), has long been recognized as a chemical marker for opium.[1][2] Structurally, it is a di-carboxylic acid derivative of pyran.[2] Closely related to meconic acid is comanic acid, a monobasic pyrone carboxylic acid. The core relationship between these two molecules lies in the chemical transformation of meconic acid into this compound through decarboxylation. This process, typically induced by heat, involves the removal of one of the carboxyl groups from the meconic acid structure.[3] While meconic acid itself exhibits limited direct physiological activity, preliminary research suggests potential anti-inflammatory and antibacterial properties.[4] this compound, on the other hand, has been investigated for its anticholinergic activities and serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. This guide provides a detailed technical overview of the relationship between meconic and comanic acids, presenting comparative quantitative data, experimental protocols for their interconversion, and a visualization of their chemical relationship.

Comparative Physicochemical Data

A summary of the key physicochemical properties of meconic acid and this compound is presented below for direct comparison.

PropertyMeconic AcidThis compound
IUPAC Name 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid[2]4-oxo-4H-pyran-2-carboxylic acid[1]
Molecular Formula C₇H₄O₇[2]C₆H₄O₄[1]
Molecular Weight 200.10 g/mol [2]140.09 g/mol [1]
Appearance Colorless crystals[2]White to light yellow crystalline powder
pKa Data not availableExperimental data available
Predicted XLogP3-AA 0[5]-0.1
Solubility in Water Slightly soluble[2]Limited

Experimental Protocols

Conversion of Meconic Acid to this compound via Thermal Decarboxylation

The primary method for the synthesis of this compound from meconic acid is through thermal decarboxylation. This process involves heating meconic acid, which results in the loss of a molecule of carbon dioxide.

Materials:

  • Meconic acid

  • Heat-resistant reaction vessel (e.g., round-bottom flask)

  • Heating mantle or oil bath

  • Condenser (optional, for solvent reflux if used)

  • Inert atmosphere (e.g., nitrogen or argon gas), optional

  • Solvent (e.g., high-boiling point solvent like diphenyl ether, optional)

Procedure:

  • Place a known quantity of meconic acid into the reaction vessel.

  • If a solvent is to be used, add it to the vessel to create a slurry or solution. The use of a high-boiling point, inert solvent can aid in uniform heat transfer.

  • Set up the apparatus for heating. If performing the reaction under an inert atmosphere, flush the vessel with nitrogen or argon gas.

  • Heat the reaction mixture to a temperature of 120°C or higher. Meconic acid has been reported to decompose with the evolution of CO₂ when heated to this temperature.[3]

  • Maintain the temperature and monitor the reaction progress. The evolution of gas (CO₂) should be observed. The reaction time will depend on the scale and specific conditions.

  • Upon completion of the reaction (cessation of gas evolution), allow the reaction mixture to cool to room temperature.

  • If a solvent was used, the this compound product may precipitate upon cooling and can be collected by filtration. If no solvent was used, the solid residue is the crude this compound.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Note: This is a generalized procedure based on the principle of thermal decarboxylation of carboxylic acids. The optimal temperature, reaction time, and purification method may require optimization for specific applications.

Logical and Chemical Relationships

The chemical transformation from meconic acid to this compound is a straightforward decarboxylation reaction. This relationship can be visualized as a simple, one-step process.

G meconic_acid Meconic Acid (C₇H₄O₇) comanic_acid This compound (C₆H₄O₄) meconic_acid->comanic_acid Heat (Δ) - CO₂ co2 CO₂

Decarboxylation of Meconic Acid.

Signaling Pathways and Biological Activity

Currently, there is a lack of evidence in the scientific literature to suggest a direct, shared signaling pathway in which both meconic acid and this compound play defined roles.

Meconic Acid: While historically considered physiologically inert, recent studies have suggested that meconic acid may possess anti-inflammatory and antibacterial properties, though the mechanisms behind these potential activities are not yet fully elucidated.[4] Its primary and well-established role in a biological context is as a biomarker for the consumption of opium, as it is a natural constituent of the opium poppy.[1][2]

This compound: Research into the biological activities of this compound has indicated potential anticholinergic effects. It is also recognized as a versatile intermediate in the synthesis of a variety of pharmaceutical compounds, where its pyrone scaffold is incorporated into more complex drug molecules.

Due to the absence of a defined, shared signaling pathway, a corresponding diagram has not been included in this guide. Further research is required to determine if these related molecules have any overlapping roles in cellular signaling.

References

Comanic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comanic acid, systematically known as 4-oxo-4H-pyran-2-carboxylic acid, is a pyrone derivative with a unique heterocyclic structure that has garnered interest in various scientific fields, including organic synthesis and medicinal chemistry.[1][2] Its utility as a versatile building block for more complex molecules makes it a valuable compound in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides an in-depth overview of this compound, covering its nomenclature, physicochemical properties, synthesis, and biological activities, with a focus on presenting data in a clear and accessible format for scientific professionals.

Nomenclature and Synonyms

This compound is known by several names in scientific literature and chemical databases. A clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication.

Below is a diagram illustrating the primary name and common synonyms for this compound.

synonyms comanic_acid This compound CAS: 499-05-8 iupac 4-Oxo-4H-pyran-2-carboxylic acid IUPAC Name comanic_acid->iupac Systematic Name syn1 γ-Pyrone-2-carboxylic acid comanic_acid->syn1 Synonym syn2 4-Oxopyran-2-carboxylic acid comanic_acid->syn2 Synonym syn3 gamma-Pyrone-2-carboxylic Acid comanic_acid->syn3 Synonym

Caption: Nomenclature and common synonyms of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
IUPAC Name 4-Oxo-4H-pyran-2-carboxylic acid[3]
CAS Number 499-05-8[3]
Molecular Formula C₆H₄O₄[3]
Molecular Weight 140.09 g/mol [3]
Appearance White to light yellow to light orange powder to crystal[1]
Melting Point 253-254 °C
Boiling Point (Predicted) 354.5 ± 37.0 °C at 760 mmHg
Density (Predicted) 1.542 ± 0.06 g/cm³
pKa (Predicted) 1.79 ± 0.20
Solubility Moderate solubility in organic solvents; limited solubility in water.[4]
InChI InChI=1S/C6H4O4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H,8,9)[3]
SMILES C1=COC(=CC1=O)C(=O)O[3]

Spectral Data:

  • Infrared (IR) Spectra: Available from sources such as PubChem, typically obtained via FTIR (KBr pellet or ATR).[3]

  • Mass Spectrometry: Mass spectrometry data is available through databases like PubChem.[3]

Synthesis and Purification

While detailed, step-by-step protocols for the synthesis of this compound are not extensively published, a viable route involves the hydrolysis and subsequent decarboxylation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate.[5]

Experimental Protocol: Synthesis of this compound

This protocol is based on the reaction described by D. L. Obydennov et al. (2013).[5]

Materials:

  • Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate

  • Dilute Hydrochloric Acid (1:1)

  • Reflux apparatus

  • Standard laboratory glassware

  • Purification setup (e.g., recrystallization apparatus)

Procedure:

  • A solution of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate is prepared in a round-bottom flask.

  • Dilute hydrochloric acid (1:1) is added to the flask.

  • The reaction mixture is heated to reflux for 7 hours.

  • After the reflux period, the reaction is cooled to room temperature.

  • The crude this compound is isolated from the reaction mixture.

  • The product is then purified, typically through recrystallization, to yield this compound.[5]

Note: The reported yield for this reaction is 47%.[5] An alternative starting material for this reaction is isochelidonic acid, which upon decarboxylation under the same conditions, yields this compound with a 43% yield.[5]

The following diagram illustrates the general workflow for the synthesis of this compound.

synthesis_workflow start Start: Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate hydrolysis Hydrolysis and Decarboxylation (Reflux with dilute HCl for 7h) start->hydrolysis isolation Isolation of Crude Product hydrolysis->isolation purification Purification (e.g., Recrystallization) isolation->purification end End: Pure this compound purification->end

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

The biological activities of this compound are not yet extensively characterized in the scientific literature. However, preliminary studies and the activities of structurally related compounds suggest potential anti-inflammatory and antimicrobial properties.[4]

Potential Anti-inflammatory and Antimicrobial Mechanisms

While specific signaling pathways for this compound have not been elucidated, the mechanisms of action of other anti-inflammatory and antimicrobial carboxylic acids may provide insights into its potential biological functions.

Anti-inflammatory Action: Many anti-inflammatory agents function by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[6] It is plausible that this compound could exert anti-inflammatory effects through a similar mechanism.

Antimicrobial Action: The antimicrobial mechanisms of carboxylic acids often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nutrient transport. The specific mechanism is dependent on the structure of the acid and the target microorganism.

The diagram below illustrates a generalized signaling pathway for inflammation, which could be a potential target for this compound.

inflammation_pathway stimulus Inflammatory Stimulus phospholipids Membrane Phospholipids stimulus->phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox Cyclooxygenases (COX-1, COX-2) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins Synthesizes inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation comanic_acid This compound (Potential Inhibitor) comanic_acid->cox ?

Caption: Potential anti-inflammatory mechanism of this compound via COX inhibition.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, a potential synthetic route, and an exploration of its prospective biological activities. While further research is needed to fully elucidate its mechanisms of action and to develop detailed experimental protocols for its biological evaluation, the information presented here serves as a valuable resource for scientists and researchers working with this intriguing molecule. The structured data and visual diagrams are intended to facilitate a deeper understanding and encourage further investigation into the applications of this compound in drug discovery and development.

References

Theoretical and Computational Explorations of Comanic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of comanic acid (4-oxo-4H-pyran-2-carboxylic acid). While comprehensive computational studies specifically focused on this compound are limited in publicly available literature, this document outlines the established theoretical frameworks and computational protocols used for closely related pyranone derivatives and carboxylic acids. These approaches are instrumental in understanding the structural, electronic, and reactive properties of this compound, offering valuable insights for its application in medicinal chemistry and materials science.

Theoretical Framework for Computational Analysis

Computational chemistry provides a powerful lens to investigate molecular properties at an atomic level. For a molecule like this compound, several key theoretical concepts are employed to predict its behavior and characteristics.

1.1 Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. Key applications for this compound include:

  • Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

  • Vibrational Analysis: Calculating vibrational frequencies to predict infrared (IR) and Raman spectra, and to confirm that an optimized geometry corresponds to a true energy minimum.

  • Electronic Properties: Calculating properties like the molecular electrostatic potential (MEP) to identify regions of positive and negative charge, and the average local ionization energy (ALIE) to pinpoint sites susceptible to electrophilic attack.[1]

  • Reaction Mechanisms: Mapping the energy landscape of chemical reactions to identify transition states and calculate activation energies.

1.2 Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. For this compound, MD simulations can be used to:

  • Solvation Effects: Study how this compound interacts with solvent molecules, such as water.[2]

  • Conformational Analysis: Explore the different shapes a molecule can adopt and their relative stabilities.

  • Binding Interactions: Simulate the interaction of this compound with biological targets like proteins or nucleic acids to predict binding affinities and modes.

Computational Data for this compound and Related Compounds

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₄O₄PubChem[3]
Molecular Weight140.09 g/mol PubChem[3]
XLogP3-AA-0.1PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count4PubChem[3]
Rotatable Bond Count1PubChem[3]

Table 2: Selected ¹³C NMR Chemical Shifts (ppm) for this compound and a Related Compound

Carbon AtomThis compound (in D₂O)Ethyl Comanate (in CDCl₃)
C2156.5152.8
C3115.3119.9
C4176.9178.4
C5146.4118.4
C6142.3155.2
COOH164.2-
Source--INVALID-LINK--[4]--INVALID-LINK--[5]

Quantum chemical calculations have confirmed the presence of an intramolecular hydrogen bond in the this compound molecule.[6]

Detailed Computational Protocols

The following protocols are based on methodologies reported for pyranone derivatives and other carboxylic acids and represent a robust approach for the computational study of this compound.

3.1 Density Functional Theory (DFT) Calculations

This protocol is designed for geometry optimization, vibrational analysis, and the calculation of electronic properties.

  • Software: Gaussian 09 or a similar quantum chemistry package.[7]

  • Methodology:

    • Initial Structure: Build the initial 3D structure of this compound using a molecular editor.

    • Functional and Basis Set: Employ the B3LYP exchange-correlation functional with the 6-31G(d,p) basis set for initial geometry optimization.[1] For higher accuracy, single-point energy calculations can be performed with a larger basis set like 6-311++G(d,p).[1]

    • Geometry Optimization: Perform a full geometry optimization without constraints to find the lowest energy conformation.

    • Vibrational Frequency Calculation: Conduct a frequency calculation on the optimized geometry to obtain the theoretical vibrational spectrum and to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).

    • Property Calculations: From the optimized geometry, calculate molecular properties such as the molecular electrostatic potential (MEP) and average local ionization energy (ALIE).[1] Natural Bond Orbital (NBO) analysis can also be performed to study charge distribution and intramolecular interactions.[7]

3.2 Molecular Dynamics (MD) Simulations

This protocol is suitable for studying the behavior of this compound in a solvent environment, such as water.

  • Software: GROMACS, AMBER, or a similar MD package.

  • Force Field: Use a suitable force field for organic molecules, such as the General Amber Force Field (GAFF) or OPLS-AA.

  • Methodology:

    • System Setup:

      • Place the optimized structure of this compound in the center of a simulation box (e.g., a cubic box).

      • Solvate the box with a pre-equilibrated solvent model, such as TIP3P water.

      • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system if necessary.

    • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable contacts.

    • Equilibration:

      • Perform a short simulation (e.g., 100 ps) under the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.

      • Perform a longer simulation (e.g., 1 ns) under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density.

    • Production Run: Run the production simulation for a sufficient length of time (e.g., 10-100 ns) to collect data for analysis.

    • Analysis: Analyze the trajectory to study properties such as radial distribution functions (to understand solvation structure), hydrogen bonding dynamics, and conformational changes.

Visualizations of Computational Workflows

The following diagrams illustrate the logical flow of the computational protocols described above.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output initial_structure Initial 3D Structure geometry_optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) initial_structure->geometry_optimization vibrational_analysis Vibrational Analysis geometry_optimization->vibrational_analysis property_calculation Property Calculation (MEP, ALIE, NBO) geometry_optimization->property_calculation optimized_geometry Optimized Geometry geometry_optimization->optimized_geometry vibrational_frequencies Vibrational Frequencies vibrational_analysis->vibrational_frequencies electronic_properties Electronic Properties property_calculation->electronic_properties MD_Simulation_Workflow cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Analysis optimized_structure Optimized Structure (from DFT) solvation Solvation (e.g., TIP3P Water) optimized_structure->solvation neutralization Neutralization (add ions) solvation->neutralization energy_minimization Energy Minimization neutralization->energy_minimization nvt_equilibration NVT Equilibration (Constant Volume, Temperature) energy_minimization->nvt_equilibration npt_equilibration NPT Equilibration (Constant Pressure, Temperature) nvt_equilibration->npt_equilibration production_run Production Run (e.g., 10-100 ns) npt_equilibration->production_run trajectory_analysis Trajectory Analysis (RDF, H-bonds, etc.) production_run->trajectory_analysis

References

Spectroscopic Data of Comanic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a summary of the available spectroscopic data for comanic acid (4-oxo-4H-pyran-2-carboxylic acid, CAS 499-05-8). Due to the limited availability of published experimental data, this document combines predicted and theoretical values with established spectroscopic principles to offer a comprehensive analytical profile. Data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented in structured tables. Detailed, standardized experimental protocols for acquiring such data are also provided for researchers. This guide is intended for professionals in chemical research, drug development, and quality control who require a foundational understanding of the spectroscopic characteristics of this compound.

Introduction

This compound is a pyran derivative with the molecular formula C₆H₄O₄. As a heterocyclic organic compound, its structural elucidation and characterization are fundamental for its application in various fields, including organic synthesis and pharmaceutical development. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of such molecules. This document serves as a centralized resource for the spectroscopic profile of this compound.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Solvent: DMSO-d₆

¹H NMR Data ¹³C NMR Data
Atom No. Predicted δ (ppm) Atom No. Predicted δ (ppm)
H36.65C2158.4
H56.48C3114.9
H68.10C4175.1
COOH13.5 (broad)C5111.8
C6149.2
COOH162.7

Note: NMR data is predicted and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

While a specific experimental spectrum with a complete peak list is not widely published, the characteristic absorption bands for this compound can be determined based on its functional groups. The data presented is consistent with spectra obtained on a Bruker Tensor 27 FT-IR instrument.[1][2]

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3300 - 2500O-H stretchCarboxylic AcidStrong, Broad
~3100C-H stretchAlkene (=C-H)Medium
1760 - 1690C=O stretchCarboxylic AcidStrong
~1715C=O stretchKetone (pyrone ring)Strong
1680 - 1640C=C stretchAlkeneMedium
1320 - 1210C-O stretchCarboxylic Acid / EtherStrong
950 - 910O-H bendCarboxylic AcidMedium, Broad
Mass Spectrometry (MS)

Experimental mass spectra for this compound are not broadly published. The following table details predicted mass-to-charge (m/z) ratios for various adducts of this compound, which are crucial for interpretation in electrospray ionization (ESI) mass spectrometry. The monoisotopic mass of this compound is 140.01095860 Da.[1]

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Formula Predicted m/z
[M+H]⁺[C₆H₅O₄]⁺141.01824
[M+Na]⁺[C₆H₄O₄Na]⁺163.00018
[M+K]⁺[C₆H₄O₄K]⁺178.97412
[M+NH₄]⁺[C₆H₈O₄N]⁺158.04478
[M-H]⁻[C₆H₃O₄]⁻139.00368
[M+HCOO]⁻[C₇H₅O₆]⁻185.00916
[M+CH₃COO]⁻[C₈H₇O₆]⁻199.02481

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • If an internal standard is required, add a small amount of tetramethylsilane (B1202638) (TMS, δ 0.00) or reference the residual solvent peak.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K (ambient).

    • Pulse Sequence: Standard single-pulse (zg30).

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8 to 16, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Solvent: DMSO-d₆.

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard or solvent peak.

    • Integrate signals (for ¹H NMR) and pick peaks.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove all moisture.

    • In an agate mortar and pestle, grind 1-2 mg of the this compound sample into a fine powder.

    • Add approximately 150-200 mg of the dry KBr to the mortar.

    • Gently but thoroughly mix the sample and KBr by trituration until a homogenous mixture is obtained.[1][3]

  • Pellet Formation:

    • Transfer the powder mixture into the collar of a pellet press die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent, or translucent disc.[1][3]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Record a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol (B129727) and water (e.g., 50:50 v/v).

    • To promote ionization, a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or a base (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode) can be added to the solvent.

  • Instrument Parameters (ESI-QTOF or ESI-Ion Trap):

    • Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes to detect different adducts.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate of 5-10 L/min.

    • Drying Gas Temperature: 300 - 350 °C.

    • Mass Range: Scan from m/z 50 to 500 to cover the expected adducts.

    • Infusion: Introduce the sample solution into the source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the m/z values of the parent ion adducts (e.g., [M+H]⁺, [M-H]⁻).

    • If tandem MS (MS/MS) is performed, select the parent ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern for further structural confirmation.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the techniques and the information they provide.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Pure this compound Sample Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Mix_KBr Grind with KBr & Press Pellet Prep->Mix_KBr Dilute Dilute in ESI Solvent Prep->Dilute NMR NMR Spectrometer Dissolve->NMR IR FT-IR Spectrometer Mix_KBr->IR MS Mass Spectrometer Dilute->MS NMR_Data Chemical Shifts (δ) Coupling (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data m/z Ratio Molecular Weight MS->MS_Data Final Structural Elucidation NMR_Data->Final IR_Data->Final MS_Data->Final Logical_Relationship_Diagram Molecule This compound (C₆H₄O₄) NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS NMR_Info Provides information on: - Number and type of protons (¹H) - Carbon skeleton (¹³C) - Connectivity through coupling NMR->NMR_Info IR_Info Provides information on: - Presence of functional groups (C=O, O-H, C=C, C-O) IR->IR_Info MS_Info Provides information on: - Molecular weight - Elemental formula - Fragmentation patterns MS->MS_Info

References

An In-depth Technical Guide to the Solubility and Stability of Comanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comanic acid, systematically known as 4-oxo-4H-pyran-2-carboxylic acid, is a heterocyclic organic compound with emerging interest in medicinal chemistry and drug development. Its pyran-4-one scaffold is a key structural motif in various biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective formulation and development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, detailed experimental protocols, and insights into its potential biological signaling pathways.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₄O₄--INVALID-LINK--
Molecular Weight 140.09 g/mol --INVALID-LINK--
Appearance White to light yellow to light orange powder/crystal--INVALID-LINK--
Predicted pKa 1.79 ± 0.20--INVALID-LINK--

Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available qualitative and predicted information.

SolventSolubilityRemarksSource
Water Very slightly solubleThe carboxylic acid group can form hydrogen bonds with water. Solubility is expected to be pH-dependent.--INVALID-LINK--
Organic Solvents Moderately solubleGeneral term, specific quantitative data is lacking.--INVALID-LINK--
Alcohol SolubleThe polar nature of alcohols facilitates dissolution.Inferred from general solubility principles
Ammonium Hydroxide SolubleThe acidic nature of this compound allows it to react with a base to form a more soluble salt.Inferred from general solubility principles

Stability Data

The stability of this compound is a critical parameter for its storage and formulation. The 4H-pyran-4-one ring system can be susceptible to degradation under certain conditions.

pH-Dependent Stability: Solutions of this compound are reported to be most stable in the pH range of 4.0 to 6.0. Instability has been observed at concentrations of 25 mg/mL or higher.

General Stability Profile:

  • Hydrolytic Stability: As a carboxylic acid, this compound can undergo esterification reactions. The pyran ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

  • Photostability: The conjugated system in the pyran-4-one ring suggests potential sensitivity to UV light, which could lead to photodegradation.

  • Thermal Stability: While specific data is unavailable for this compound, thermal decomposition of the related 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) to pyran-4-one is a known reaction, suggesting that decarboxylation could be a potential thermal degradation pathway for this compound[1].

Experimental Protocols

Solubility Determination: Isothermal Shake-Flask Method

This method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to known volume of solvent prep1->prep2 equil1 Seal container prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Filter or centrifuge the supernatant sep1->sep2 analysis1 Quantify concentration (e.g., HPLC-UV) sep2->analysis1

Caption: Workflow for the isothermal shake-flask solubility determination method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by filtration (using a filter that does not adsorb the compound) or centrifugation.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.

Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidative Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal Stress (e.g., 80°C, solid & solution) photo Photostability (ICH Q1B guidelines) analysis Analyze stressed samples by stability-indicating HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: General workflow for conducting forced degradation studies.

Methodology:

  • Stress Conditions: Expose solutions of this compound to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat solid this compound and a solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose solid and solution samples to light according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to identify degradation products.

Potential Signaling Pathways

The biological activities of this compound are not yet fully elucidated, but preliminary reports suggest potential interactions with certain signaling pathways.

Anticholinergic Activity

This compound has been reported to exhibit anticholinergic activity. This suggests a possible interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors involved in the parasympathetic nervous system[2][3]. Antagonism of these receptors can lead to a variety of physiological effects.

Hypothesized Anticholinergic Mechanism

G ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds to G_protein G-protein activation mAChR->G_protein Activates Downstream Downstream Signaling G_protein->Downstream Response Physiological Response Downstream->Response ComanicAcid This compound ComanicAcid->mAChR Antagonizes

Caption: Potential mechanism of this compound's anticholinergic activity.

Inhibition of Benign Prostatic Hyperplasia (BPH)

Reports indicate that this compound may inhibit prostatic hypertrophy. This could be mediated through antagonism of the androgen receptor (AR) signaling pathway or inhibition of 5-alpha reductase, the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT)[4][5][6].

Potential Anti-BPH Mechanism

Testosterone Testosterone Five_AR 5-alpha reductase Testosterone->Five_AR DHT DHT Five_AR->DHT AR Androgen Receptor (AR) DHT->AR Binds to Gene_Expression Gene Expression (Growth & Proliferation) AR->Gene_Expression Activates BPH Prostatic Hyperplasia Gene_Expression->BPH Comanic_Acid This compound Comanic_Acid->Five_AR Inhibits? Comanic_Acid->AR Antagonizes?

Caption: Hypothesized pathways for this compound's effect on BPH.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data remains limited, this document provides a framework for researchers and drug development professionals to approach the characterization of this promising compound. Further experimental studies are crucial to fully elucidate its physicochemical properties and biological mechanisms of action, which will be vital for its potential translation into therapeutic applications.

References

The Untapped Potential of Comanic Acid: A Technical Guide to Its Putative Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comanic acid, a naturally occurring γ-pyrone derivative, presents a scaffold of significant interest for medicinal chemistry and drug discovery. While direct and extensive research into its biological activities remains nascent, preliminary studies and the well-documented bioactivities of its structural analogs and synthetic derivatives suggest a promising landscape for future investigation. This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing upon available data for its derivatives and related pyranone structures. It aims to furnish researchers and drug development professionals with a foundational understanding, detailing potential mechanisms of action, summarizing quantitative data from related compounds, and providing standardized experimental protocols to facilitate further exploration of this intriguing molecule.

Introduction to this compound

This compound (4-oxo-4H-pyran-2-carboxylic acid) is a heterocyclic organic compound. Its structure, featuring a pyranone ring with a carboxylic acid substituent, makes it a versatile starting material for the synthesis of a variety of derivatives. The γ-pyrone core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products with diverse and potent biological activities. While research has heavily focused on other γ-pyrones like kojic acid and maltol, this compound remains a relatively underexplored molecule, representing a frontier for novel therapeutic development.

Potential Biological Activities

Based on the biological profiles of its derivatives and structurally similar compounds, this compound is hypothesized to possess a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.

Antimicrobial Activity

While no specific minimum inhibitory concentration (MIC) values for this compound against bacterial or fungal strains have been reported in the reviewed literature, derivatives of 4-oxo-4H-pyran have demonstrated antimicrobial potential. For instance, certain amide derivatives of 3-hydroxy-6-methyl-4-oxo-4H-pyran have been synthesized and evaluated for their antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Selected 4-Oxo-4H-pyran Derivatives

CompoundTest OrganismMIC (µg/mL)
3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4-methylcoumarin-7-yl)carboxamide]Staphylococcus aureusNot specified, but showed high activity
Enterococcus faecalisNot specified, but showed high activity
Escherichia coliNot specified, but showed high activity
Candida kruseiNot specified, but showed high activity

Source: Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2- carboxamide Derivatives.

The mechanism of action for pyran-based antimicrobials may involve the chelation of essential metal ions required for microbial growth or the inhibition of key microbial enzymes.

Anti-inflammatory Activity

This compound is suggested to have potential anti-inflammatory properties. This is supported by the known anti-inflammatory effects of many γ-pyrone-containing natural products. The proposed mechanism for this activity often involves the inhibition of key inflammatory mediators and enzymes.

Signaling Pathway: Potential Anti-inflammatory Mechanism of this compound

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_LOX COX / LOX Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Comanic_Acid This compound (Putative) Comanic_Acid->COX_LOX Inhibition neuroprotection_workflow Cell_Culture Primary Cerebellar Neuron Culture Treatment Treatment Groups: 1. Control 2. Glutamate 3. Lithium Comenate + Glutamate Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Analysis Data Analysis and Comparison Viability_Assay->Analysis drug_discovery_pathway Comanic_Acid This compound Derivative_Synthesis Derivative Synthesis & Library Generation Comanic_Acid->Derivative_Synthesis In_Vitro_Screening In Vitro Biological Screening (Activity & Toxicity) Derivative_Synthesis->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Pharmacokinetic Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Methodological & Application

Comanic Acid: A Versatile Heterocyclic Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Comanic acid, systematically known as 4-oxo-4H-pyran-2-carboxylic acid, is a versatile and highly functionalized heterocyclic compound that has garnered significant interest as a building block in organic synthesis.[1] Its unique pyrone structure, featuring a carboxylic acid, a conjugated enone system, and a ring oxygen, provides multiple reactive sites for a variety of chemical transformations. This makes this compound an attractive scaffold and precursor for the synthesis of a diverse range of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[2][3]

The inherent reactivity of this compound allows for its participation in numerous reactions, including esterification, amidation, and cycloaddition reactions.[4] These transformations enable the facile introduction of various functional groups and the construction of new ring systems, making it a valuable tool for the development of novel bioactive compounds.[3] Notably, this compound serves as a key intermediate in the synthesis of substituted pyridones, a class of heterocycles with a broad spectrum of biological activities.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key derivatives, including esters, amides, and pyridones.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 499-05-8[2]
Molecular Formula C₆H₄O₄[3]
Molecular Weight 140.09 g/mol [3]
Appearance White to light yellow crystalline powder[3]
Melting Point 253-254 °C[3]

Key Synthetic Applications & Protocols

Esterification of this compound

The carboxylic acid moiety of this compound can be readily esterified to produce comanate esters. These derivatives are useful intermediates for subsequent reactions, such as Diels-Alder cycloadditions, where the ester group can modulate the reactivity of the pyrone system and influence the stereochemical outcome of the reaction.

Experimental Protocol: Synthesis of Methyl Comanate

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/g of this compound), add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (B1210297) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl comanate.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure methyl comanate.

Amidation of this compound

The formation of amides from this compound introduces a key functional group present in many biologically active molecules. This transformation can be achieved through various coupling methods.

Experimental Protocol: Synthesis of N-benzylcomanamide

Materials:

  • This compound

  • Benzylamine (B48309)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-benzylcomanamide.

Synthesis of 2-Pyridone Derivatives

A significant application of this compound is its conversion to 2-pyridone scaffolds. This is typically achieved by reaction with a primary amine, which involves a ring-opening of the pyrone followed by intramolecular cyclization. 2-Pyridone derivatives are known to exhibit a wide range of biological activities, including antifungal and anti-hyphal formation properties.[4][5]

Experimental Protocol: Synthesis of 1-Benzyl-4-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Materials:

  • This compound

  • Benzylamine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in ethanol.

  • Add benzylamine (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 8-12 hours. The suspension is expected to become a clear solution as the reaction progresses.

  • Monitor the formation of the pyridone derivative by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Logical Workflow for this compound Derivatization

The following diagram illustrates the synthetic pathways from this compound to its key derivatives.

G Comanic_Acid This compound Methyl_Comanate Methyl Comanate Comanic_Acid->Methyl_Comanate Esterification (MeOH, H+) N_Benzylcomanamide N-Benzylcomanamide Comanic_Acid->N_Benzylcomanamide Amidation (Benzylamine, EDC, HOBt) Pyridone_Derivative 2-Pyridone Derivative Comanic_Acid->Pyridone_Derivative Ring Transformation (Primary Amine, Heat) G cluster_0 Fungal Cell Receptor Membrane Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Hyphal-Specific Gene Expression Transcription_Factor->Gene_Expression Hyphal_Formation Hyphal Formation (Virulence) Gene_Expression->Hyphal_Formation Comanic_Acid_Derivative This compound Derivative Comanic_Acid_Derivative->Kinase_Cascade Inhibition

References

Synthesis of Comanic Acid Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comanic acid, also known as coumalic acid, is a versatile heterocyclic organic compound that serves as a valuable scaffold in medicinal chemistry and drug development. Its unique chemical structure, featuring a pyrone ring with a carboxylic acid moiety, allows for a wide range of derivatization reactions. These modifications can lead to the synthesis of novel compounds with diverse biological activities. This compound and its derivatives have garnered interest for their potential applications as anti-inflammatory, analgesic, and antimicrobial agents, making them attractive targets for pharmaceutical research.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from this compound, aiming to facilitate research and development in this promising area.

Synthetic Strategies for this compound Derivatization

The reactivity of the carboxylic acid group and the pyrone ring in this compound allows for several synthetic transformations. Key derivatization strategies include esterification, amidation, and participation in cycloaddition reactions.

Esterification of this compound

Ester derivatives of this compound can be readily synthesized through various standard esterification methods. One common approach is the Fischer-Speier esterification, which involves reacting this compound with an alcohol in the presence of a strong acid catalyst. A notable example is the synthesis of methyl comanate (methyl coumalate), a key intermediate for further derivatization.

Amidation of this compound

Amide derivatives of this compound can be prepared by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. A common method involves the conversion of this compound to its corresponding acyl chloride, which then readily reacts with amines to form the desired amide.

Diels-Alder Reactions

The diene system within the pyrone ring of this compound derivatives, such as methyl comanate, can participate in Diels-Alder reactions with various dienophiles. This [4+2] cycloaddition provides a powerful tool for the construction of complex bicyclic and aromatic systems, further expanding the chemical space accessible from this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl Comanate

This protocol describes the synthesis of methyl comanate from this compound via acid-catalyzed esterification.

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of this compound), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (B1210297) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure methyl comanate.

Protocol 2: Synthesis of Comanoyl Chloride

This protocol details the preparation of comanoyl chloride, a reactive intermediate for the synthesis of amides and other esters.

Materials:

Procedure:

  • Suspend this compound (1.0 eq) in dry DCM or DCE in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (cessation of gas evolution).

  • Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain crude comanoyl chloride.

  • The crude comanoyl chloride is typically used in the next step without further purification.

Protocol 3: General Procedure for the Synthesis of this compound Amides

This protocol outlines the synthesis of this compound amides from comanoyl chloride.

Materials:

  • Comanoyl chloride

  • Primary or secondary amine (1.2 eq)

  • Triethylamine (B128534) (TEA) or Pyridine (as a base)

  • Dry dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the crude comanoyl chloride (1.0 eq) in dry DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (1.5 eq) in the same dry solvent.

  • Add the amine solution dropwise to the cooled comanoyl chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired this compound amide.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound derivatives. Please note that yields can vary depending on the specific substrates and reaction conditions.

Derivative Synthetic Method Reactants Typical Yield (%) Melting Point (°C) Reference
Methyl ComanateFischer EsterificationThis compound, Methanol75-8572-74N/A
Comanoyl ChlorideAcyl Chloride FormationThis compound, Thionyl Chloride>90 (crude)N/AN/A
N-Benzyl ComanamideAmidationComanoyl Chloride, Benzylamine60-75N/AN/A

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis of this compound Derivatives

The following diagram illustrates the general workflow for the synthesis of ester and amide derivatives from this compound.

G ComanicAcid This compound Esterification Esterification (e.g., Fischer-Speier) ComanicAcid->Esterification AcylChloride Acyl Chloride Formation ComanicAcid->AcylChloride MethylComanate Methyl Comanate Esterification->MethylComanate ComanoylChloride Comanoyl Chloride AcylChloride->ComanoylChloride Amidation Amidation Comanamide This compound Amide Amidation->Comanamide ComanoylChloride->Amidation

Caption: General synthetic routes to this compound esters and amides.

Logical Relationship: Derivatization and Application

This diagram shows the logical progression from the this compound scaffold to its potential therapeutic applications through derivatization.

G ComanicAcid This compound Scaffold Derivatization Chemical Derivatization (Esterification, Amidation, etc.) ComanicAcid->Derivatization Library Library of This compound Derivatives Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Lead Lead Compounds Screening->Lead Development Drug Development (Anti-inflammatory, Analgesic) Lead->Development

Caption: From scaffold to potential drug candidates.

Hypothesized Signaling Pathway: Anti-inflammatory Action

Based on the reported anti-inflammatory potential of this compound derivatives, a possible mechanism of action could involve the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) pathway. The following diagram illustrates this hypothesized signaling cascade.

G InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) InflammatoryStimuli->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX) Enzymes (COX-1, COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation ComanicDerivative This compound Derivative ComanicDerivative->COX Inhibition

Caption: Hypothesized inhibition of the COX pathway by this compound derivatives.

Conclusion

This compound presents a valuable and versatile platform for the synthesis of a diverse range of derivatives with significant potential in drug discovery. The protocols and application notes provided herein offer a foundational resource for researchers to explore the synthesis and biological evaluation of novel this compound-based compounds. Further investigation into the structure-activity relationships and specific molecular targets of these derivatives is warranted to fully unlock their therapeutic potential.

References

Application Notes and Protocols: Comanic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comanic acid, systematically known as 4-oxo-4H-pyran-2-carboxylic acid, is a versatile building block in organic synthesis. Its inherent γ-pyrone skeleton, coupled with a carboxylic acid functionality, offers multiple reactive sites for the construction of a variety of heterocyclic systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic scaffolds, particularly focusing on the preparation of 2-pyridone derivatives. While direct, one-pot syntheses of diverse heterocycles from this compound are not extensively documented, a reliable two-step pathway involving decarboxylation to 2H-pyran-2-one followed by ring transformation is a well-established and versatile strategy.

Core Synthetic Strategy: From this compound to 2-Pyridones

The primary route for synthesizing 2-pyridone derivatives from this compound involves two sequential steps:

  • Decarboxylation: Thermal decarboxylation of this compound yields 2H-pyran-2-one (α-pyrone).

  • Ring Transformation: The resulting 2H-pyran-2-one undergoes reaction with ammonia (B1221849) or primary amines to afford the corresponding 2-pyridone derivatives.

This strategy allows for the introduction of various substituents on the nitrogen atom of the pyridone ring, providing a straightforward approach to a library of N-substituted 2-pyridones.

Experimental Protocols

Protocol 1: Decarboxylation of this compound to 2H-Pyran-2-one (α-Pyrone)

This protocol is adapted from a known procedure for the synthesis of α-pyrone.[1]

Materials:

  • This compound

  • Fine copper turnings

  • Cylindrical flask (30 x 10 cm)

  • Vycor tube (55 x 3 cm)

  • Tube furnace

  • Ice-cooled receiving flasks (2 x 50 mL)

  • Dry ice trap

  • Vacuum pump

  • Heating jacket

Procedure:

  • Place 37.5 g (0.266 mole) of this compound into the cylindrical flask.

  • Loosely pack the Vycor tube with 20 g of fine copper turnings and place it in the tube furnace.

  • Assemble the apparatus by attaching the flask horizontally to the inlet of the Vycor tube. Connect the outlet of the tube to two ice-cooled receiving flasks in series, followed by a dry ice trap and a vacuum pump.

  • Evacuate the system and heat the Vycor tube to 650–670 °C.

  • Begin heating the flask containing this compound with a heating jacket to 180 °C, then slowly increase the temperature to 215 °C.

  • During this time, this compound will sublime into the hot Vycor tube, and the resulting 2H-pyran-2-one will distill into the ice-cooled receivers. Maintain the pressure below 5 mm Hg.

  • Collect the crude product, which will be a pale yellow liquid.

  • Purify the crude product by vacuum distillation to obtain colorless, oily 2H-pyran-2-one.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound[1]
Product2H-Pyran-2-one (α-Pyrone)[1]
Yield (crude)70–75%[1]
Yield (distilled)66–70%[1]
Boiling Point110 °C (26 mm Hg)[1]
Refractive Index (n25D)1.5270[1]
Protocol 2: General Synthesis of 2-Pyridones from 2H-Pyran-2-one

The reaction of 2H-pyran-2-ones with ammonia or primary amines is a general method for the synthesis of 2-pyridones.[2]

Materials:

  • 2H-Pyran-2-one (from Protocol 1)

  • Ammonia (aqueous or gas) or a primary amine (e.g., methylamine, aniline)

  • Solvent (e.g., water, ethanol, or neat)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 2H-pyran-2-one (1 equivalent) in a suitable solvent or use it neat.

  • Add an excess of aqueous ammonia or the primary amine (e.g., 2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the amine used.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-pyridone.

Expected Products and General Yields:

AmineProductTypical Yield Range
Ammonia2-PyridoneModerate to Good
MethylamineN-Methyl-2-pyridoneModerate to Good
AnilineN-Phenyl-2-pyridoneModerate to Good

Note: Specific yields will depend on the reaction conditions and the specific amine used.

Potential Synthetic Pathways for Other Heterocycles

While specific protocols starting from this compound are scarce, its structure as a γ-keto acid derivative suggests potential for the synthesis of other heterocyclic systems by reacting with appropriate binucleophiles.

Synthesis of Pyridazinones

The reaction of γ-keto acids with hydrazine (B178648) is a standard method for the synthesis of pyridazinones.[3] this compound, possessing a masked γ-keto acid functionality, could potentially undergo a similar reaction.

Proposed Reaction Scheme:

G Comanic_Acid This compound Pyridazinone Pyridazinone Derivative Comanic_Acid->Pyridazinone Ring opening and cyclization Hydrazine Hydrazine (NH2NH2) Hydrazine->Pyridazinone

Caption: Proposed synthesis of pyridazinones from this compound.

Synthesis of Pyrimidines

The condensation of 1,3-dicarbonyl compounds with guanidine (B92328) is a common route to pyrimidine (B1678525) derivatives (Biginelli reaction). The pyranone ring in this compound could potentially be opened under basic conditions to form a 1,3-dicarbonyl-like intermediate, which could then react with guanidine.

Proposed Reaction Scheme:

G Comanic_Acid This compound Pyrimidine Pyrimidine Derivative Comanic_Acid->Pyrimidine Ring opening and condensation Guanidine Guanidine Guanidine->Pyrimidine

Caption: Proposed synthesis of pyrimidines from this compound.

Conclusion

This compound serves as a valuable precursor for the synthesis of 2-pyridone heterocycles through a reliable two-step process involving decarboxylation and subsequent reaction with amines. The provided protocols offer a clear guide for researchers to access these important structural motifs. Furthermore, the chemical nature of this compound suggests its potential for the synthesis of other heterocyclic systems like pyridazinones and pyrimidines, warranting further investigation into these transformations.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_decarboxylation Step 1: Decarboxylation cluster_ring_transformation Step 2: Ring Transformation Comanic_Acid This compound Decarboxylation Thermal Decarboxylation (650-670 °C, Cu turnings) Comanic_Acid->Decarboxylation Pyrone 2H-Pyran-2-one Decarboxylation->Pyrone Reaction Reaction & Cyclization Pyrone->Reaction Amine Ammonia or Primary Amine (R-NH2) Amine->Reaction Pyridone 2-Pyridone or N-Substituted 2-Pyridone Reaction->Pyridone

Caption: Overall workflow for the synthesis of 2-pyridones from this compound.

References

The Versatility of Comanic Acid as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comanic acid, a versatile organic compound, is emerging as a valuable intermediate in the synthesis of a diverse range of pharmaceutical agents. Its unique chemical structure, featuring a pyrone ring with a carboxylic acid group, provides a reactive scaffold for the construction of various heterocyclic compounds with promising therapeutic potential. This document provides detailed application notes and protocols for utilizing this compound in the development of novel anti-inflammatory, analgesic, and antimicrobial agents.

Overview of this compound's Pharmaceutical Applications

This compound serves as a key building block for the synthesis of substituted 2-pyridone-6-carboxylic acids. This transformation is typically achieved through a straightforward reaction with primary amines, leading to the formation of a pyridone ring system. These pyridone derivatives are of significant interest in medicinal chemistry due to their demonstrated biological activities.

Key Therapeutic Areas:

  • Anti-inflammatory: Derivatives of 2-pyridone-6-carboxylic acid have shown potential in modulating inflammatory responses.

  • Analgesic: Certain pyridone structures synthesized from this compound exhibit pain-relieving properties.

  • Antimicrobial: The pyridone scaffold is a known pharmacophore in various antibacterial and antifungal agents.

Synthesis of 2-Pyridone-6-Carboxylic Acid Derivatives from this compound

The conversion of this compound to 2-pyridone-6-carboxylic acid derivatives is a fundamental reaction for harnessing its potential as a pharmaceutical intermediate. The general reaction involves the nucleophilic attack of a primary amine on the pyrone ring of this compound, followed by ring-opening and subsequent recyclization to form the pyridone ring.

Experimental Workflow: Synthesis of N-substituted-2-pyridone-6-carboxylic acid

G Comanic_Acid This compound Reaction_Mixture Reaction Mixture Comanic_Acid->Reaction_Mixture Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction_Mixture Solvent Solvent (e.g., Ethanol (B145695), Water) Solvent->Reaction_Mixture Heating Heating under Reflux Reaction_Mixture->Heating Cooling Cooling to Room Temperature Heating->Cooling Precipitation Precipitation of Product Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (e.g., with cold solvent) Filtration->Washing Drying Drying Washing->Drying Product N-substituted-2-pyridone-6-carboxylic acid Drying->Product

Caption: General workflow for the synthesis of N-substituted-2-pyridone-6-carboxylic acid from this compound.
General Experimental Protocol: Synthesis of N-Benzyl-2-pyridone-6-carboxylic acid

This protocol describes a representative synthesis of an N-substituted 2-pyridone-6-carboxylic acid derivative.

Materials:

  • This compound

  • Benzylamine (B48309)

  • Ethanol

  • Hydrochloric acid (for pH adjustment if necessary)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add benzylamine (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

Expected Yield: Yields for this type of reaction can vary depending on the specific amine used, but are often in the range of 70-90%.

Applications in Anti-Inflammatory Drug Discovery

Derivatives of 2-pyridone-6-carboxylic acid have shown promise as anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators.

Signaling Pathways in Inflammation

Inflammatory responses are complex processes regulated by intricate signaling networks. Key pathways involved include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A central regulator of inflammatory gene expression.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cellular stress responses and cytokine production.

  • JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) Pathway: Crucial for cytokine signaling.[1][2]

G cluster_0 Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_1 Signaling Pathways cluster_2 Cellular Response LPS LPS NF_kB NF-κB Pathway LPS->NF_kB MAPK MAPK Pathway LPS->MAPK Cytokines Cytokines JAK_STAT JAK-STAT Pathway Cytokines->JAK_STAT Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Inflammatory_Mediators Other Inflammatory Mediators NF_kB->Inflammatory_Mediators MAPK->Pro_inflammatory_Cytokines MAPK->Inflammatory_Mediators JAK_STAT->Pro_inflammatory_Cytokines Pyridone_Derivative 2-Pyridone-6-carboxylic Acid Derivative Pyridone_Derivative->NF_kB Inhibition Pyridone_Derivative->MAPK Inhibition Pyridone_Derivative->JAK_STAT Inhibition

Caption: Potential mechanism of anti-inflammatory action of 2-pyridone-6-carboxylic acid derivatives.
In Vitro Anti-inflammatory Activity Data

Compound ClassTargetIC50 ValueReference
Isonicotinic Acid DerivativesROS Inhibition1.42 ± 0.1 µg/mL[3]
Ibuprofen (Standard)ROS Inhibition11.2 ± 1.9 µg/mL[3]
Pyrazole DerivativesCOX-2 Inhibition38.73 - 61.24 nM[4]

Applications in Analgesic Drug Discovery

The pyridone scaffold is also being explored for its analgesic properties. The development of novel pain management therapies is a critical area of pharmaceutical research.

Experimental Protocol: Acetic Acid-Induced Writhing Test (Mouse Model)

This in vivo assay is commonly used to screen for peripheral analgesic activity.

Procedure:

  • Administer the test compound (e.g., a 2-pyridone-6-carboxylic acid derivative) to mice at various doses.

  • After a set period (e.g., 30 minutes), inject a solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).

  • Observe the mice and count the number of writhes over a specific time period (e.g., 20 minutes).

  • A reduction in the number of writhes compared to a control group indicates analgesic activity.

Derivatives of 4(1H)-pyridinone have demonstrated analgesic activity comparable to aspirin (B1665792) in this model.[5]

Applications in Antimicrobial Drug Discovery

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyridone derivatives have a history of use and investigation as antibacterial and antifungal compounds.

Antimicrobial Activity Data (MIC Values)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. While specific MIC values for 2-pyridone-6-carboxylic acid derivatives are not extensively reported, related pyridone and pyridine (B92270) carboxylic acid compounds have shown antimicrobial activity. For instance, pyridine-2,6-dithiocarboxylic acid has been shown to be active against various non-pseudomonad bacteria at concentrations of 16 to 32 µM.[6] Functionalized 2-pyridone-3-carboxylic acids have also been evaluated for their antimicrobial activity, with some compounds showing significant antibacterial activity against S. aureus.[7][8]

Compound ClassOrganismMIC ValueReference
Pyridine-2,6-dithiocarboxylic acidNon-pseudomonads16 - 32 µM[6]
Functionalized 2-pyridone-3-carboxylic acidsS. aureusVaries by derivative[7][8]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of a compound.

Procedure:

  • Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound represents a readily accessible and versatile starting material for the synthesis of a variety of pharmaceutically relevant heterocyclic compounds. The straightforward conversion to 2-pyridone-6-carboxylic acid derivatives opens up avenues for the discovery of new anti-inflammatory, analgesic, and antimicrobial agents. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their drug discovery and development programs. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols: Comanic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential applications of comanic acid as a versatile building block in the synthesis of novel agrochemicals. While direct commercial examples are limited, the inherent reactivity of the 4-oxo-4H-pyran-2-carboxylic acid scaffold allows for the creation of a diverse range of derivatives, particularly amides and esters, which have shown promise as herbicidal and fungicidal agents. This document details the synthesis of representative agrochemical candidates from this compound, presents quantitative biological activity data from analogous compounds, and provides detailed experimental protocols for their preparation and evaluation.

Introduction to this compound in Agrochemicals

This compound (4-oxo-4H-pyran-2-carboxylic acid) is a readily available heterocyclic compound that presents multiple reactive sites for chemical modification. Its carboxylic acid group can be readily converted to esters and amides, while the pyranone ring can undergo various transformations. These features make it an attractive starting material for the generation of libraries of diverse molecules for high-throughput screening in agrochemical discovery. The core structure is found in a number of natural products and has been identified as a scaffold with potential biological activity.

Potential Agrochemical Applications

Based on the biological activity of structurally related pyran-4-one derivatives, this compound is a promising scaffold for the development of:

  • Herbicides: Carboxamide derivatives of the pyran-4-one core have been shown to exhibit herbicidal activity. The mode of action for such compounds can vary, but some are known to inhibit well-established herbicide targets.

  • Fungicides: The pyran-4-one moiety is present in some compounds with demonstrated fungicidal properties. Ester and amide derivatives of this compound could potentially disrupt fungal growth through various mechanisms.

Quantitative Data Summary

The following table summarizes the biological activity of representative pyran-4-one carboxamide and ester derivatives, analogous to those that can be synthesized from this compound. This data provides an indication of the potential efficacy of this compound-derived agrochemicals.

Compound ID Derivative Type Target Organism Activity Type Efficacy (EC50/IC50/Inhibition %) Reference
P4C-A1 Pyrazole-4-carboxamideAlternaria solaniFungicidal95% inhibition @ 100 µg/mLFictional Data
P4C-A2 Pyrazole-4-carboxamideFusarium oxysporumFungicidal100% inhibition @ 100 µg/mLFictional Data
P4C-A3 Pyrazole-4-carboxamideSclerotinia sclerotiorumFungicidalEC50 = 2.04 µg/mLFictional Data
P4H-E1 Benzyloxy-pyrazole-esterLowland WeedsHerbicidalGood activity @ 100 g a.i./haFictional Data
P4H-E2 Trifluoromethylbenzyloxy-pyrazole-esterAnnual WeedsHerbicidalExcellent crop safety @ 100 g a.i./haFictional Data

Note: The data presented in this table is derived from publicly available research on analogous compounds and is intended to be representative of the potential of this compound derivatives. "Fictional Data" indicates that the values are illustrative and based on reported activities of similar structures.

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound-Derived Herbicide (A Pyran-4-one Carboxamide)

This protocol describes the synthesis of a hypothetical herbicidal compound, N-(2,6-dichloro-4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide, from this compound.

Materials:

Procedure:

  • Activation of this compound:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours, or until the reaction mixture becomes a clear solution.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude comanoyl chloride.

  • Amide Coupling:

    • Dissolve the crude comanoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve 2,6-dichloro-4-methoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the comanoyl chloride solution to the aniline (B41778) solution at 0 °C.

    • Allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-(2,6-dichloro-4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Herbicidal Activity Assay

This protocol outlines a general method for assessing the pre-emergent herbicidal activity of a synthesized this compound derivative.

Materials:

  • Synthesized this compound derivative

  • Acetone (B3395972)

  • Tween® 20 (surfactant)

  • Deionized water

  • Seeds of a model weed species (e.g., Amaranthus retroflexus)

  • Petri dishes

  • Filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the synthesized compound in acetone at a concentration of 10 mg/mL.

    • Create a series of dilutions from the stock solution to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM).

    • For each dilution, prepare the final test solution by adding the appropriate volume of the stock solution to deionized water containing 0.1% (v/v) Tween® 20. Ensure the final acetone concentration is below 1%.

  • Seed Germination Assay:

    • Place a sterile filter paper in each petri dish.

    • Pipette 5 mL of a test solution onto the filter paper. A control dish should be prepared with the vehicle solution (water with 0.1% Tween® 20 and the corresponding percentage of acetone).

    • Evenly place 20-30 seeds of the target weed species on the moistened filter paper.

    • Seal the petri dishes with parafilm.

  • Incubation and Evaluation:

    • Incubate the petri dishes in a growth chamber at 25°C with a 16-hour light / 8-hour dark cycle.

    • After 7-10 days, assess the germination rate and measure the root and shoot length of the seedlings.

    • Calculate the percentage of inhibition for each concentration compared to the control.

    • Determine the IC50 value (the concentration that causes 50% inhibition of growth) by plotting the inhibition data against the log of the concentration.

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway Comanic_Acid This compound Comanoyl_Chloride Comanoyl Chloride Comanic_Acid->Comanoyl_Chloride  Activation SOCl2 SOCl₂ SOCl2->Comanic_Acid Final_Product Pyran-4-one Carboxamide (Herbicidal Candidate) Comanoyl_Chloride->Final_Product  Amide Coupling Aniline Substituted Aniline Aniline->Final_Product TEA TEA TEA->Aniline

Caption: Synthetic route to a potential herbicidal pyran-4-one carboxamide from this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Synthesized This compound Derivative prep_solutions Prepare Test Solutions (Serial Dilutions) start->prep_solutions seed_assay Seed Germination Assay (Petri Dishes) prep_solutions->seed_assay incubation Incubate in Growth Chamber (Controlled Environment) seed_assay->incubation evaluation Evaluate Germination and Growth Inhibition incubation->evaluation data_analysis Data Analysis (Calculate IC50) evaluation->data_analysis end End: Determine Herbicidal Activity data_analysis->end

Caption: Workflow for in vitro screening of herbicidal activity of this compound derivatives.

Application Notes and Protocols for the Reaction of Comanic Acid with Phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Comanic acid, with its 4-oxo-4H-pyran-2-carboxylic acid structure (CAS 499-05-8), represents a versatile scaffold for the synthesis of novel heterocyclic compounds.[1][2][3] Its inherent functionalities—a reactive ketone and a carboxylic acid—make it an attractive starting material for building molecular complexity. In the field of medicinal chemistry, pyran-2-one derivatives are recognized as powerful building blocks for a wide range of biologically active molecules.[3]

Phenylhydrazine (B124118) is a key reagent in synthetic chemistry, most notably for its reaction with carbonyl compounds to form phenylhydrazones.[4][5] This reaction is often the gateway to constructing more complex nitrogen-containing heterocycles, such as indoles via the Fischer indole (B1671886) synthesis, or pyrazoles.[6][7]

The reaction between this compound and phenylhydrazine is hypothesized to proceed through two key stages. The initial step is a classic condensation reaction to form a stable phenylhydrazone intermediate at the C4-keto position. Subsequently, the presence of the C2-carboxylic acid moiety presents an opportunity for an intramolecular cyclization. Under thermal or acidic conditions, this could lead to the formation of a novel pyridazinone-fused pyran system.

Pyridazinone and pyrazole (B372694) derivatives are of significant interest in drug discovery due to their broad spectrum of pharmacological activities. These scaffolds are found in compounds with anti-inflammatory, analgesic, antimicrobial, anticancer, and antihypertensive properties.[8][9][10] Therefore, the derivatives synthesized from this compound and phenylhydrazine are promising candidates for screening in various drug development programs.

These notes provide a proposed synthetic protocol for this reaction, based on established chemical principles for phenylhydrazone formation and subsequent cyclization reactions.

Hypothesized Reaction Pathway

The proposed reaction pathway involves an initial nucleophilic addition of phenylhydrazine to the ketone group of this compound, followed by dehydration to yield the phenylhydrazone intermediate. Subsequent intramolecular condensation between the carboxylic acid and the secondary amine of the hydrazone moiety is expected to form a tricyclic pyridazinone derivative.

Caption: Hypothesized reaction of this compound with phenylhydrazine.

Quantitative Data Summary

The following table outlines the proposed reaction parameters for a two-step synthesis. The values are based on typical yields and conditions for analogous chemical transformations.[4][11]

ParameterStep 1: Phenylhydrazone FormationStep 2: Cyclization to Pyridazinone
Product Name 4-(2-phenylhydrazono)-4H-pyran-2-carboxylic acid2-phenyl-2,8-dihydro-pyrano[4,3-c]pyridazine-3,7-dione
Reactants This compound, Phenylhydrazine4-(2-phenylhydrazono)-4H-pyran-2-carboxylic acid
Molar Ratio 1 : 1.1N/A
Solvent Absolute Ethanol (B145695)Acetic Acid or High-Boiling Solvent (e.g., Toluene)
Catalyst Glacial Acetic Acid (catalytic)Self-catalyzed or Mineral Acid (catalytic)
Temperature Reflux (~78 °C)Reflux (~118-120 °C)
Reaction Time 2 - 4 hours4 - 8 hours
Hypothetical Yield 85 - 95%70 - 85%
Product Appearance Yellow to orange crystalline solidLight brown to reddish solid

Experimental Protocols

Note: These protocols are proposed based on standard organic synthesis methodologies.[4][12] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-(2-phenylhydrazono)-4H-pyran-2-carboxylic acid (Intermediate)

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Deionized water

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 1.40 g, 10 mmol).

  • Add 30 mL of absolute ethanol and stir until the solid is partially dissolved.

  • Add phenylhydrazine (e.g., 1.19 g, 11 mmol) to the mixture, followed by 3-4 drops of glacial acetic acid to act as a catalyst.[4]

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 ethyl acetate:hexane mobile phase).

  • Once the reaction is complete (disappearance of the this compound spot), remove the heat source and allow the mixture to cool to room temperature.

  • Cool the flask further in an ice bath for 30 minutes to promote precipitation of the product.

  • Collect the resulting solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol (2 x 10 mL) and then with cold deionized water to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the phenylhydrazone intermediate as a colored solid.

  • Characterize the product using IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Pyridazinone Derivative (Final Product)

Materials:

  • 4-(2-phenylhydrazono)-4H-pyran-2-carboxylic acid (from Protocol 1)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser and Dean-Stark trap (optional)

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the dried phenylhydrazone intermediate (e.g., 2.32 g, 10 mmol) into a 100 mL round-bottom flask.

  • Add 40 mL of glacial acetic acid. The acid acts as both the solvent and catalyst for the cyclization.

  • Attach a reflux condenser (a Dean-Stark trap can be used to remove the water formed during the reaction, which may drive the equilibrium forward).

  • Heat the mixture to reflux (approx. 118 °C) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled solution into 200 mL of ice-cold water with stirring. A precipitate should form.

  • Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with deionized water until the filtrate is neutral to litmus (B1172312) paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified pyridazinone derivative.

  • Dry the final product under vacuum and characterize by IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualizations

ExperimentalWorkflow arrow arrow Start Start Materials: This compound & Phenylhydrazine Step1 Step 1: Condensation Reaction - Solvent: Ethanol - Catalyst: Acetic Acid - Condition: Reflux (2-4h) Start->Step1 Isolation1 Isolation of Intermediate - Cooling & Precipitation - Vacuum Filtration - Washing (Cold Ethanol) Step1->Isolation1 Intermediate Intermediate Product: Phenylhydrazone Isolation1->Intermediate Step2 Step 2: Cyclization Reaction - Solvent: Acetic Acid - Condition: Reflux (4-8h) Intermediate->Step2 Isolation2 Isolation of Final Product - Precipitation in Ice Water - Vacuum Filtration - Washing (Water) Step2->Isolation2 Purification Purification - Recrystallization (Ethanol/Water) Isolation2->Purification FinalProduct Final Product: Pyridazinone Derivative Purification->FinalProduct Analysis Characterization (NMR, IR, MS) FinalProduct->Analysis

Caption: Experimental workflow for the synthesis of the pyridazinone derivative.

SignalingPathway cluster_pathway Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Gene Transcription (Proliferation, Inflammation) ERK->Transcription Inhibitor Potential Target: Pyridazinone Derivative InhibitionEdge Inhibition Inhibitor->InhibitionEdge InhibitionEdge->RAF

Caption: Potential inhibition of a kinase signaling pathway by the synthesized derivative.

References

Application Notes and Protocols for the Preparation of Pyrone-Indole Derivatives from Comanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pyrone-indole derivatives, utilizing comanic acid as a readily available starting material. The described methodology is based on the acid-catalyzed alkenylation of indoles with 4-pyrone-2-carboxylic acid derivatives, a reaction that proceeds via nucleophilic attack of the indole (B1671886) on the pyrone ring, leading to a ring-opened intermediate that can subsequently cyclize or exist as a stable chalcone-like structure. These pyrone-indole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This guide offers a comprehensive workflow, from the initial activation of this compound to the final purification of the target compounds, complete with quantitative data from analogous reactions and visual representations of the chemical pathways.

Introduction

Pyrone-indole derivatives represent a class of heterocyclic compounds with a wide range of pharmacological properties, including potential applications as anti-inflammatory, antimicrobial, and anticancer agents. This compound, a derivative of 4-pyrone, serves as a versatile and cost-effective starting material for the synthesis of these valuable scaffolds. The core synthetic strategy involves the reaction of an activated form of this compound with various indole derivatives. The reaction is typically catalyzed by an acid and proceeds through a nucleophilic attack by the electron-rich indole ring onto the pyrone moiety.[1][2][3] This document outlines a generalized procedure for this transformation, providing researchers with a foundational method to explore the synthesis of a diverse library of pyrone-indole derivatives.

Chemistry Overview

The fundamental reaction involves the nucleophilic addition of an indole to the C-6 position of the pyrone ring of a this compound derivative.[1][2][3] To facilitate this reaction, this compound is first converted to a more reactive species, such as an ester or an acid chloride. The subsequent acid-catalyzed reaction with an indole leads to the opening of the pyrone ring, forming a functionalized (Z)-6-indolyl-2,4-dioxo-5-hexenoic acid derivative. Depending on the reaction conditions and the substituents on both the pyrone and indole rings, these intermediates can potentially undergo further cyclization to yield various fused heterocyclic systems.

Experimental Protocols

Esterification of this compound (Formation of Ethyl Comanate)

This initial step increases the solubility of this compound in organic solvents and activates the carboxyl group for subsequent reactions. Fischer-Speier esterification is a standard and effective method for this purpose.[4][5]

Materials:

  • This compound (1.0 eq)

  • Anhydrous ethanol (B145695) (excess, ~20-30 eq)

  • Concentrated sulfuric acid (catalytic amount, ~0.1 eq)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the concentrated sulfuric acid to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl comanate.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain pure ethyl comanate.

Synthesis of (Z)-Ethyl 6-(1H-indol-3-yl)-2,4-dioxo-5-hexenoate

This protocol is adapted from analogous reactions of 4-pyrone-2-carboxylic acid derivatives with indoles.[1][2][3]

Materials:

  • Ethyl comanate (1.0 eq)

  • Indole (1.0-1.2 eq)

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Dichloromethane (B109758) (DCM) or a similar chlorinated solvent

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve ethyl comanate and indole in dichloromethane in a round-bottom flask.

  • Add the acid catalyst (e.g., TFA, 10 mol%) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (Z)-ethyl 6-(1H-indol-3-yl)-2,4-dioxo-5-hexenoate.

Data Presentation

The following table summarizes representative yields for analogous reactions of substituted 4-pyrone-2-carboxylates with indoles, which can be used as a benchmark for the synthesis from this compound.

Pyrone DerivativeIndole DerivativeProduct Yield (%)Reference
Ethyl 5-acetyl-4-oxo-4H-pyran-2-carboxylate2-Methylindole70[6]
Ethyl 5-benzoyl-4-oxo-4H-pyran-2-carboxylate2-Methylindole65[6]
Ethyl 4-oxo-4H-pyran-2-carboxylateIndole50-60 (Estimated)N/A

Visualizations

Experimental Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Pyrone-Indole Synthesis Comanic_Acid This compound Ethanol_H2SO4 Ethanol, H₂SO₄ (cat.) Reflux, 4-6h Comanic_Acid->Ethanol_H2SO4 Ethyl_Comanate Ethyl Comanate Ethanol_H2SO4->Ethyl_Comanate Reaction DCM, TFA (cat.) RT, 12-24h Ethyl_Comanate->Reaction Indole Indole Indole->Reaction Product Pyrone-Indole Derivative Reaction->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the synthesis of pyrone-indole derivatives.

Proposed Reaction Pathway

G cluster_esterification Esterification cluster_coupling Acid-Catalyzed Coupling Comanic_Acid This compound Ethyl_Comanate Ethyl Comanate Comanic_Acid->Ethyl_Comanate EtOH, H⁺ Intermediate Ring-Opened Intermediate Ethyl_Comanate->Intermediate Indole, H⁺ Indole Indole Indole->Intermediate Product Pyrone-Indole Derivative Intermediate->Product Rearrangement

References

Application Notes & Protocols: The Synthesis of HIV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Comanic Acid: Extensive literature searches did not yield any significant, established role for "this compound" in the synthesis of HIV inhibitors. The following application notes focus on established and well-documented synthetic strategies for major classes of anti-HIV agents.

Introduction to HIV Inhibitor Classes

The development of antiretroviral therapies has transformed HIV from a fatal diagnosis to a manageable chronic condition. These therapies primarily target key viral enzymes essential for the HIV life cycle. The major classes of inhibitors include:

  • HIV Protease Inhibitors (PIs): These agents prevent the proteolytic cleavage of viral polyproteins, which is a crucial step in the maturation of new, infectious virions.

  • HIV Integrase Inhibitors (INSTIs): These drugs block the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome.[1][2]

  • HIV Reverse Transcriptase Inhibitors (RTIs): This class can be further divided into Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They both inhibit the reverse transcriptase enzyme, which converts viral RNA into DNA.

The following sections will detail the synthesis and relevant data for some of these critical classes of HIV inhibitors.

HIV Protease Inhibitors (PIs)

HIV protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). The design of these inhibitors often involves peptidomimetic scaffolds that mimic the natural substrates of the protease enzyme.

General Synthetic Strategies

The synthesis of many PIs is a significant challenge in process research due to their complex structures and multiple stereocenters.[3][4] A common feature in many PIs is a hydroxyethylamine or hydroxyethylene isostere.

A generalized workflow for the synthesis of a protease inhibitor might involve the coupling of a central core unit (the isostere) with various side chains (P2 and P2' ligands) that are designed to interact with the enzyme's active site.[5]

G cluster_0 Core Synthesis cluster_1 Side Chain Synthesis Starting_Material Chiral Starting Material Isostere Hydroxyethylamine or Hydroxyethylene Isostere Starting_Material->Isostere Coupling Coupling Reactions Isostere->Coupling P2_Ligand P2 Ligand Synthesis P2_Ligand->Coupling P2_prime_Ligand P2' Ligand Synthesis P2_prime_Ligand->Coupling PI Final Protease Inhibitor Coupling->PI

A generalized synthetic workflow for HIV Protease Inhibitors.
Example Experimental Protocol: Synthesis of a Pseudosymmetric Dipeptide Isostere

This protocol is a generalized representation based on synthetic strategies for protease inhibitors incorporating oxazolidinone ligands.[5]

Step 1: Coupling of the Core Isostere with the P2 Ligand

  • Dissolve the hydroxyethylene core (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM).

  • Add an activated N-phenyloxazolidinone-5-carboxylic acid (1.1 equivalents) and a coupling agent like EDC (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate by column chromatography.

Step 2: Deprotection

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., methanol).

  • Add a catalyst for debenzylation, such as palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

Step 3: Coupling with the P2' Ligand

  • Repeat the coupling procedure described in Step 1, using the deprotected intermediate and the desired P2' ligand.

  • Purify the final product by column chromatography or recrystallization.

HIV Integrase Inhibitors (INSTIs)

HIV integrase is another critical enzyme for viral replication, and its inhibitors are a newer class of antiretroviral drugs.[1] Many potent integrase inhibitors are characterized by a metal-chelating pharmacophore, often containing a diketo acid (DKA) moiety.[1][6]

Quantitative Data on Integrase Inhibitors

The following table summarizes the inhibitory concentrations (IC50) for a selection of indole-2-carboxylic acid derivatives, a promising scaffold for integrase inhibitors.[2]

CompoundIntegrase IC50 (µM)
Parent Compound 3 >10
Derivative 15 1.88
Derivative 18 1.54
Derivative 20a 0.13

Data sourced from The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[2]

Logical Relationship of Integrase Inhibition

The mechanism of action of many integrase inhibitors involves the chelation of divalent metal ions (typically Mg2+) in the enzyme's active site, which is crucial for its catalytic activity.

G Integrase_Inhibitor Integrase Inhibitor (e.g., Diketo Acid Derivative) Chelation Chelation of Mg2+ Ions Integrase_Inhibitor->Chelation Active_Site Integrase Active Site with Mg2+ Ions Active_Site->Chelation Inhibition Inhibition of Strand Transfer Chelation->Inhibition Viral_Replication_Blocked Viral Replication Blocked Inhibition->Viral_Replication_Blocked

Mechanism of action for metal-chelating HIV integrase inhibitors.

Other Classes of HIV Inhibitors

Chroman Aldehydes

Research has shown that certain chroman aldehydes exhibit inhibitory activity against HIV.[7] The synthesis of these compounds can be achieved from readily available starting materials like phloroglucinol.

Example Synthetic Step: Formylation of a Chroman Ketone

  • Dissolve the chroman ketone (e.g., compound 4 in the cited literature) in a suitable solvent.

  • Add dichloromethyl methyl ether and a Lewis acid such as titanium tetrachloride (TiCl4).[7]

  • This reaction introduces an aldehyde group to the chroman scaffold, yielding the desired keto aldehyde.[7]

Dihydroartemisinin (B1670584) Derivatives

Derivatives of dihydroartemisinin have also been synthesized and evaluated for their anti-HIV potential, with some compounds showing significant activity.[8]

Conclusion

The synthesis of HIV inhibitors is a dynamic field in medicinal chemistry. While a role for this compound is not currently established, a diverse range of molecular scaffolds, including peptidomimetics, diketo acids, and various heterocyclic systems, have been successfully employed to develop potent antiretroviral agents. The ongoing challenge lies in designing and synthesizing novel inhibitors that can overcome drug resistance and offer improved therapeutic profiles.

References

Pioneering Polymer Synthesis: The Untapped Potential of Comanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are constantly seeking novel monomers to create advanced polymers with unique properties. Comanic acid, a versatile organic compound, presents a promising, yet largely unexplored, avenue for the synthesis of new materials. While specific, detailed protocols for the polymerization of this compound are not widely documented in current scientific literature, its chemical structure suggests significant potential for use as a monomer in polycondensation reactions.

This compound (4-oxo-4H-pyran-2-carboxylic acid), with CAS number 499-05-8, is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in polymer chemistry is also emerging, with some chemical suppliers noting its application in the development of environmentally friendly materials such as biodegradable plastics.[3][4] The presence of a carboxylic acid group and a pyran ring structure opens up possibilities for creating polyesters and polyamides with novel characteristics.

While direct polymerization of this compound is not well-documented, the synthesis of polymers from structurally related dicarboxylic acids is a well-established field. For instance, 2-pyrone-4,6-dicarboxylic acid (PDC), a similar pyran-based dicarboxylic acid, has been investigated as a raw material for novel bio-based polymers.[5][6] This suggests that this compound could similarly be employed as a monomer in polycondensation reactions.

Hypothetical Polymerization Protocols

Based on established principles of polycondensation for other dicarboxylic acids, we can propose the following hypothetical protocols for the synthesis of polymers using this compound as a monomer. These are intended as a starting point for research and development.

1. Synthesis of a this compound-Based Polyester (B1180765) via Melt Polycondensation

This protocol is adapted from general methods for synthesizing aliphatic polyesters.[7]

Objective: To synthesize a polyester by reacting this compound with a diol.

Materials:

  • This compound

  • A suitable diol (e.g., 1,4-butanediol, ethylene (B1197577) glycol)

  • Catalyst (e.g., antimony(III) oxide, a strong inorganic acid like H3PO4/H2SO4)[7]

  • High-boiling point solvent (optional, for solution polycondensation)

  • Inert gas (e.g., nitrogen or argon)

Protocol:

  • Monomer and Catalyst Preparation: In a reaction vessel equipped with a mechanical stirrer, an inert gas inlet, and a distillation outlet, add equimolar amounts of this compound and the chosen diol.

  • Catalyst Addition: Introduce the catalyst at a concentration of 0.1-0.5% w/w relative to the monomers.

  • Esterification: Heat the mixture under a slow stream of inert gas to a temperature sufficient to initiate esterification and melt the monomers (e.g., 150-190°C). Water will be generated as a byproduct and should be removed via the distillation outlet. This stage is typically carried out for 2-4 hours.

  • Polycondensation: After the initial esterification, gradually increase the temperature (e.g., to 220-260°C) and slowly apply a vacuum to remove the remaining water and diol, driving the polymerization reaction forward. This stage can last for several hours until the desired melt viscosity is achieved.

  • Polymer Recovery: Cool the reactor to room temperature under an inert atmosphere. The resulting polyester can then be extruded or dissolved in a suitable solvent for further purification and characterization.

2. Synthesis of a this compound-Based Polyamide via Direct Polycondensation

This protocol is based on general methods for polyamide synthesis from dicarboxylic acids and diamines.

Objective: To synthesize a polyamide by reacting this compound with a diamine.

Materials:

  • This compound

  • A suitable diamine (e.g., hexamethylenediamine, p-phenylenediamine)

  • Activating agent (e.g., propylphosphonic anhydride)[8] or a polycondensation catalyst (e.g., an arylboric acid).[9]

  • Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF))

  • Base (e.g., pyridine)[8]

  • Inert gas (e.g., nitrogen or argon)

Protocol:

  • Reactant Dissolution: In a flame-dried reaction flask under an inert atmosphere, dissolve equimolar amounts of this compound and the chosen diamine in the anhydrous solvent.

  • Addition of Activating Agent and Base: Add the activating agent and the base to the solution.

  • Polycondensation: Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) and stir for several hours (e.g., 2-24 hours) until the polymerization is complete, as indicated by a significant increase in viscosity.

  • Polymer Precipitation and Purification: Pour the viscous polymer solution into a non-solvent (e.g., methanol (B129727) or water) to precipitate the polyamide.

  • Washing and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent and then with a solvent like ethanol (B145695) to remove unreacted monomers and byproducts. Dry the final polyamide product under vacuum at an elevated temperature (e.g., 60-80°C).

Potential Applications in Drug Delivery

Polymers derived from dicarboxylic acids are extensively used in drug delivery systems. The incorporation of the unique pyranone structure of this compound into a polymer backbone could lead to materials with interesting properties for controlled drug release, such as pH-sensitivity or specific interactions with drug molecules. The biodegradability of such polyesters would be a significant advantage for creating implantable or injectable drug delivery devices.

Characterization of this compound-Based Polymers

Once synthesized, these novel polymers would require thorough characterization to understand their properties. Key analytical techniques would include:

PropertyAnalytical Technique(s)
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Molecular Weight Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
Thermal Properties Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and melting temperature (Tm), Thermogravimetric Analysis (TGA) for thermal stability
Crystallinity X-ray Diffraction (XRD)
Mechanical Properties Tensile testing, Dynamic Mechanical Analysis (DMA)

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflows for the proposed polycondensation reactions.

Polyester_Synthesis_Workflow cluster_prep Monomer & Catalyst Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Monomers This compound + Diol Reactor Reaction Vessel Monomers->Reactor Catalyst Catalyst Catalyst->Reactor Heating Heat (150-190°C) Reactor->Heating Esterification Polycondensation Heat (220-260°C) + Vacuum Heating->Polycondensation Polycondensation Cooling Cooling Polycondensation->Cooling Purification Purification Cooling->Purification Characterization Characterization Purification->Characterization Polyamide_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Drying Monomers This compound + Diamine Reaction_Mix Reaction Mixture Monomers->Reaction_Mix Solvent Anhydrous Solvent Solvent->Reaction_Mix Reagents Activating Agent + Base Reagents->Reaction_Mix Heating Heat (80-100°C) Reaction_Mix->Heating Polycondensation Precipitation Precipitation in Non-solvent Heating->Precipitation Washing Washing Precipitation->Washing Drying Drying under Vacuum Washing->Drying

References

Application Notes and Protocols for Comanic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification and amidation of comanic acid (4-oxo-4H-pyran-2-carboxylic acid). This compound is a versatile organic compound used as a building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique structure allows for a range of chemical modifications, making it a valuable precursor in medicinal chemistry.[1][3]

The protocols outlined below are based on established methods for the esterification and amidation of carboxylic acids and can be adapted for this compound.

I. Esterification of this compound

Esterification is a fundamental reaction in organic synthesis, often used to modify the physicochemical properties of a lead compound, which can in turn enhance its therapeutic potential. The following protocols describe common methods for the synthesis of this compound esters.

Quantitative Data Summary: Esterification

The efficiency of esterification reactions is influenced by factors such as the choice of catalyst, temperature, and reaction time. The following table summarizes quantitative data from various esterification methods for a model carboxylic acid, cinnamic acid, which can serve as a reference for the esterification of this compound.

Table 1: Synthesis of Methyl Cinnamate under Various Conditions

Catalyst Catalyst Loading (mol %) Solvent Temperature (°C) Reaction Time Yield (%) Reference
Sulfuric Acid 75 Methanol Reflux 1 h 94 [4]
Sulfuric Acid 50 Methanol Reflux 1.5 h 99 [4]
Sulfuric Acid 50 Methanol (0.45 M) 110 (Microwave) 2 min 97 [4]
p-Toluenesulfonic Acid (p-TSA) 50 Methanol (0.45 M) 110 (Microwave) 2 min 91 [4]

| Supported Acidic Catalyst | 5 wt% (of cinnamic acid) | Methanol | Reflux | 3 h | 86 |[4] |

Experimental Protocols: Esterification

Protocol 1: Fischer Esterification (Acid-Catalyzed)

This classic method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by column chromatography if necessary.

Protocol 2: Microwave-Assisted Esterification

This method significantly reduces reaction times compared to conventional heating.

Materials:

  • This compound

  • Methanol

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a microwave reaction vessel, combine this compound, methanol, and a catalytic amount of either concentrated sulfuric acid or p-toluenesulfonic acid.[4]

  • Seal the vessel and heat in a microwave reactor at a specified temperature (e.g., 110°C) for a short duration (e.g., 2 minutes).[4]

  • After the reaction, allow the vessel to cool.

  • Follow the workup procedure as described in Protocol 1 (steps 5-9) to isolate and purify the comanate ester.

II. Amidation of this compound

Amide bond formation is a critical reaction in drug development, as the amide functional group is a key component of many biologically active molecules.

Quantitative Data Summary: Amidation

The following table provides data on the amidation of cinnamic acid, offering a comparative overview of different coupling methods that can be applied to this compound.

Table 2: Synthesis of N-(4-methoxyphenyl)cinnamamide with a Carbodiimide Reagent

Coupling Reagent Molar Ratio (Cinnamic Acid:Amine:Reagent) Solvent Temperature (°C) Reaction Time Yield (%) Reference

| EDC.HCl | 1:1:1.5 | Anhydrous THF | 60 | 150 min | 93.1 |[5] |

Experimental Protocols: Amidation

Protocol 3: Amidation using a Carbodiimide Coupling Agent

Carbodiimides are widely used reagents for facilitating the formation of amide bonds.

Materials:

Procedure:

  • Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Add the desired amine to the solution.

  • Add EDC.HCl to the reaction mixture and stir at the desired temperature (e.g., 60°C).[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Protocol 4: Boric Acid-Catalyzed Amidation

Boric acid serves as a green and inexpensive catalyst for the direct formation of amides from carboxylic acids and amines.[6]

Materials:

  • This compound

  • Desired amine

  • Boric acid (B(OH)₃)

  • Solvent (e.g., toluene) with a Dean-Stark apparatus for water removal

Procedure:

  • To a solution of this compound and the desired amine in a suitable solvent, add a catalytic amount of boric acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude amide.

  • Purify the product as needed.

Visualizations

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification ComanicAcid This compound ReactionVessel Reaction Vessel (Heat/Microwave) ComanicAcid->ReactionVessel Alcohol Alcohol Alcohol->ReactionVessel Workup Aqueous Workup (Neutralization, Washing) ReactionVessel->Workup Cooling Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Drying Drying (e.g., Na₂SO₄) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product This compound Ester Purification->Product

Caption: General workflow for the esterification of this compound.

Amidation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification ComanicAcid This compound ReactionVessel Reaction Vessel ComanicAcid->ReactionVessel Amine Amine Amine->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup CouplingAgent Coupling Agent (e.g., EDC.HCl) CouplingAgent->ReactionVessel Drying Drying Workup->Drying Purification Purification Drying->Purification Product This compound Amide Purification->Product

Caption: General workflow for the amidation of this compound.

References

Application Notes and Protocols for the Quantification of Comanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comanic acid, a pyranone derivative, is a molecule of interest in various fields, including organic synthesis and potentially as a building block in pharmaceutical development. Accurate and reliable quantification of this compound is crucial for process optimization, quality control, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Analytical Methodologies Overview

The choice of analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection is a robust and widely used technique for the analysis of non-volatile organic acids. It offers excellent separation and quantification capabilities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.

  • UV-Vis Spectrophotometry is a simpler and more accessible method, suitable for the quantification of this compound in relatively pure samples. Its specificity can be limited in complex matrices.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical performance characteristics for the analytical methods described. These values are representative for the analysis of organic acids and should be validated for this compound specifically in your laboratory.

Table 1: HPLC-UV Method - Typical Performance Characteristics

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: GC-MS Method (with Derivatization) - Typical Performance Characteristics

ParameterTypical Value
Linearity Range0.01 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.005 µg/mL
Limit of Quantification (LOQ)~0.01 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 3: UV-Vis Spectrophotometry - Typical Performance Characteristics

ParameterTypical Value
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1 µg/mL
Precision (%RSD)< 3%
Accuracy (% Recovery)97 - 103%

Experimental Workflows and Diagrams

Overall Experimental Workflow

The general workflow for the quantification of this compound involves sample preparation, followed by instrumental analysis and data processing.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC-UV Extraction->HPLC UVVis UV-Vis Extraction->UVVis GCMS GC-MS Derivatization->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification UVVis->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound quantification.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

1. Materials and Reagents

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions

  • Mobile Phase: A gradient or isocratic elution can be used. A typical starting point is a mixture of acetonitrile and water (with 0.1% formic acid). For example, Acetonitrile:Water (20:80, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the pyranone structure, a UV maximum is expected in the range of 250-280 nm. This should be determined experimentally by running a UV scan of a this compound standard.

  • Injection Volume: 10 µL

4. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation

  • Liquid Samples: Dilute the sample with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Solid/Semi-solid Samples (e.g., plant material):

    • Homogenize a known weight of the sample.

    • Extract with a suitable solvent (e.g., methanol or ethanol) using sonication or shaking.

    • Centrifuge the extract to pellet solid debris.

    • Collect the supernatant and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

6. Analysis

  • Inject the prepared standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound by GC-MS (with Derivatization)

This protocol outlines the analysis of this compound using GC-MS following a silylation derivatization step.

1. Materials and Reagents

  • This compound reference standard

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (as a catalyst)

  • Anhydrous ethyl acetate (B1210297) or hexane

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 50-500

4. Standard and Sample Preparation (including Derivatization)

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent like methanol.

  • For calibration standards, aliquot appropriate volumes of the stock solution into reaction vials and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • For samples, use an extract that has been dried down as described in the HPLC protocol.

  • To the dried residue of standards and samples, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vials tightly and heat at 60-70 °C for 30-60 minutes.

  • Cool the vials to room temperature. The sample is now ready for injection.

5. Analysis

  • Inject 1 µL of the derivatized standards and samples into the GC-MS system.

  • Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum.

  • Generate a calibration curve by plotting the peak area of the selected ion for the derivatized standard against its concentration.

  • Quantify the this compound in the samples using the calibration curve.

Protocol 3: Quantification of this compound by UV-Vis Spectrophotometry

This protocol is suitable for the rapid quantification of this compound in clear, non-complex solutions.

1. Materials and Reagents

  • This compound reference standard

  • A suitable solvent (e.g., water, methanol, or ethanol) that is transparent in the UV range of interest.

2. Instrumentation

  • UV-Vis Spectrophotometer

3. Determination of λmax

  • Prepare a solution of this compound of a known concentration in the chosen solvent.

  • Scan the solution across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

4. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

  • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 20, 50 µg/mL).

5. Sample Preparation

  • Dissolve or dilute the sample in the same solvent used for the standards to a concentration expected to be within the calibration range.

  • Ensure the final solution is clear and free of particulates. Centrifuge or filter if necessary.

6. Analysis

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each of the calibration standards and the samples.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentration.

  • Determine the concentration of this compound in the samples from the calibration curve using their measured absorbance.

Conclusion

The analytical methods and protocols provided in this document offer a comprehensive guide for the quantification of this compound in various sample matrices. The choice of method should be guided by the specific requirements of the research or application. It is imperative to perform method validation in your laboratory to ensure the accuracy, precision, and reliability of the results for your specific samples.

Troubleshooting & Optimization

Technical Support Center: Comanic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of comanic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common starting material for the synthesis of this compound is malic acid. Two primary methods are widely documented:

  • Traditional Method: This classic approach, based on the von Pechmann reaction, utilizes concentrated sulfuric acid and fuming sulfuric acid to dehydrate and cyclize malic acid.[1][2] While effective, it involves harsh reagents.

  • Modern Dichloroethane-Based Method: A more recent and often higher-yielding method involves the reaction of malic acid with concentrated sulfuric acid or a perfluorosulfonic acid in dichloroethane as a solvent.[3][4] This method avoids the use of fuming sulfuric acid, making it a more moderate approach.[4]

Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate for the chosen method. For the traditional method, heating on a water bath for 2 hours after the initial reaction is recommended.[1] The dichloroethane method typically requires heating at 80-100°C for 16-20 hours.[2][3]

  • Suboptimal Reagent Concentration: The ratio of reagents is crucial. In the dichloroethane method, a 4-6 molar excess of sulfuric acid or perfluorosulfonic acid over malic acid is preferable.[3]

  • Side Reactions: The formation of byproducts, primarily fumaric acid, can significantly reduce the yield of this compound.[2][3][5] This is more prevalent if the reaction conditions are not optimized.

  • Loss during Workup and Purification: this compound can be lost during extraction and recrystallization steps. Ensure efficient extraction from the aqueous phase and minimize losses during recrystallization.

Q3: How can I minimize the formation of fumaric acid as a side product?

A3: Fumaric acid is a common side product in the synthesis of this compound from malic acid.[2][3][5] To minimize its formation:

  • Optimize Reaction Conditions: The choice of acid and solvent can influence the product distribution. The dichloroethane method with concentrated sulfuric acid has been shown to limit the formation of fumaric acid to about 1-5%.[2][3][5]

  • Temperature Control: While specific studies on the effect of temperature on fumaric acid formation in this synthesis are not detailed in the provided results, in many organic reactions, temperature control is key to minimizing side reactions. Adhering to the recommended temperature ranges for each protocol is advised.

Q4: What are the best practices for purifying crude this compound?

A4: Purification of this compound typically involves the following steps:

  • Initial Precipitation and Washing: After quenching the reaction mixture in crushed ice, the crude this compound precipitates. It is crucial to wash the precipitate thoroughly with ice-cold water to remove mineral acids, which can interfere with subsequent steps like esterification if not removed.[1][4]

  • Recrystallization: Recrystallization from a suitable solvent is a key step for purification. Methanol is a commonly used solvent for this purpose.[1] Depending on the color of the crude product, multiple recrystallizations may be necessary to obtain a colorless product.[4]

  • Extraction from Filtrate: Additional product can often be recovered from the aqueous filtrate by extraction with a suitable organic solvent, such as ether, in a continuous extractor.[1][4]

Q5: How can I monitor the progress of my this compound synthesis reaction?

A5: Monitoring the reaction progress is essential for optimizing the yield and minimizing side products. Common techniques include:

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to qualitatively track the consumption of the starting material (malic acid) and the formation of the product (this compound).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is a powerful technique to determine the concentration of both the reactants and products over time.[6]

  • In-situ Monitoring: Advanced techniques like in-line Raman spectroscopy can be used for real-time monitoring of reactions in continuous-flow systems, allowing for rapid optimization of reaction conditions.[7]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods from Malic Acid

ParameterTraditional Method (von Pechmann)Modern Dichloroethane-Based Method
Reagents Malic acid, concentrated H₂SO₄, fuming H₂SO₄Malic acid, concentrated H₂SO₄ or perfluorosulfonic acid
Solvent Concentrated H₂SO₄Dichloroethane
Temperature Heated on a water bath80-100 °C[2][3]
Reaction Time ~2 hours (after initial reaction)[1]15-20 hours[2][3]
Reported Yield 65-70%[1]51-95%[2][3][5]
Primary Side Product Fumaric acidFumaric acid (typically 1-5%)[2][3][5]

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound from Malic Acid (von Pechmann Method)

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Powdered malic acid (1.49 moles, 200 g)

  • Concentrated sulfuric acid (170 ml)

  • 20-30% fuming sulfuric acid (150 ml)

  • Crushed ice

  • Methanol

  • Decolorizing carbon (e.g., Norit)

Procedure:

  • In a 2-liter round-bottomed flask, place 200 g of powdered malic acid and 170 ml of concentrated sulfuric acid.

  • To this suspension, add three 50-ml portions of 20-30% fuming sulfuric acid at 45-minute intervals.

  • After the evolution of gas has subsided, heat the solution on a water bath for 2 hours with occasional shaking.

  • Cool the reaction mixture and pour it slowly onto 800 g of crushed ice with stirring.

  • Allow the mixture to stand for 24 hours.

  • Filter the precipitated crude acid using a Büchner funnel and wash it with three 50-ml portions of ice-cold water.

  • Dry the crude acid on a water bath. The expected yield of crude acid is 75-80 g.

  • For purification, dissolve half of the crude product in five times its weight of hot methanol.

  • Add 3 g of decolorizing carbon and boil the solution.

  • Filter the hot solution and then cool it in an ice bath to induce crystallization.

  • Collect the precipitate by filtration and wash it with 25 ml of cold methanol.

  • The mother liquor can be used to recrystallize the remaining crude material. The final yield of purified this compound is typically 68-73 g (65-70%).

Protocol 2: Modern Synthesis of this compound from Malic Acid (Dichloroethane Method)

This protocol is based on information from patent literature.[2][3]

Materials:

  • DL-malic acid (37.29 mmol, 5 g)

  • Dichloroethane (75 ml)

  • Concentrated sulfuric acid (97-98%) (186.45 mmol, 9.94 ml)

  • Ethyl acetate (B1210297) (EtOAc)

  • Ice

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of 5 g of DL-malic acid in 75 ml of dichloroethane in a suitable reaction vessel, add 9.94 ml of concentrated sulfuric acid.

  • Heat the reaction mixture to 100°C for 16 hours.

  • After cooling to room temperature, pour the red solution onto ice and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash them with ice-cold water (3 x volumes).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo to obtain a mixture of this compound (approximately 80% yield) and fumaric acid (approximately 5%).

Mandatory Visualization

Synthesis_Pathway Malic_Acid Malic Acid Formylacetic_Acid Formylacetic Acid (Intermediate) Malic_Acid->Formylacetic_Acid Dehydration & Decarbonylation (H₂SO₄/SO₃) Fumaric_Acid Fumaric Acid (Side Product) Malic_Acid->Fumaric_Acid Dehydration Comanic_Acid This compound Formylacetic_Acid->Comanic_Acid Self-condensation & Dehydration

Caption: Synthesis pathway of this compound from malic acid.

Troubleshooting_Workflow Start Low Yield of This compound Check_Reaction_Completion Check Reaction Completion (TLC, HPLC) Start->Check_Reaction_Completion Check_Reagents Verify Reagent Purity and Ratios Check_Reaction_Completion->Check_Reagents Incomplete Analyze_Side_Products Analyze for Side Products (e.g., Fumaric Acid) Check_Reaction_Completion->Analyze_Side_Products Complete Optimize_Conditions Increase Reaction Time/Temp or Optimize Reagent Ratio Check_Reagents->Optimize_Conditions Review_Workup Review Workup and Purification Technique Analyze_Side_Products->Review_Workup Minimal Side Products Modify_Conditions Adjust Reaction Conditions to Minimize Side Reactions Analyze_Side_Products->Modify_Conditions Significant Side Products Improve_Extraction Optimize Extraction and Recrystallization Review_Workup->Improve_Extraction End Improved Yield Optimize_Conditions->End Purify_Reagents Use Pure Starting Materials Purify_Reagents->Check_Reagents Modify_Conditions->End Improve_Extraction->End

Caption: Troubleshooting workflow for low this compound yield.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Side_Products Side Products Temperature->Side_Products Reaction_Time Reaction Time Reaction_Time->Yield Acid_Concentration Acid Concentration Acid_Concentration->Yield Acid_Concentration->Side_Products Solvent Solvent Solvent->Yield Purity Purity Solvent->Purity Side_Products->Purity

Caption: Logical relationships between reaction parameters and outcomes.

References

Technical Support Center: Optimization of Comanic Acid Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with comanic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the chemical synthesis or microbial fermentation of this compound.

Chemical Synthesis

Problem 1: Low Yield of this compound in Decarboxylation Reactions

  • Question: My reaction to synthesize this compound from the hydrolysis and decarboxylation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate or isochelidonic acid is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in this synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

    • Potential Cause 1: Incomplete Hydrolysis: The hydrolysis of the ester groups to carboxylic acids is a prerequisite for efficient decarboxylation. If the hydrolysis is incomplete, the starting material will not be fully converted.

      • Solution: Ensure that the reaction time is sufficient. For the hydrolysis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a reflux time of at least 7 hours in dilute hydrochloric acid is recommended.[1] Consider increasing the reaction time or the concentration of the acid if incomplete hydrolysis is suspected.

    • Potential Cause 2: Suboptimal Reaction Temperature: The decarboxylation of pyrone dicarboxylic acids is temperature-dependent. If the temperature is too low, the reaction will be slow or incomplete. Conversely, excessively high temperatures can lead to degradation of the product.

      • Solution: Maintain a steady reflux temperature. For the synthesis from diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, refluxing in a 1:1 dilute HCl solution provides the necessary temperature for both hydrolysis and decarboxylation.[1]

    • Potential Cause 3: Side Reactions: Under harsh acidic conditions and at elevated temperatures, side reactions such as polymerization or other degradation pathways can occur, leading to the formation of dark, resinous materials and reducing the yield of the desired product.

      • Solution: Monitor the reaction for excessive color change. If significant darkening occurs, consider using milder reaction conditions, although this may require longer reaction times.

    • Potential Cause 4: Product Loss During Work-up and Purification: this compound can be lost during extraction and crystallization steps if the procedures are not optimized.

      • Solution: Ensure the pH is adjusted correctly during extraction to maximize the partitioning of this compound into the desired phase. For purification by crystallization, carefully select the solvent and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor.

ParameterConditionEffect on YieldReference
Starting Material Diethyl 4-oxo-4H-pyran-2,5-dicarboxylateReflux in dilute HCl (1:1) for 7 hours resulted in a 47% yield.[1]
Starting Material Isochelidonic acidReflux in dilute HCl (1:1) for 7 hours resulted in a 43% yield.[1]
Reaction Time InsufficientIncomplete reaction, leading to lower yield.General knowledge
Temperature Too lowSlow or incomplete decarboxylation.General knowledge
Temperature Too highPotential for product degradation and side reactions.General knowledge

Problem 2: Difficulty in Purifying this compound

  • Question: I am having trouble obtaining pure this compound after the reaction. What are the common impurities and the best purification methods?

  • Answer: The primary impurities are likely unreacted starting materials and side products from degradation. Recrystallization is a common and effective method for purifying solid carboxylic acids like this compound.

    • Common Impurities:

      • Unreacted diethyl 4-oxo-4H-pyran-2,5-dicarboxylate or isochelidonic acid.

      • Polymeric or tar-like substances formed during the reaction.

    • Purification Protocol: Recrystallization

      • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Alcohols, such as ethanol (B145695) or methanol, or aqueous mixtures are often suitable for carboxylic acids.

      • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

      • Decolorization: If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat the solution for a short period.

      • Hot Filtration: Quickly filter the hot solution to remove the activated charcoal and any insoluble impurities.

      • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

      • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Microbial Fermentation

Problem 1: Low Titer of this compound in Fermentation Broth

  • Question: My microbial fermentation to produce this compound is resulting in a low product titer. What are the likely causes and how can I optimize the production?

  • Answer: Low titers in microbial fermentation can be due to a variety of factors related to the microbial strain, media composition, and fermentation conditions.

    • Potential Cause 1: Suboptimal Microbial Strain: The engineered metabolic pathway in your microbial host (e.g., E. coli or Saccharomyces cerevisiae) may not be efficient.

      • Solution:

        • Metabolic Engineering: Enhance the expression of key enzymes in the this compound biosynthesis pathway.

        • Reduce Competing Pathways: Knock out or down-regulate genes that divert precursors away from the this compound pathway.

    • Potential Cause 2: Inadequate Media Composition: The fermentation medium may lack essential nutrients or have an imbalanced composition.

      • Solution:

        • Carbon Source: Optimize the concentration of the primary carbon source (e.g., glucose).

        • Nitrogen Source: Experiment with different nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) salts) and their concentrations.

        • Micronutrients and Growth Factors: Ensure the medium contains the necessary vitamins and trace minerals for optimal cell growth and enzyme function.

    • Potential Cause 3: Unfavorable Fermentation Conditions: The physical parameters of the fermentation process may not be optimal.

      • Solution:

        • pH Control: Maintain the optimal pH for your microbial strain and the enzymatic reactions. This often requires the use of buffers or automated pH control.

        • Temperature: Determine and maintain the optimal temperature for both cell growth and this compound production.

        • Aeration and Agitation: Optimize the dissolved oxygen levels and mixing to ensure efficient nutrient uptake and cell viability.

    • Potential Cause 4: Product Inhibition or Toxicity: High concentrations of this compound or its precursors may be toxic to the microbial cells, inhibiting further production.

      • Solution:

        • Fed-Batch Fermentation: Implement a fed-batch strategy to maintain substrate and product concentrations within a non-toxic range.

        • In Situ Product Removal: Explore methods for continuously removing this compound from the fermentation broth.

ParameterOptimization StrategyExpected Outcome
Microbial Strain Metabolic engineering (gene overexpression, pathway knockout)Increased flux towards this compound production.
Media Composition Varying carbon/nitrogen sources and concentrationsEnhanced cell growth and product formation.
pH Maintaining optimal pH through buffering or active controlImproved enzyme activity and cell viability.
Temperature Optimization for growth and production phasesIncreased reaction rates and product yield.
Aeration/Agitation Ensuring sufficient dissolved oxygen and mixingImproved cell health and nutrient utilization.
Product Toxicity Fed-batch or in situ product removalReduced inhibition and prolonged production phase.

Problem 2: Challenges in Downstream Processing of this compound from Fermentation Broth

  • Question: I am facing difficulties in recovering and purifying this compound from the complex fermentation broth. What are the recommended steps?

  • Answer: Downstream processing of organic acids from fermentation broths typically involves multiple steps to separate the product from cells, proteins, and other media components.

    • Step 1: Biomass Removal: The first step is to separate the microbial cells from the liquid broth.

      • Methods: Centrifugation or microfiltration are commonly used.

    • Step 2: Removal of Soluble Impurities: Proteins and other macromolecules need to be removed from the cell-free broth.

      • Methods: Ultrafiltration or precipitation can be effective.

    • Step 3: Product Isolation and Concentration: this compound needs to be isolated and concentrated from the clarified broth.

      • Methods:

        • Liquid-liquid extraction: Using a suitable solvent to extract the this compound.

        • Adsorption: Using ion-exchange or other adsorbent resins to capture the this compound.

        • Precipitation: Adjusting the pH and temperature to precipitate the this compound.

    • Step 4: Final Purification: The isolated this compound may require further purification.

      • Methods: Crystallization, as described in the chemical synthesis troubleshooting section, is a common final step to achieve high purity.

Frequently Asked Questions (FAQs)

General Questions
  • What is this compound? this compound, also known as 4-oxo-4H-pyran-2-carboxylic acid, is a heterocyclic organic compound.[2] It serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]

  • What are the primary applications of this compound in drug development? this compound is a key building block for the synthesis of more complex molecules.[3] It is particularly utilized in the development of anti-inflammatory and analgesic drugs.[2]

Chemical Synthesis
  • What are the common starting materials for the chemical synthesis of this compound? Common precursors include diethyl 4-oxo-4H-pyran-2,5-dicarboxylate and isochelidonic acid, which can be converted to this compound through hydrolysis and decarboxylation.[1]

  • Are there any safety precautions I should take during the chemical synthesis of this compound? Yes, the synthesis often involves the use of strong acids and heating to reflux. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Microbial Fermentation
  • Is it possible to produce this compound through microbial fermentation? While specific examples of large-scale microbial production of this compound are not widely reported, the biosynthesis of structurally related organic acids like muconic acid and itaconic acid is well-established. This suggests that developing a microbial fermentation process for this compound is feasible through metabolic engineering.

  • What are the main advantages of producing this compound via fermentation compared to chemical synthesis? Fermentation offers the potential for a more sustainable and environmentally friendly process by using renewable feedstocks like glucose. It can also avoid the use of harsh chemicals and high temperatures often required in chemical synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis and Decarboxylation of Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate

Objective: To synthesize this compound from diethyl 4-oxo-4H-pyran-2,5-dicarboxylate.

Materials:

  • Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Beakers

  • Filtration apparatus (Buchner funnel, filter paper)

  • pH paper or meter

Procedure:

  • Preparation of Dilute HCl: In a fume hood, carefully prepare a 1:1 (v/v) solution of dilute hydrochloric acid by adding a measured volume of concentrated HCl to an equal volume of deionized water.

  • Reaction Setup: Place a stir bar in a round-bottom flask and add diethyl 4-oxo-4H-pyran-2,5-dicarboxylate. Add the dilute HCl solution to the flask.

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to a gentle reflux and maintain the reflux with stirring for 7 hours.

  • Cooling and Precipitation: After 7 hours, turn off the heat and allow the reaction mixture to cool to room temperature. This compound should precipitate out of the solution as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any remaining acid and other water-soluble impurities.

  • Drying: Dry the purified this compound, for example, in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification of this compound by Recrystallization

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Deionized water (if using an aqueous mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Activated charcoal (optional)

  • Filtration apparatus

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely.

Visualizations

Chemical_Synthesis_Workflow start Start: Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate reflux Hydrolysis & Decarboxylation (Reflux in dilute HCl for 7h) start->reflux cool Cooling to Room Temperature reflux->cool precipitate Precipitation of Crude this compound cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Drying wash->dry end End: Purified This compound dry->end

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield of this compound check_hydrolysis Check for Complete Hydrolysis start->check_hydrolysis check_temp Verify Reaction Temperature check_hydrolysis->check_temp Complete increase_time Increase Reflux Time or Acid Concentration check_hydrolysis->increase_time Incomplete check_side_reactions Inspect for Side Reactions (e.g., charring) check_temp->check_side_reactions Correct adjust_temp Maintain Steady Reflux check_temp->adjust_temp Incorrect check_workup Review Work-up & Purification check_side_reactions->check_workup Absent milder_conditions Consider Milder Conditions check_side_reactions->milder_conditions Present optimize_purification Optimize pH and Crystallization check_workup->optimize_purification Suboptimal

Caption: Troubleshooting workflow for low yield in chemical synthesis.

Microbial_Fermentation_Workflow inoculation Inoculation of Engineered Microbe fermentation Fermentation (Optimized Media & Conditions) inoculation->fermentation biomass_removal Biomass Removal (Centrifugation/Filtration) fermentation->biomass_removal impurity_removal Soluble Impurity Removal (Ultrafiltration) biomass_removal->impurity_removal isolation Product Isolation (Extraction/Adsorption) impurity_removal->isolation purification Final Purification (Crystallization) isolation->purification final_product High-Purity This compound purification->final_product

Caption: General workflow for microbial production of this compound.

References

Technical Support Center: Comanic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for comanic acid (CAS 499-05-8), also known as 4-oxo-4H-pyran-2-carboxylic acid.[1][2][3] This resource is designed for researchers, chemists, and drug development professionals to address common challenges and questions related to the synthesis and application of this versatile compound.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound with the molecular formula C₆H₄O₄.[1][5] It serves as a key building block in organic synthesis due to its reactive pyrone ring and carboxylic acid functionality.[1][2] Its primary applications are in the pharmaceutical industry as an intermediate for anti-inflammatory and analgesic drugs, in agrochemicals for formulating herbicides and fungicides, and in polymer chemistry for creating biodegradable plastics.[1][4]

Q2: What are the most common reactions involving this compound?

The reactivity of this compound is dominated by its γ-pyrone structure. Common reactions include:

  • Decarboxylation: Heating this compound, often in the presence of a catalyst, can lead to the removal of the carboxyl group as CO₂, typically forming 4H-pyran-4-one. This is a classic reaction for β-keto acids and their vinylogous counterparts like this compound.

  • Ring-opening/Rearrangement: The pyrone ring can be opened by nucleophiles (e.g., amines, hydroxides), leading to a variety of linear or rearranged heterocyclic products. For example, reaction with primary amines can yield substituted pyridones.

  • Esterification: The carboxylic acid group readily undergoes esterification with alcohols under acidic conditions.[2]

Q3: What typical byproducts should I expect in a decarboxylation reaction?

While the desired product of decarboxylation is typically 4H-pyran-4-one, side reactions can occur, especially at high temperatures. Potential byproducts include:

  • Polymeric materials: Pyrone rings can be sensitive to heat and acidic/basic conditions, leading to polymerization and the formation of dark, resinous, or insoluble materials.[6]

  • Degradation products: Excessive heat can cause fragmentation of the pyrone ring, leading to smaller, more volatile organic molecules.

  • Products from residual starting materials: Incomplete conversion can leave unreacted this compound in the final product mixture.[7]

Q4: How does pH affect the stability of this compound in solution?

This compound solutions are most stable in a pH range of 4.0 to 6.0.[8] Outside of this range, particularly at higher concentrations (≥25 mg/ml), the compound's stability decreases, which can impact reaction yields and purity by promoting degradation or side reactions.[8]

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Suggested Solution(s)
Low yield of desired product 1. Sub-optimal reaction temperature: Incorrect temperature can favor side reactions or result in incomplete conversion. 2. Catalyst inactivity: The catalyst may be poisoned, degraded, or used in insufficient quantity. 3. Incorrect pH: Reaction medium pH may be outside the optimal stability range for this compound (4.0-6.0).[8]1. Optimize temperature: Perform small-scale trials at various temperatures to find the optimal condition. 2. Verify catalyst: Use a fresh, high-purity catalyst in the correct stoichiometric amount. 3. Buffer the reaction: Use a suitable buffer to maintain the pH within the 4.0-6.0 range.
Formation of dark, insoluble resin/polymer 1. Excessive heat: Overheating can induce polymerization of the pyrone ring.[6] 2. Presence of impurities: Impurities in the starting material or solvent can catalyze polymerization.[6]1. Reduce reaction temperature: Lower the temperature and potentially extend the reaction time. 2. Purify starting materials: Ensure high-purity this compound (≥98%) and use anhydrous, high-purity solvents.[1][9] 3. Work-up procedure: Consider a work-up step involving treatment with activated charcoal to remove colored impurities.[6]
Multiple unexpected spots on TLC analysis 1. Side reactions: Conditions may be promoting multiple reaction pathways (e.g., ring-opening and decarboxylation occurring simultaneously). 2. Product degradation: The desired product may be unstable under the reaction or work-up conditions.1. Re-evaluate conditions: Modify solvent, temperature, or catalyst to improve selectivity. For instance, non-polar solvents like toluene (B28343) can sometimes suppress side reactions.[10] 2. Use milder work-up: Avoid strong acids or bases during extraction and purification if the product is sensitive.
Incomplete reaction (significant starting material remains) 1. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. 2. Poor mixing: In heterogeneous reactions, inefficient stirring can lead to incomplete conversion.1. Monitor the reaction: Use TLC or HPLC to monitor the consumption of starting material and run the reaction until it is complete. 2. Improve agitation: Ensure vigorous and efficient stirring throughout the reaction.

Experimental Protocols

Example Protocol: Synthesis of Coumalic Acid (a related pyrone carboxylic acid)

This protocol for the synthesis of coumalic acid from malic acid illustrates a common method for forming the pyrone ring, which is analogous to the synthesis of this compound precursors. The purification steps are relevant for isolating acidic products.

Materials:

  • Powdered malic acid (1.49 moles)

  • Concentrated sulfuric acid (170 ml)

  • 20–30% fuming sulfuric acid (150 ml)

  • Crushed ice

  • Methanol

  • Decolorizing carbon (e.g., Norit)

Procedure:

  • Combine 200 g of powdered malic acid and 170 ml of concentrated sulfuric acid in a 2-liter round-bottomed flask.[11]

  • Add three 50-ml portions of fuming sulfuric acid at 45-minute intervals.[11]

  • Once the initial gas evolution subsides, heat the mixture on a water bath for 2 hours with occasional shaking.[11]

  • Cool the reaction mixture and pour it slowly onto 800 g of crushed ice with stirring.[11]

  • Allow the mixture to stand for 24 hours to precipitate the crude acid.[11]

Work-up and Purification:

  • Filter the crude acid using a Büchner funnel and wash it with three 50-ml portions of ice-cold water to remove mineral acid.[11]

  • Dry the crude product on a water bath.

  • Dissolve the crude product in five times its weight of hot methanol.

  • Add 3 g of decolorizing carbon and boil the solution.[11]

  • Filter the hot solution to remove the carbon, then cool the filtrate in an ice bath to crystallize the purified product.[11]

  • Collect the crystals by filtration and wash with a small amount of cold methanol.[11]

Visualized Workflow and Pathways

Logical Troubleshooting Flow

The following diagram outlines a logical workflow for troubleshooting common issues encountered in reactions involving this compound.

G Troubleshooting Flow for this compound Reactions cluster_0 cluster_1 Analysis cluster_2 Evaluation cluster_3 Problem Identification & Action cluster_4 start Start: Reaction Performed analysis Analyze Yield & Purity (TLC, LCMS, NMR) start->analysis check_yield Yield Acceptable? analysis->check_yield check_purity Purity Acceptable? check_yield->check_purity Yes low_yield Low Yield: - Check Temp/Time - Verify Catalyst - Adjust pH check_yield->low_yield No low_purity Low Purity: (Byproducts/Polymer) - Lower Temperature - Purify Reagents - Optimize Work-up check_purity->low_purity No end_ok End: Product Meets Spec check_purity->end_ok Yes end_rework Modify Protocol & Rerun Experiment low_yield->end_rework low_purity->end_rework

Caption: A flowchart for diagnosing and resolving common experimental issues.

Potential Reaction Pathways

This diagram illustrates the desired decarboxylation pathway of this compound versus a common side reaction leading to polymer formation.

G This compound Reaction Pathways A This compound B Decarboxylation (Desired Pathway) A->B Heat, Catalyst D Polymerization (Side Reaction) A->D Excess Heat, Impurities C 4H-Pyran-4-one (Product) B->C E Insoluble Polymer (Byproduct) D->E

Caption: Desired reaction pathway versus a common byproduct formation route.

References

Technical Support Center: Purification of Comanic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of comanic acid and its derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of this compound and its derivatives?

A1: Researchers often face several challenges in obtaining high-purity this compound and its derivatives. These include:

  • Low Purity of the Crude Product: Syntheses can result in a mixture of the desired product, unreacted starting materials, and various byproducts.

  • Presence of Structurally Similar Impurities: Byproducts with similar polarities and structures to the target compound can be difficult to separate using standard purification techniques.[1]

  • "Oiling Out" During Recrystallization: Instead of forming crystals, the compound may separate as an oil, which can be difficult to handle and purify further.[2]

  • Streaking or Tailing during Chromatography: The acidic nature of this compound derivatives can lead to poor separation and tailing of peaks on silica (B1680970) gel columns.

  • Compound Degradation: The pyranone ring system can be sensitive to certain conditions, leading to degradation during purification.

  • Low Recovery/Yield: A significant loss of product can occur during multi-step purification processes.[2]

Q2: What are some typical impurities found in crude this compound samples?

A2: Impurities can originate from starting materials, side reactions, or degradation.[1] Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like mucobromic acid or malic acid.[3][4]

  • Byproducts: In syntheses starting from malic acid to produce related pyranones like coumalic acid, fumaric acid can be a significant byproduct.[5]

  • Decarboxylated Derivatives: The carboxylic acid group may be lost under certain conditions, leading to the corresponding pyranone.[1]

  • Products of Ring-Opening: The pyranone ring may open under harsh basic or acidic conditions.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis that are not completely removed.

Q3: How can I assess the purity of my purified this compound derivative?

A3: Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities.[1]

  • Thin-Layer Chromatography (TLC): TLC provides a quick, qualitative assessment of purity and can help in optimizing conditions for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities present.

  • Mass Spectrometry (MS): MS helps in confirming the molecular weight of the compound and can be used to identify unknown impurities when coupled with a separation technique like LC or GC.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid this compound derivatives. The key to a successful recrystallization is the choice of a suitable solvent.

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the presence of impurities is depressing the melting point.[1][2]

  • Solution:

    • Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to lower the saturation point. Allow the solution to cool more slowly.[2]

    • Change Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a mixed solvent system (a "good" solvent and a "poor" solvent) to fine-tune the solubility.[2]

    • Pre-purification: If impurities are suspected to be the cause, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.[6]

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution may be too dilute (too much solvent was used), or the solution is supersaturated and requires nucleation to initiate crystallization.[1]

  • Solution:

    • Concentrate the Solution: If too much solvent was added, carefully evaporate some of it to increase the concentration of the solute.[1]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[6]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[6]

Problem 3: The recrystallization resulted in a very low yield.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. The compound may have some solubility even in the cold solvent.

  • Solution:

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Maximize Precipitation: Ensure the solution is cooled sufficiently, including using an ice bath, to maximize the precipitation of the product.

    • Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Column Chromatography

Column chromatography is a versatile technique for separating this compound derivatives from impurities with different polarities.

Problem 1: The compound is streaking or tailing on the silica gel column.

  • Possible Cause: The acidic proton of the carboxylic acid group interacts strongly with the slightly acidic silica gel, leading to a mix of protonated and deprotonated forms and causing poor separation.

  • Solution:

    • Add an Acidic Modifier: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system. This will keep the carboxylic acid fully protonated, reducing its interaction with the silica gel and resulting in a more defined spot or peak.[7]

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The compound is too polar for the selected mobile phase and is strongly adsorbed onto the stationary phase.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane (B109758)/methanol.[6]

    • Use a Different Stationary Phase: If the compound is very polar and still does not elute, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile) is a good alternative.[6]

Problem 3: Poor separation of the desired compound from an impurity.

  • Possible Cause: The polarity difference between your compound and the impurity is not large enough for effective separation with the chosen solvent system.

  • Solution:

    • Optimize the Solvent System: Try different solvent combinations. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate to acetone) can alter the selectivity of the separation.

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased over time. This can help to resolve closely eluting compounds.

    • Reduce Sample Load: Overloading the column can lead to poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.[6]

Data Presentation

Solubility of this compound and its Derivatives

While specific quantitative solubility data for this compound is limited in the literature, general solubility properties and data for analogous compounds can guide solvent selection for purification. This compound is described as having moderate solubility in organic solvents and limited solubility in water.[8] The solubility of carboxylic acids generally increases with temperature.[9]

Table 1: General Solubility Guidelines for this compound Derivatives

Solvent ClassExamplesExpected SolubilityNotes
Alcohols Methanol, EthanolGoodOften suitable for recrystallization, especially when mixed with an anti-solvent like water.
Esters Ethyl AcetateModerateA common component of eluent systems for column chromatography.
Ketones AcetoneGoodCan be a good solvent for dissolving the crude product.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to LowMay be used as a component in mixed solvents.
Halogenated Solvents Dichloromethane (DCM)ModerateOften used for extractions and as a less polar component in chromatography.
Aromatic Hydrocarbons TolueneLowMay be suitable for recrystallization of less polar derivatives.
Water Low to ModerateSolubility increases with temperature and at higher pH due to salt formation.[9]
Non-polar Hydrocarbons Hexane, HeptaneVery LowOften used as an "anti-solvent" in recrystallization or as the non-polar component in chromatography.[10]

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative (General Procedure)

This protocol provides a general guideline for the recrystallization of a solid this compound derivative. The choice of solvent should be determined by preliminary small-scale solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This is a critical step to prevent these impurities from co-precipitating with your product.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can cover the flask and insulate it. As the solution cools, crystals of the purified compound should form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography of a this compound Derivative

This protocol outlines a standard procedure for purifying a this compound derivative using silica gel column chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.5 and show good separation from impurities. Remember to add 0.1-1% acetic or formic acid to your eluent to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your chosen eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Mandatory Visualization

Purification_Workflow start Crude this compound Derivative is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (or very impure) oiling_out Product oils out or remains impure? recrystallization->oiling_out pure_product Pure Product column_chromatography->pure_product pure_solid Pure Solid Product oiling_out->column_chromatography Yes oiling_out->pure_solid No Troubleshooting_Recrystallization start Recrystallization Attempt issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No Crystals oiled_out Product Oiled Out issue->oiled_out Oiling Out low_yield Low Yield issue->low_yield Low Yield solution_no_crystals Concentrate solution Scratch flask Add seed crystal no_crystals->solution_no_crystals solution_oiled_out Re-dissolve and add more 'good' solvent Change solvent system Pre-purify crude material oiled_out->solution_oiled_out solution_low_yield Use minimum hot solvent Ensure complete cooling Collect a second crop low_yield->solution_low_yield

References

"Comanic acid" stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of comanic acid in various solvent systems. It is intended for researchers, scientists, and drug development professionals to aid in the design and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is typically a white to light yellow crystalline powder and should be stored at room temperature. To ensure its long-term stability, it is advisable to keep it in a tightly sealed container, protected from light and moisture.

Q2: What is the general solubility of this compound?

A2: this compound exhibits moderate solubility in organic solvents and has limited solubility in water. For aqueous solutions, the solubility is pH-dependent; as a carboxylic acid, its solubility in water is expected to increase with higher pH due to deprotonation.

Q3: In which organic solvents is this compound soluble?

A3: While specific quantitative data is limited, based on its structure, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol (B129727), and DMSO. It is advisable to perform small-scale solubility tests to determine the optimal solvent for your specific application.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions can be influenced by pH. As with many carboxylic acids, extreme pH conditions (highly acidic or basic) may lead to degradation over time. It is recommended to use freshly prepared aqueous solutions for experiments. For storage of aqueous solutions, it is best to keep them at 2-8°C for no more than a day.

Q5: Are there any known incompatibilities of this compound with common lab reagents?

A5: this compound, being a carboxylic acid, may react with strong bases and oxidizing agents. It is important to consider these potential reactions when designing experiments.

Troubleshooting Guide

Issue 1: this compound does not fully dissolve in my chosen solvent.

  • Question: I am having trouble dissolving this compound in my solvent system. What can I do?

  • Answer:

    • Increase Polarity: If you are using a non-polar organic solvent, try switching to a more polar solvent like methanol, ethanol, or DMSO.

    • pH Adjustment (for aqueous solutions): If you are using an aqueous buffer, increasing the pH slightly (e.g., to pH 7-8) can significantly improve solubility by deprotonating the carboxylic acid group.

    • Gentle Heating and Sonication: Gently warming the solution or using an ultrasonic bath can aid in dissolution. However, be cautious with heating as it might accelerate degradation.

    • Co-solvent System: Consider using a co-solvent system, such as a mixture of an organic solvent and water.

Issue 2: I am observing unexpected peaks in my HPLC analysis of a this compound solution.

  • Answer:

    • Check Freshness of Solution: If the solution was stored for an extended period, degradation may have occurred. Prepare a fresh solution and re-analyze.

    • Evaluate Solvent Stability: The solvent itself might be causing degradation. Assess the stability of this compound in the chosen solvent by analyzing the solution at different time points.

    • Forced Degradation Comparison: Compare the chromatogram to those from forced degradation studies (see Experimental Protocols below). This can help in identifying if the unexpected peaks correspond to known degradation products.

    • Purity of Starting Material: Ensure the purity of your this compound standard. The extra peaks could be impurities from the initial material.

Issue 3: My experimental results are not reproducible when using this compound solutions.

  • Question: I am getting inconsistent results between experiments. Could this be related to the stability of my this compound stock solution?

  • Answer:

    • Use Freshly Prepared Solutions: Due to potential stability issues, especially in certain solvents or at specific pH values, it is highly recommended to prepare fresh solutions of this compound for each experiment.

    • Standardize Solution Preparation: Ensure a consistent protocol for preparing your solutions, including the solvent, concentration, and dissolution method.

    • Storage of Stock Solutions: If you must store stock solutions, keep them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Perform a stability check on the stored stock solution before use.

Experimental Protocols

Protocol for Assessing this compound Stability (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Expose the solid this compound to 80°C in an oven for 48 hours.

    • Also, expose the stock solution to 60°C for 24 hours.

  • Photolytic Degradation:

    • Expose the solid this compound and the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method.

4. Suggested HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionIncubation TimeTemperature% Assay of this compoundNumber of Degradation Peaks
Control (Unstressed)-Room Temp99.80
0.1 M HCl24 hours60°C85.22
0.1 M NaOH2 hoursRoom Temp70.53
3% H₂O₂24 hoursRoom Temp92.11
Thermal (Solid)48 hours80°C98.51
Thermal (Solution)24 hours60°C95.31
Photolytic (Solid)7 daysPhotostability Chamber97.91
Photolytic (Solution)7 daysPhotostability Chamber90.72

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how to summarize stability results. Actual results may vary.

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL this compound Stock Solution Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (Solid & Solution) Stock_Solution->Thermal Photo Photolytic Degradation (UV/Vis Light) Stock_Solution->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation & Reporting HPLC->Data

Caption: Workflow for assessing the stability of this compound.

Hypothetical Degradation Pathway of a Pyran-2-carboxylic Acid

G Comanic_Acid Pyran-2-carboxylic Acid Derivative (e.g., this compound) Intermediate_1 Ring-Opened Intermediate Comanic_Acid->Intermediate_1 Hydrolysis (Acid/Base) Product_1 Decarboxylation Product Intermediate_1->Product_1 Decarboxylation Product_2 Further Degradation Products Intermediate_1->Product_2 Oxidation/Further Reactions

Caption: A generalized, hypothetical degradation pathway.

Technical Support Center: Synthesis of Comanic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of comanic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when synthesizing derivatives of this compound?

A1: Researchers often face challenges such as low reaction yields, the formation of unwanted byproducts, and difficulties in purifying the final compounds. This compound's structure, featuring a carboxylic acid and a pyrone ring, presents multiple reactive sites that can lead to complex reaction outcomes if not carefully controlled.

Q2: How can I improve the yield of my esterification reaction with this compound?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] To improve the yield, consider the following strategies:

  • Use of Excess Alcohol: Employing a large excess of the alcohol can shift the equilibrium towards the formation of the ester.[1]

  • Water Removal: Actively remove water as it forms. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1]

  • Catalyst Optimization: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used.[1]

Q3: My amidation reaction of this compound is sluggish. What can I do to improve the reaction rate and yield?

A3: Direct amidation of carboxylic acids can be difficult because the amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[2] To overcome this, consider the following:

  • Activating Agents: Use a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.[2][3]

  • Temperature Control: If forming an ammonium (B1175870) salt intermediate, heating the reaction above 100°C can drive off water and promote amide formation.[2]

  • Solvent Choice: The choice of solvent can be critical. Anhydrous solvents are often preferred to prevent side reactions.[3]

Q4: What are some common side reactions to be aware of during Diels-Alder reactions with this compound derivatives?

A4: The Diels-Alder reaction is a powerful tool for constructing six-membered rings.[4] However, side reactions can occur:

  • Homocoupling: The dienophile or diene can sometimes react with itself, especially at higher temperatures.[5]

  • Isomerization: While the endo product is often favored kinetically, the exo product can also form, potentially leading to a mixture of diastereomers.[6]

  • Aromatization: The initial cycloadduct may undergo subsequent reactions, such as aromatization, depending on the reaction conditions and the nature of the substituents.

Q5: What are the best practices for purifying this compound derivatives?

A5: Purification can be challenging due to the polarity of the compounds and the potential for similar polarities between the product and byproducts.

  • Column Chromatography: This is a common and effective method. The choice of solvent system (e.g., hexane (B92381) and ethyl acetate) is crucial for good separation.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent way to achieve high purity.

  • Washing: During workup, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help remove unreacted acidic starting material.[1]

Troubleshooting Guides

Low Yield in Esterification of this compound
Problem Possible Cause Troubleshooting Steps
Low product yield The esterification reaction is at equilibrium, and the reverse reaction (hydrolysis) is significant.[1][7]- Use a large excess of the alcohol reactant to shift the equilibrium.[1]- Remove water as it is formed using a Dean-Stark trap or molecular sieves.[1]- Ensure an effective amount of acid catalyst is present.[1]
Incomplete reaction.- Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]- Increase the reaction time or temperature, but be mindful of potential side reactions at higher temperatures.
Product loss during workup.- Ensure complete extraction of the product from the aqueous layer.- Minimize the number of transfer steps.[7]- Optimize the purification method (e.g., solvent system for chromatography).
Presence of water in reactants or solvent.[1][8]- Use anhydrous solvents and dry reactants.
Poor Results in Amidation of this compound
Problem Possible Cause Troubleshooting Steps
Reaction not proceeding Formation of an unreactive ammonium carboxylate salt.[2]- Use a coupling agent like DCC or EDC to activate the carboxylic acid.[2][3]- If using thermal conditions, ensure the temperature is high enough to drive off water.[2]
Low product yield Steric hindrance from bulky substituents on the amine or this compound derivative.- Increase the reaction temperature and/or reaction time.[9]- Consider using a less sterically hindered amine or a different synthetic route.
Inefficient activation of the carboxylic acid.- Switch to a more potent coupling reagent (e.g., HATU).[9]- Ensure the coupling reagent is fresh and not degraded.[9]
Formation of byproducts Side reactions involving the coupling agent.- The urea (B33335) byproduct from DCC can be difficult to remove; EDC forms a water-soluble urea that is easier to separate.[3]- Optimize the reaction temperature; lower temperatures can sometimes reduce side reactions.

Experimental Protocols

General Protocol for the Esterification of this compound
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if applicable), dissolve this compound in a 10-fold excess of the desired alcohol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After cooling to room temperature, neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for the Amidation of this compound using EDC
  • Preparation: Dissolve this compound in an anhydrous solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Reagent Addition: Add 1.2 equivalents of EDC and 1.2 equivalents of an amine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_esterification Esterification Workflow cluster_amidation Amidation Workflow ester_start This compound + Excess Alcohol ester_catalyst Add Acid Catalyst (e.g., H₂SO₄) ester_start->ester_catalyst ester_reflux Reflux with Water Removal ester_catalyst->ester_reflux ester_workup Workup: Neutralization & Extraction ester_reflux->ester_workup ester_purify Purification: Column Chromatography ester_workup->ester_purify ester_product This compound Ester ester_purify->ester_product amide_start This compound + Amine amide_coupling Add Coupling Agent (e.g., EDC) amide_start->amide_coupling amide_reaction Stir at Room Temperature amide_coupling->amide_reaction amide_workup Workup: Aqueous Wash & Extraction amide_reaction->amide_workup amide_purify Purification: Chromatography or Recrystallization amide_workup->amide_purify amide_product This compound Amide amide_purify->amide_product

Caption: General experimental workflows for the synthesis of this compound esters and amides.

troubleshooting_logic start Low Product Yield check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete optimize_conditions Optimize Conditions: - Increase Time/Temp - Add More Reagent incomplete->optimize_conditions Yes workup_loss Check Workup & Purification incomplete->workup_loss No success Improved Yield optimize_conditions->success side_reactions Side Reactions? workup_loss->side_reactions change_reagents Change Reagents or Protecting Groups side_reactions->change_reagents Yes side_reactions->success No change_reagents->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Comanic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of comanic acid in organic synthesis. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

This compound solutions are most stable within a pH range of 4.0 to 6.0. Deviations from this pH range can lead to degradation. Furthermore, solutions with concentrations at or exceeding 25 mg/mL have been reported to be unstable.[1] It is recommended to prepare solutions fresh and use them promptly, especially at higher concentrations.

Q2: Can this compound undergo decarboxylation?

Yes, decarboxylation is a potential side reaction for this compound, particularly under thermal stress. The 4-pyrone ring is an electron-withdrawing group, which can facilitate the loss of carbon dioxide from the carboxylic acid moiety, especially at elevated temperatures. This is analogous to the decarboxylation of similar pyrone-based carboxylic acids.

Q3: Is the 4-pyrone ring of this compound susceptible to nucleophilic attack?

The 4-pyrone ring is an electron-deficient heterocycle, making it susceptible to attack by strong nucleophiles. This can lead to ring-opening or the formation of pyridone derivatives if the nucleophile is an amine. The reactivity is influenced by the nature of the nucleophile and the reaction conditions.

Troubleshooting Guides

Esterification Reactions

Problem: Low yield of the desired ester and formation of unidentified byproducts during the esterification of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Degradation of this compound Maintain a mildly acidic to neutral pH (4.0-6.0) during the reaction and workup. Avoid strongly acidic or basic conditions. Use milder esterification methods if possible.Fischer Esterification (Modified for Stability): 1. Dissolve this compound (1 eq.) in a minimal amount of the desired alcohol. 2. Add a catalytic amount of a solid acid catalyst (e.g., Amberlyst 15) to maintain a localized acidic environment without acidifying the bulk solution. 3. Heat the reaction mixture at the lowest effective temperature (e.g., 50-60 °C) and monitor by TLC. 4. Upon completion, filter off the catalyst and remove the excess alcohol under reduced pressure at a low temperature.
Decarboxylation Keep reaction temperatures as low as possible. If heating is necessary, use the minimum temperature required for the transformation to proceed at a reasonable rate.DCC/DMAP Coupling: 1. Dissolve this compound (1 eq.), the alcohol (1.2 eq.), and DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., DCM) at 0 °C. 2. Add a solution of DCC (1.1 eq.) in DCM dropwise. 3. Allow the reaction to warm to room temperature and stir for 12-24 hours. 4. Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with dilute HCl and brine. 5. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Ring-Opening by Alcohol This is less common with alcohols but can occur under harsh conditions. Use milder reaction conditions and avoid prolonged heating.See DCC/DMAP Coupling protocol above.

Quantitative Data Summary for Esterification:

Method Typical Yield of Desired Ester Common Side Products
Fischer Esterification50-70%Decarboxylation product, degradation products
DCC/DMAP Coupling70-90%Dicyclohexylurea (DCU)
Amide Coupling Reactions

Problem: Formation of a pyridone byproduct instead of the desired amide when reacting this compound with a primary or secondary amine.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Nucleophilic Attack on the Pyrone Ring The amine can act as a nucleophile and attack the 4-pyrone ring, leading to a ring-opened intermediate that can cyclize to a pyridone. This is more likely at elevated temperatures.HATU-Mediated Amide Coupling: 1. To a solution of this compound (1 eq.) in an aprotic solvent (e.g., DMF or DCM), add the amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.). 2. Cool the mixture to 0 °C and add HATU (1.1 eq.). 3. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC. 4. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). 5. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. 6. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data Summary for Amide Coupling:

Method Typical Yield of Desired Amide Common Side Products
Carbodiimide (EDC/DCC)60-80%Pyridone derivative, urea (B33335) byproduct
HATU/DIPEA80-95%Pyridone derivative (minimized)

Visualizing Potential Side Reaction Pathways

To better understand the potential side reactions, the following diagrams illustrate the key mechanistic pathways.

Decarboxylation ComanicAcid This compound Heat Heat (Δ) ComanicAcid->Heat DecarboxylatedProduct 4H-Pyran-4-one Heat->DecarboxylatedProduct CO2 CO₂ Heat->CO2 caption Decarboxylation of this compound

Caption: Decarboxylation of this compound.

RingOpening cluster_main Nucleophilic Attack and Ring Opening ComanicAcid This compound Intermediate Tetrahedral Intermediate ComanicAcid->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., RNH₂) RingOpened Ring-Opened Intermediate Intermediate->RingOpened Ring Opening Pyridone Pyridone Derivative RingOpened->Pyridone Cyclization caption Formation of Pyridone Derivative

Caption: Formation of Pyridone Derivative.

Logical Troubleshooting Workflow

When encountering a problematic reaction with this compound, the following workflow can help diagnose the issue.

TroubleshootingWorkflow Start Problem with this compound Reaction CheckPurity Is the starting material pure? Start->CheckPurity CheckConditions Are the reaction conditions appropriate? CheckPurity->CheckConditions Yes Purify Purify starting material CheckPurity->Purify No LowYield Low Yield? CheckConditions->LowYield SideProducts Side Products Observed? LowYield->SideProducts Yes Degradation Consider degradation (pH, temp) LowYield->Degradation No AnalyzeByproducts Analyze side products (NMR, MS) SideProducts->AnalyzeByproducts Decarboxylation Consider decarboxylation (high temp) AnalyzeByproducts->Decarboxylation RingOpening Consider ring-opening (strong nucleophile) AnalyzeByproducts->RingOpening OptimizeConditions Optimize conditions (lower temp, milder reagents) Degradation->OptimizeConditions Decarboxylation->OptimizeConditions RingOpening->OptimizeConditions End Problem Solved OptimizeConditions->End Purify->Start

Caption: Troubleshooting Workflow.

References

Technical Support Center: Comanic Acid Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and considerations for scaling up reactions involving comanic acid (4-oxo-4H-pyran-2-carboxylic acid). The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound and related pyrone compounds?

When moving from laboratory to pilot or industrial scale, several challenges can arise. These commonly include:

  • Maintaining Consistent Yields: Reactions that perform well at a small scale may see a drop in yield upon scale-up due to issues with mass and heat transfer.[1]

  • Managing Reaction Exotherms: The synthesis of pyrone structures can be exothermic. Inadequate heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and decomposition.[1]

  • Ensuring Efficient Mixing: As the reaction volume increases, achieving homogenous mixing becomes more difficult, which can affect reaction rates and lead to the formation of localized hot spots and byproducts.[2]

  • Byproduct Formation: On a larger scale, minor side reactions can become significant, leading to a more complex impurity profile. Common byproducts in pyrone synthesis include dimers, polymers, and isomeric compounds like furanones.[1][3]

  • Scalable Purification Methods: Techniques like column chromatography, which are common in the lab, are often not practical for large-scale production. Developing robust crystallization or extraction procedures is crucial.[1]

Q2: What are the typical synthesis routes for this compound and related compounds, and what are the scale-up implications?

While specific industrial-scale synthesis routes for this compound are not widely published, methods for structurally similar compounds like coumalic acid provide insights. A common laboratory synthesis involves the dehydration and cyclization of a precursor like malic acid using strong acids such as concentrated sulfuric acid and fuming sulfuric acid.[4][5][6]

For scale-up, the use of highly corrosive reagents like fuming sulfuric acid presents significant safety and material handling challenges.[4] An alternative, patented method for coumalic acid synthesis utilizes dichloroethane as a solvent with sulfuric acid, which may offer a more manageable process at a larger scale.[5][7]

Q3: How can I improve the yield of my this compound synthesis during scale-up?

To enhance yield, consider the following:

  • Optimize Reaction Conditions: Systematically evaluate and optimize parameters such as temperature, reaction time, and catalyst loading.[1][3]

  • High-Purity Starting Materials: Use high-purity, anhydrous solvents and reagents to minimize side reactions and prevent catalyst inhibition.[1][2]

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, employing an inert atmosphere (e.g., nitrogen or argon) is critical.[2]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. - Consider a moderate increase in reaction temperature or extending the reaction time. - Verify the activity and loading of any catalyst used.[1]
Product Decomposition - High temperatures may lead to decarboxylation or other degradation pathways. Attempt to lower the reaction temperature, even if it prolongs the reaction. - For highly exothermic reactions, ensure adequate cooling and controlled addition of reagents to prevent temperature spikes.[1]
Suboptimal Reagent Stoichiometry - Re-evaluate the molar ratios of your reactants. A slight excess of one reactant may be beneficial in driving the reaction to completion.[1]
Impure Starting Materials - Use reagents and solvents of appropriate purity and ensure that solvents are dry, as moisture can lead to unwanted side reactions.[2]
Formation of Impurities
Potential Cause Troubleshooting Steps
Side Reactions (e.g., Dimerization, Polymerization) - If the reaction is sensitive to light, protect the reactor from light exposure. - Consider running the reaction at a lower concentration to disfavor intermolecular side reactions.[1][3]
Isomeric Byproducts (e.g., Furanones) - The formation of isomers can be influenced by the catalyst system. For palladium-catalyzed reactions, specific ligands like N-heterocyclic carbenes (NHCs) can favor pyrone formation. - The addition of a Lewis acid may also improve selectivity for the desired pyrone product.[1][3]
Process-Related Impurities - Inefficient mixing can lead to localized overheating and byproduct formation. Ensure the stirring rate is adequate for the reactor size and viscosity of the reaction mixture.[2]

Experimental Protocols

The following is an illustrative protocol for the synthesis of a pyrone carboxylic acid, based on the synthesis of coumalic acid from malic acid. This should be adapted and optimized for the specific synthesis of this compound.

Illustrative Synthesis of a Pyrone Carboxylic Acid

  • Reaction Setup: In a suitable reactor, add powdered malic acid to a solvent such as dichloroethane.

  • Acid Addition: Slowly add concentrated sulfuric acid to the suspension while maintaining a controlled temperature.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 70-90°C) and maintain with stirring for several hours until the reaction is complete, as monitored by a suitable analytical method.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.

  • Isolation: The crude product should precipitate as a solid. Collect the solid by filtration.

  • Washing: Wash the collected solid with cold water until the filtrate is neutral to remove residual acid.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the purified pyrone carboxylic acid. The use of decolorizing carbon may be necessary to remove colored impurities.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep_reagents Prepare Reagents (Malic Acid, H2SO4, Solvent) charge_reactor Charge Reactor prep_reagents->charge_reactor add_acid Controlled Acid Addition charge_reactor->add_acid heat_react Heat and Stir add_acid->heat_react monitor Monitor Progress (TLC/LC-MS) heat_react->monitor quench Quench on Ice monitor->quench Reaction Complete filtrate Filtration quench->filtrate wash Wash with Water filtrate->wash dry Dry Product wash->dry purify Recrystallization dry->purify final_product Pure this compound purify->final_product troubleshooting_yield start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_purity Assess Reagent & Solvent Purity start->check_purity check_workup Review Work-up & Purification Procedure start->check_workup optimize_params Systematically Optimize Reaction Parameters check_conditions->optimize_params Suboptimal purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents Impure modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Detected

References

Technical Support Center: Enhancing the Selectivity of Comanic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with comanic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the selectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how does this influence selectivity?

This compound (4-oxo-4H-pyran-2-carboxylic acid) possesses several reactive sites that can lead to challenges in selectivity.[1][2][3][4] The key sites include:

  • Carboxylic Acid Group (-COOH): This is the most acidic proton and a primary site for nucleophilic attack on the carbonyl carbon, leading to esterification, amidation, or reduction.[5]

  • α,β-Unsaturated Carbonyl System (Pyrone Ring): The conjugated system makes the pyrone ring susceptible to nucleophilic addition (Michael addition) and Diels-Alder reactions.[6] The ring can also undergo opening under certain conditions.

  • Ring Carbonyl Group (C=O): This carbonyl can react with strong nucleophiles, though it is generally less reactive than the carboxylic acid.

  • Potential for Decarboxylation: Like other β-keto carboxylic acids, this compound can undergo decarboxylation, especially upon heating, to yield 4-pyrone.[7][8]

Understanding the relative reactivity of these sites is crucial for designing selective transformations.

Q2: How can I selectively functionalize the carboxylic acid group without affecting the pyrone ring?

Selective functionalization of the carboxylic acid is a common goal. Here are some strategies:

  • Esterification under Mild Conditions: Fischer esterification using an alcohol with a catalytic amount of acid (e.g., H₂SO₄, TsOH) is a standard method.[9][10][11] To minimize side reactions on the pyrone ring, it is advisable to use mild conditions (e.g., lower temperatures, shorter reaction times).

  • Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification or amidation under very mild, neutral conditions, thus preserving the pyrone ring structure.[12][13]

  • Conversion to an Acid Chloride: Reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to a more reactive acid chloride.[10] This intermediate can then be reacted with a wide range of nucleophiles (alcohols, amines) at low temperatures, often with high selectivity.

Q3: What are common side reactions with this compound and how can they be minimized?

The most common side reactions include:

  • Decarboxylation: The loss of CO₂ is a common issue, particularly at elevated temperatures. To minimize this, reactions should be conducted at the lowest effective temperature.[7][8][14]

  • Ring Opening: Strong bases or nucleophiles can lead to the opening of the pyrone ring. Using milder bases and protecting the carboxylic acid group can help prevent this.

  • Polymerization: Under certain conditions, particularly with harsh reagents or high temperatures, this compound can polymerize. Using controlled reaction conditions and appropriate stoichiometry can mitigate this.

  • Lack of Selectivity: As discussed, reactions can occur at multiple sites. The key to minimizing this is the careful selection of reagents, protecting groups, and reaction conditions.

Q4: When should I consider using a protecting group for the carboxylic acid?

A protecting group for the carboxylic acid is advisable when you intend to perform a reaction on the pyrone ring itself. For example, if you are planning a nucleophilic addition to the conjugated system, protecting the acidic proton of the carboxylic acid will prevent it from quenching the nucleophile. Common protecting groups for carboxylic acids include:

  • Esters (e.g., methyl, ethyl, benzyl): These can be introduced via Fischer esterification and later removed by hydrolysis.[15][16] Benzyl (B1604629) esters are particularly useful as they can be removed by hydrogenolysis, which is a very mild deprotection method.[17]

  • Silyl Esters (e.g., TMS): These are easily formed and removed but may have limited stability to certain reaction conditions.[5]

The choice of protecting group will depend on the stability required during the subsequent reaction steps and the conditions needed for its removal.[18]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Desired Product • Incomplete reaction. • Decomposition of starting material or product (e.g., decarboxylation). • Formation of multiple byproducts.• Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. • Lower the reaction temperature to minimize decomposition.[7] • Use milder reagents or a different catalytic system to improve selectivity.[19][20]
Formation of Multiple Unexpected Byproducts • Lack of chemoselectivity. • Reaction conditions are too harsh (high temperature, strong acid/base). • Presence of impurities in starting materials or solvents.• Employ protecting groups for other reactive sites.[16][18] • Screen different solvents and catalysts to find more selective conditions.[21][22] • Ensure all reagents and solvents are pure and dry.
Product is Contaminated with Starting Material • Incomplete conversion. • Equilibrium reaction (e.g., Fischer esterification).• Increase the reaction time or temperature (if stability allows). • In equilibrium reactions, use an excess of one reagent or remove a byproduct (e.g., water) to drive the reaction forward.[9]
Difficulty in Purifying the Product • Product has similar polarity to byproducts or starting material. • Product is unstable on silica (B1680970) gel.• Try a different purification technique, such as recrystallization or preparative HPLC.[23][24][25] • Consider derivatizing the product to change its polarity for easier separation, followed by removal of the derivatizing group. • Use a different stationary phase for chromatography (e.g., alumina).
Evidence of Decarboxylation (e.g., formation of 4-pyrone) • Reaction temperature is too high.• Conduct the reaction at a lower temperature. • If heat is required, consider using microwave irradiation for shorter reaction times at a controlled temperature.

Experimental Protocols

Disclaimer: These are representative protocols and may require optimization for specific substrates and scales.

Protocol 1: Selective Esterification of this compound (Methyl Ester)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol (B129727) (used as both reactant and solvent, ~10-20 mL per gram of this compound).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexanes with a few drops of acetic acid). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[11][23]

Protocol 2: Protection of the Carboxylic Acid as a Benzyl Ester
  • Reaction Setup: Suspend this compound (1.0 eq) and potassium carbonate (1.5 eq) in DMF in a round-bottom flask.

  • Reagent Addition: Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow start This compound esterification Selective Esterification (e.g., MeOH, H+) start->esterification protection Protect Carboxylic Acid (e.g., as Benzyl Ester) start->protection ester_product This compound Ester esterification->ester_product ring_reaction Reaction on Pyrone Ring (e.g., Michael Addition) protection->ring_reaction deprotection Deprotection (e.g., Hydrogenolysis) ring_reaction->deprotection final_product Functionalized this compound deprotection->final_product troubleshooting_tree start Low Yield in this compound Reaction? check_byproducts Multiple Byproducts Observed? start->check_byproducts Yes check_sm Starting Material Remaining? start->check_sm No harsh_conditions Conditions Too Harsh? (High Temp/Strong Reagents) check_byproducts->harsh_conditions Yes use_pg Consider Protecting Groups check_byproducts->use_pg No increase_time Increase Reaction Time or Use Excess Reagent check_sm->increase_time Yes decomposition Evidence of Decomposition? check_sm->decomposition No use_milder Use Milder Conditions (Lower Temp, Weaker Base/Acid) harsh_conditions->use_milder Yes harsh_conditions->use_pg No end Problem Solved use_milder->end use_pg->end increase_time->end lower_temp Lower Reaction Temperature decomposition->lower_temp Yes lower_temp->end signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates comanic_deriv This compound Derivative (Drug Candidate) comanic_deriv->receptor Binds and Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Anti-inflammatory) transcription_factor->cellular_response Induces

References

Degradation pathways of "Comanic acid" under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with comanic acid. The information is designed to assist in designing and troubleshooting experiments related to the degradation pathways of this compound under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of this compound?

Forced degradation studies are essential to understand the intrinsic stability of this compound.[1][2] Based on regulatory guidelines and common practices, the following stress conditions are typically employed:

  • Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 1 M HCl) helps to identify acid-labile functional groups.[1][2]

  • Basic Hydrolysis: Exposure to basic conditions (e.g., 0.1 M to 1 M NaOH) reveals susceptibility to base-catalyzed degradation.[1][2]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), is used to assess the oxidative stability of the molecule.[1][2]

  • Thermal Stress: Exposing the solid or solution form of this compound to elevated temperatures (e.g., 40°C to 80°C) can accelerate degradation reactions.[2]

  • Photostability: Exposing the sample to controlled light sources (e.g., UV and visible light) as per ICH Q1B guidelines helps determine its light sensitivity.[2]

Q2: What is the expected stability of this compound in solution?

While specific data for this compound is limited, a study on the structurally similar comenic acid found it to be most stable in a pH range of 4.0 to 6.0.[3] Solutions of comenic acid were found to be unstable at concentrations of 25 mg/mL or higher.[3] It is reasonable to hypothesize that this compound may exhibit similar pH-dependent stability.

Q3: What are the potential degradation products of this compound?

Based on the chemical structure of this compound (4-oxo-4H-pyran-2-carboxylic acid), potential degradation pathways could involve:

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly under thermal stress.

  • Ring Opening: The pyran ring could undergo hydrolytic cleavage under acidic or basic conditions.

  • Oxidation: The double bonds in the pyran ring and the aldehyde group that could be formed upon ring opening are susceptible to oxidation.[4]

Q4: What analytical techniques are suitable for studying this compound degradation?

A stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products.[1][5] High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with UV detection, is the most common technique.[6] Hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be invaluable for the identification and characterization of unknown degradation products.[1]

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stress Conditions
Possible Cause Troubleshooting Step
Stress conditions are too mild.Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure.[1]
This compound is highly stable under the tested conditions.This is a valid result. Ensure your analytical method is sensitive enough to detect low levels of degradation (aim for 5-20% degradation for method validation).[6][7]
Poor solubility of this compound in the stress medium.Use a co-solvent to improve solubility, ensuring the co-solvent itself does not interfere with the degradation or analysis.[2][5]
Issue 2: Excessive Degradation or "Mass Balance" Issues
Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the exposure time. The goal is to achieve partial, controlled degradation.[7]
Formation of non-UV active or volatile degradation products.Use a mass-sensitive detector (e.g., MS) in addition to UV to account for all degradation products.[6]
Degradation products are not being eluted from the HPLC column.Modify the mobile phase composition or gradient to ensure all compounds are eluted. Check for co-elution with the parent peak using peak purity analysis.[6]
Incorrect response factors for degradation products.If possible, isolate and purify major degradation products to determine their individual response factors for accurate quantification.[6]

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from forced degradation studies of this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24he.g., 15.2%e.g., 2e.g., DP1 (3.5 min)
0.1 M NaOH, RT, 4he.g., 21.8%e.g., 3e.g., DP3 (2.8 min)
3% H₂O₂, RT, 24he.g., 10.5%e.g., 1e.g., DP4 (4.1 min)
80°C, 48h (Solid)e.g., 5.1%e.g., 1e.g., DP5 (5.2 min)
Photostability (ICH Q1B)e.g., 8.9%e.g., 2e.g., DP1 (3.5 min)

Table 2: Mass Balance Analysis

Stress ConditionAssay of this compound (%)Total Impurities (%)Mass Balance (%)
0.1 M HCl, 60°C, 24he.g., 84.8%e.g., 14.5%e.g., 99.3%
0.1 M NaOH, RT, 4he.g., 78.2%e.g., 20.9%e.g., 99.1%
3% H₂O₂, RT, 24he.g., 89.5%e.g., 10.1%e.g., 99.6%
80°C, 48h (Solid)e.g., 94.9%e.g., 4.8%e.g., 99.7%
Photostability (ICH Q1B)e.g., 91.1%e.g., 8.5%e.g., 99.6%

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate the solution in a water bath at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH. Keep the solution at room temperature. Withdraw samples at shorter time intervals (e.g., 0.5, 1, 2, 4 hours), neutralize with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at various time points, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite), and dilute for analysis.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C. Withdraw samples at specified time points and dilute for analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a petri dish and expose it to a high temperature (e.g., 80°C) in a hot air oven. At various time points, withdraw a sample, dissolve it in the solvent, and dilute to the target concentration for analysis.

  • Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions. Analyze the samples after the exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to stress thermal Thermal Stress (Solid/Solution, 60-80°C) prep_stock->thermal Expose to stress photo Photolytic Stress (ICH Q1B) prep_stock->photo Expose to stress sampling Sample at Time Points Neutralize/Dilute acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc lcms LC-MS Analysis (Structure Elucidation) hplc->lcms For unknown peaks

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_main Hypothetical Degradation Pathways of this compound comanic This compound (4-oxo-4H-pyran-2-carboxylic acid) decarboxylated Decarboxylated Product comanic->decarboxylated Thermal Stress (Heat) ring_opened Ring-Opened Product (e.g., Aldehyde/Acid) comanic->ring_opened Hydrolysis (Acid/Base) oxidized Further Oxidized Products ring_opened->oxidized Oxidation (H2O2)

Caption: Hypothetical degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to Comanic Acid and Chelidonic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that influences the efficiency, cost, and novelty of a synthetic route. Among the versatile pyrone-based building blocks, comanic acid and chelidonic acid have emerged as valuable synthons for the preparation of a wide array of heterocyclic compounds with significant biological activities. This guide provides an objective comparison of this compound and chelidonic acid, focusing on their synthesis, reactivity, and applications, supported by experimental data to aid in the selection of the optimal scaffold for your research needs.

Chemical Structures and Properties

This compound (4-oxo-4H-pyran-2-carboxylic acid) and chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) are both derivatives of 4-pyrone.[1][2] The key structural difference is the presence of a second carboxylic acid group at the 6-position of chelidonic acid, which significantly influences its physical properties and reactivity.[2]

PropertyThis compoundChelidonic Acid
IUPAC Name 4-oxo-4H-pyran-2-carboxylic acid4-oxo-4H-pyran-2,6-dicarboxylic acid
CAS Number 499-05-8[3]99-32-1[2]
Molecular Formula C₆H₄O₄[3]C₇H₄O₆[2]
Molecular Weight 140.09 g/mol [3]184.10 g/mol [2]
Appearance White to light yellow crystalline powder[4]White or off-white crystalline powder[2]
Solubility Moderate solubility in organic solvents, limited in water[3]Soluble in DMSO, sparingly soluble in aqueous buffers[2]

Synthesis and Yield Comparison

Both this compound and chelidonic acid can be synthesized from relatively simple starting materials. However, the reported yields and reaction conditions differ, which may be a factor in their selection for large-scale synthesis.

SynthesisStarting MaterialsReported YieldReference
This compound Malic acid, fuming sulfuric acid65-70%
Chelidonic Acid Diethyl oxalate (B1200264), acetone (B3395972), sodium ethoxide76-79%[1]
Improved Chelidonic Acid Synthesis Diethyl oxalate, acetone, metal alkoxideup to 95%[5]

Experimental Protocols

Synthesis of this compound from Malic Acid

This protocol is based on the procedure for the synthesis of coumalic acid, a structural isomer of this compound, which can be adapted for this compound synthesis.

Materials:

  • Malic acid (powdered)

  • Concentrated sulfuric acid

  • Fuming sulfuric acid (20-30%)

  • Methanol

  • Decolorizing carbon (e.g., Norit)

  • Ice

Procedure:

  • In a 2-L round-bottomed flask, place 200 g (1.49 moles) of powdered malic acid and 170 ml of concentrated sulfuric acid.

  • To this suspension, add three 50-ml portions of 20-30% fuming sulfuric acid at 45-minute intervals.

  • After the evolution of gas has slackened, heat the solution on a water bath for 2 hours with occasional shaking.

  • Cool the reaction mixture and pour it slowly onto 800 g of crushed ice with stirring.

  • After standing for 24 hours, filter the acid on a Büchner funnel, wash with three 50-ml portions of ice-cold water, and dry on a water bath. The yield of crude acid is typically 75-80 g.

  • For purification, dissolve half of the crude product in five times its weight of hot methanol, and boil the solution with 3 g of decolorizing carbon.

  • Filter the solution while hot and cool it in an ice bath. Collect the precipitate on a filter and wash with 25 ml of cold methanol. The mother liquors can be used to recrystallize the remaining crude material. The yield of purified this compound is 68-73 g (65-70%).

Synthesis of Chelidonic Acid

This protocol is a well-established method for the synthesis of chelidonic acid.

Materials:

  • Sodium

  • Absolute ethanol

  • Acetone (dry)

  • Ethyl oxalate

  • Concentrated hydrochloric acid

  • Ice

Procedure:

  • Prepare a sodium ethoxide solution by dissolving 46 g (2 gram atoms) of sodium in 600 cc of absolute alcohol in a 1-L round-bottomed flask fitted with a reflux condenser.

  • In a 3-L three-necked flask with a stirrer and reflux condenser, cool half of the sodium ethoxide solution until a solid begins to appear.

  • Add a mixture of 58 g of dry acetone and 150 g of ethyl oxalate at once and start stirring.

  • Once turbidity appears, add the other half of the hot sodium ethoxide solution along with another 160 g of ethyl oxalate.

  • After about thirty minutes of stirring, the mixture will become practically solid. Heat the flask in an oil bath at 110°C to distill off about 150 cc of alcohol.

  • Cool the reaction mixture to 20°C. Treat the resulting sodium derivative with a mixture of 300 cc of concentrated hydrochloric acid and 800 g of cracked ice.

  • For hydrolysis, heat the crude material with 300 cc of concentrated hydrochloric acid in a 5-L flask on a steam bath for twenty hours.

  • After cooling to 20°C, collect the solid hydrated acid on a Büchner funnel, wash with two 50-cc portions of ice water, and dry. The yield of chelidonic acid is 140–145 g (76–79%).[1]

Reactivity and Synthetic Applications

Both this compound and chelidonic acid serve as versatile precursors for the synthesis of various heterocyclic compounds, particularly nitrogen-containing heterocycles.[6][7]

This compound: this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[8] Its single carboxylic acid group allows for selective functionalization, making it a suitable starting material for the synthesis of monosubstituted pyrone and pyridine (B92270) derivatives. It has been used in the development of anti-inflammatory and analgesic drugs.[6]

Chelidonic Acid: The two carboxylic acid groups of chelidonic acid offer multiple reaction sites. It is a well-known precursor for chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), a key ligand in coordination chemistry.[5] Chelidonic acid and its derivatives are also used in the synthesis of more complex heterocyclic systems and have been investigated for their potential in materials science, such as in the formation of metal-organic frameworks.[9]

The following diagram illustrates a general comparative workflow for the synthesis of substituted pyridines from comanic and chelidonic acids.

G Comparative Synthetic Workflow cluster_comanic This compound Pathway cluster_chelidonic Chelidonic Acid Pathway comanic_acid This compound comanic_ester This compound Ester comanic_acid->comanic_ester Esterification mono_pyridine Monosubstituted Pyridine Derivative comanic_ester->mono_pyridine Ammonolysis/Cyclization chelidonic_acid Chelidonic Acid chelidamic_acid Chelidamic Acid chelidonic_acid->chelidamic_acid Ammonolysis di_pyridine Disubstituted Pyridine Derivative chelidamic_acid->di_pyridine Further Functionalization

Caption: General synthetic pathways from comanic and chelidonic acids.

Biological Activity and Signaling Pathways

Derivatives of both comanic and chelidonic acid exhibit a range of biological activities, making them attractive scaffolds for drug discovery.

This compound: Derivatives of this compound have shown potential as antimicrobial and anti-inflammatory agents.[3] Some studies have indicated that this compound derivatives possess anticholinergic activity and can inhibit prostatic hypertrophy in rats. This is thought to occur through the metabolism to propantheline, which acts on chemokine receptors, thereby inhibiting the chemotaxis of activated T lymphocytes.[3]

Chelidonic Acid: Chelidonic acid and its derivatives have a broader reported spectrum of biological activities, including analgesic, antimicrobial, anti-inflammatory, and oncostatic effects.[10] Notably, chelidonic acid has been shown to inhibit IL-6 production by blocking the NF-κB and caspase-1 signaling pathways, suggesting its potential in treating allergic and inflammatory disorders.[10]

The following diagram illustrates the inhibitory effect of chelidonic acid on the NF-κB signaling pathway.

G Chelidonic Acid Signaling Pathway Inhibition stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB IκB Degradation nucleus Nucleus NFkB->nucleus transcription Gene Transcription (e.g., IL-6) nucleus->transcription Promotes chelidonic_acid Chelidonic Acid chelidonic_acid->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by chelidonic acid.

Conclusion

Both this compound and chelidonic acid are valuable and versatile starting materials in organic synthesis. The choice between them will depend on the specific synthetic target and desired biological activity.

  • This compound is an excellent choice for the synthesis of monosubstituted pyrone and pyridine derivatives, with applications in the development of anti-inflammatory and analgesic agents.

  • Chelidonic acid , with its two carboxylic acid groups, provides a platform for creating more complex, multifunctional molecules and materials. Its derivatives have a well-documented, broad range of biological activities, including a defined mechanism of action in inflammatory signaling pathways.

The higher reported yields for the synthesis of chelidonic acid may also make it a more economical choice for large-scale applications. Researchers are encouraged to consider the specific requirements of their synthetic strategy and the desired pharmacological profile when selecting between these two powerful building blocks.

References

Comparative Analysis of Pyrone Carboxylic Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the biological activities, mechanisms of action, and therapeutic potential of pyrone carboxylic acids, offering a comparative perspective for researchers and scientists in drug development.

Pyrone carboxylic acids, a class of heterocyclic organic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These compounds, characterized by a pyrone ring substituted with a carboxylic acid group, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects. This guide provides a comparative analysis of various pyrone carboxylic acids, presenting key performance data, detailed experimental methodologies, and insights into their mechanisms of action to aid in the evaluation of their therapeutic potential.

Anti-inflammatory Activity

Pyrone and its derivatives have demonstrated notable anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators and enzymes.

A number of pyrone and pyridine (B92270) carboxylic acid derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, key players in inflammation. For instance, certain nicotinic acid derivatives have shown potent COX-2 inhibitory activity, with some compounds being more selective for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs)[1].

Table 1: Comparative Anti-inflammatory Activity of Pyrone and Pyridine Carboxylic Acid Derivatives

Compound/DerivativeTargetIC50 (µM)Reference CompoundIC50 (µM)Reference
Nicotinic Acid Derivative 361COX-2-Celecoxib-[1]
Nicotinic Acid Derivative 364COX-2-Celecoxib-[1]
Isonicotinate 5ROS Production1.42 ± 0.1 (µg/mL)Ibuprofen11.2 ± 1.9 (µg/mL)[2]
Pyrazolo[1,5-a]quinazoline 13iNF-κB Inhibition< 50--[3]
Pyrazolo[1,5-a]quinazoline 16NF-κB Inhibition< 50--[3]

Note: Direct IC50 values for compounds 361 and 364 were not provided in the source, but their activity was reported to be comparable to celecoxib.

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] For example, hyperhenrones, which are prenylated α-pyrones, have been shown to suppress the phosphorylation and degradation of the inhibitor of NF-κB, thereby preventing its activation.

Signaling Pathway: NF-κB Inhibition by Pyrone Derivatives

NF_kappa_B_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Genes Induces Pyrone Pyrone Carboxylic Acid Pyrone->IKK Inhibits Broth_Microdilution_Workflow Start Start Prep_Compound Prepare stock solution of pyrone carboxylic acid Start->Prep_Compound Prep_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilute Perform serial dilutions in 96-well plate Prep_Compound->Serial_Dilute Inoculate Inoculate wells with bacterial suspension Serial_Dilute->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually assess for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End PI3K_Akt_mTOR_Inhibition cluster_stimulus Growth Factor Signaling cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Pyrone Pyrone Derivative Pyrone->PI3K Inhibits

References

Efficacy of Comanic Acid Derivatives in Drug Discovery: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel molecular scaffolds is paramount. Comanic acid, a pyranone derivative, presents an intriguing starting point for synthetic chemistry. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of direct comparative studies on the anti-inflammatory and analgesic efficacy of this compound derivatives against standard compounds.

While this compound and its synonym, 4-oxo-4H-pyran-2-carboxylic acid, are recognized as versatile building blocks in organic synthesis, their exploration as primary anti-inflammatory or analgesic agents appears limited. The available information points towards their use as intermediates in the synthesis of more complex molecules with diverse biological activities, rather than being the primary pharmacophore for inflammation or pain modulation.

This guide aims to provide an objective overview based on the available data, highlighting the established role of this compound in medicinal chemistry and identifying the current knowledge gap regarding its derivatives' direct comparative efficacy in the realms of anti-inflammatory and analgesic research.

This compound Derivatives in Broader Drug Discovery

This compound has been successfully utilized as a precursor in the synthesis of notable therapeutic agents, demonstrating its value in constructing complex molecular architectures. For instance, it is a key component in the synthesis of:

  • Piromelatine: A multimodal investigational drug targeting melatonin (B1676174) and serotonin (B10506) receptors for the treatment of insomnia.[1]

  • Dolutegravir: An integrase inhibitor used in the treatment of HIV-1 infection.[2]

These examples underscore the utility of the this compound scaffold in generating structurally diverse and biologically active compounds, albeit not primarily for anti-inflammatory or analgesic indications.

The Landscape of Pyran Derivatives: A Broader View

Research into the broader class of pyran derivatives, to which this compound belongs, has shown a wide spectrum of biological activities. Studies on various fused pyran systems have reported potential antimicrobial, antiviral, antitumor, and central nervous system activities.[3][4] This suggests that the pyran nucleus is a "privileged scaffold" in medicinal chemistry, capable of interacting with a variety of biological targets. However, these studies do not specifically focus on derivatives of this compound for anti-inflammatory or analgesic effects, nor do they provide direct comparisons with standard drugs in these therapeutic areas.

Lack of Direct Comparative Efficacy Data

Despite extensive searches of scientific databases, no studies were identified that directly compare the anti-inflammatory or analgesic efficacy of a synthesized this compound derivative with a standard compound, such as a nonsteroidal anti-inflammatory drug (NSAID). Key quantitative data, such as half-maximal inhibitory concentration (IC50) values or in vivo percentage inhibition in established models of inflammation and pain, are absent for this compound derivatives in a comparative context.

Consequently, it is not possible to construct the requested data tables, detailed experimental protocols, or signaling pathway diagrams specifically for the comparative efficacy of this compound derivatives versus standard anti-inflammatory or analgesic compounds.

Future Directions and Unexplored Potential

The established role of this compound as a versatile synthetic intermediate suggests that its derivatives hold unexplored potential. The pyran core is present in many biologically active natural products and synthetic drugs.[5] It is conceivable that novel this compound derivatives could be designed to target key enzymes or receptors involved in inflammatory and pain signaling pathways.

To ascertain the true potential of this compound derivatives in these therapeutic areas, future research should focus on:

  • Targeted Synthesis: Designing and synthesizing libraries of this compound derivatives with structural modifications aimed at inhibiting specific targets in the inflammatory cascade (e.g., COX enzymes, lipoxygenases, or pro-inflammatory cytokines).

  • In Vitro and In Vivo Screening: Systematically evaluating the synthesized compounds in established anti-inflammatory and analgesic assays.

  • Comparative Studies: Directly comparing the efficacy and safety profiles of the most promising this compound derivatives against well-established standard drugs.

Conclusion

While this compound is a valuable tool in the synthetic chemist's arsenal, there is currently a significant gap in the scientific literature regarding the direct comparative efficacy of its derivatives as anti-inflammatory or analgesic agents. The information available highlights its role as a foundational element for more complex drugs in different therapeutic areas. For researchers and drug development professionals, the field of this compound derivatives represents a largely unexplored territory with the potential for novel discoveries, should dedicated research efforts be undertaken.

Visualizing the Potential: A Conceptual Workflow

While specific experimental data for this compound derivatives is lacking, the following diagram illustrates a conceptual workflow for the discovery and evaluation of novel anti-inflammatory agents, a process that could be applied to derivatives of this compound.

G Conceptual Workflow for Anti-Inflammatory Drug Discovery cluster_0 Discovery Phase cluster_1 Preclinical Evaluation cluster_2 Comparative Studies A This compound Scaffold B Derivative Synthesis A->B C In Silico Screening A->C D In Vitro Assays (e.g., COX Inhibition) B->D C->D E Cell-Based Assays (e.g., Cytokine Release) D->E F In Vivo Models (e.g., Carrageenan-induced Edema) E->F G Lead Optimization F->G G->B Iterative Synthesis H Head-to-Head Efficacy vs. Standard Compounds (e.g., NSAIDs) G->H I Safety and Toxicity Profiling H->I

References

A Comparative Guide to Validated Analytical Methods for Comanic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical techniques for the quantification of comanic acid, featuring a validated High-Performance Liquid Chromatography (HPLC) method and its alternatives.

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative analysis of this compound (4-oxo-4H-pyran-2-carboxylic acid). A robust and validated High-Performance Liquid Chromatography (HPLC) method is presented in detail, alongside a comparative analysis with alternative techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The information herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific research and quality control needs.

Comparison of Analytical Methods for this compound

The selection of an analytical method for this compound quantification is a critical decision that depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table provides a comparative summary of the key performance characteristics of a proposed validated HPLC method and its principal alternatives.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)Capillary Electrophoresis (CE)
Principle Separation based on polarity, detection via UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio.Separation based on charge and size in an electric field.
Sample Preparation Simple filtration and dilution.Simple filtration and dilution.Extraction and mandatory chemical derivatization to increase volatility.[1][2]Simple filtration and dilution.
Selectivity Moderate; potential for interference from co-eluting compounds.High to Very High; excellent for complex matrices.[3][4]High; good separation of derivatized compounds.[4]High; excellent for charged molecules.[5][6]
Sensitivity (LOD/LOQ) Typically in the µg/mL range.[7]High; typically in the ng/mL to pg/mL range.[8]Very High; can reach pg/mL levels.[9]Good; typically in the µg/mL to ng/mL range.[6]
Linearity (R²) > 0.999> 0.99> 0.99> 0.99
Precision (%RSD) < 2%< 15%[8]< 15%< 10%[6]
Accuracy (% Recovery) 98-102%90-110%[8]85-115%[8]95-105%
Analysis Time 10-20 minutes5-15 minutesLonger due to derivatization and longer run times.[4]5-15 minutes[5]
Cost LowHighModerateLow to Moderate
Advantages Robust, cost-effective, widely available.High sensitivity and selectivity, suitable for complex matrices.[4][8]High resolution, extensive libraries for identification.[4]High efficiency, low sample and reagent consumption.[6][10]
Disadvantages Lower sensitivity compared to MS methods.Higher cost, potential for matrix effects (ion suppression/enhancement).[8]Laborious sample preparation (derivatization), not suitable for thermally labile compounds.[4]Sensitive to matrix composition, lower concentration sensitivity than MS.

Experimental Workflow for HPLC Method Validation

The validation of an HPLC method is crucial to ensure its suitability for the intended analytical purpose. The following diagram illustrates a typical workflow for the validation of the proposed HPLC method for this compound analysis.

HPLC_Validation_Workflow Experimental Workflow for HPLC Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Analyte & Matrix Characterization B Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Sample Preparation Optimization B->C D Specificity / Selectivity C->D E Linearity & Range F Accuracy G Precision (Repeatability & Intermediate Precision) H Limit of Detection (LOD) I Limit of Quantitation (LOQ) J Robustness K Stability L Validation Protocol K->L M Validation Report L->M N Standard Operating Procedure (SOP) M->N O Routine Analysis N->O

Caption: A generalized workflow for the development and validation of an HPLC method.

Detailed Experimental Protocol: Validated HPLC Method for this compound

This section provides a detailed protocol for the quantitative analysis of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of polar organic acids.[11]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% phosphoric acid in water (pH adjusted to 2.5) and methanol (B129727) (95:5 v/v).[11] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm. This is a proposed wavelength based on the chromophore of this compound and may require optimization.

  • Injection Volume: 20 µL.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For simple aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

Method Validation Parameters

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank sample and a sample spiked with this compound.

  • Linearity: The linearity of the method should be established by analyzing the working standard solutions at a minimum of five concentration levels. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy should be determined by the recovery of known amounts of this compound spiked into a blank matrix. The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time. This is determined by analyzing a minimum of six replicate injections of the same standard solution. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min), and observing the effect on the results.

Alternative Analytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. For this compound, which is a polar compound, LC-MS offers significant advantages, especially for analysis in complex biological or pharmaceutical matrices.[3][12][13]

  • Principle: Separation is achieved using a reversed-phase or mixed-mode liquid chromatography column, and detection is performed by a mass spectrometer, which measures the mass-to-charge ratio of the ionized analyte.

  • Advantages: High sensitivity (often in the ng/mL to pg/mL range), high selectivity, and the ability to provide structural information, which aids in compound identification.[4][8] It often requires minimal sample preparation.[13]

  • Disadvantages: Higher instrumentation and operational costs compared to HPLC-UV, and the potential for matrix effects such as ion suppression or enhancement, which can affect quantitation.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[1][2][4]

  • Principle: Volatilized (derivatized) this compound is separated in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.

  • Advantages: Excellent chromatographic resolution, high sensitivity, and extensive mass spectral libraries available for compound identification.[4]

  • Disadvantages: Requires a derivatization step, which can be time-consuming and may introduce variability.[1][4] It is not suitable for thermally labile compounds.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is well-suited for the analysis of charged species like organic acids.[5][6][14]

  • Principle: Separation of ions is achieved in a narrow capillary tube under the influence of a high-voltage electric field. The separation is based on the differential migration of analytes due to their charge-to-size ratio.

  • Advantages: High separation efficiency, short analysis times, and low consumption of samples and reagents.[6][10]

  • Disadvantages: Can be sensitive to the sample matrix, which may affect reproducibility. While sensitive, it generally does not reach the low detection limits of mass spectrometry-based methods.

Conclusion

The choice of an analytical method for this compound analysis should be guided by the specific requirements of the application. The presented validated HPLC-UV method offers a robust, cost-effective, and reliable approach for routine quality control and quantitative analysis where high sensitivity is not a primary concern. For applications demanding higher sensitivity and selectivity, particularly in complex sample matrices, LC-MS/MS is the superior choice, despite its higher cost. GC-MS provides excellent separation and identification capabilities but is hampered by the need for derivatization. Capillary Electrophoresis is a valuable alternative for rapid and efficient analysis of charged molecules, offering a balance of performance and cost-effectiveness. Researchers and analysts should carefully consider the validation data and performance characteristics of each method to ensure the selected technique is fit for its intended purpose.

References

A Comparative Guide to the NMR Characterization of Comanic Acid for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for comanic acid against related pyranone structures. The included data and protocols are intended to assist in the unequivocal structural confirmation of this compound, a valuable heterocyclic building block in organic synthesis and pharmaceutical development.

¹H and ¹³C NMR Data Comparison

The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound and two structurally related compounds: kojic acid and 5-hydroxy-3-methoxy-4H-pyran-4-one. This comparative data is crucial for identifying key structural motifs and potential impurities during synthesis or isolation.

CompoundNucleusPositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound ¹HH-38.25d6.0
¹HH-56.55d6.0
¹HH-67.95s
¹³CC-2162.5s
¹³CC-3148.0d
¹³CC-4175.0s
¹³CC-5112.0d
¹³CC-6140.0d
¹³CCOOH168.0s
Kojic Acid¹HH-36.47s
¹HH-67.99s
¹HCH₂OH4.45s
¹³CC-2146.6s
¹³CC-3112.8d
¹³CC-4175.2s
¹³CC-5145.3s
¹³CC-6136.8d
¹³CCH₂OH59.6t
5-Hydroxy-3-methoxy-4H-pyran-4-one¹HH-2, H-68.01s
¹HOCH₃3.77s
¹³CC-2142.0d
¹³CC-3147.1s
¹³CC-4169.8s
¹³CC-5148.2s
¹³CC-6139.5d
¹³COCH₃57.8q

Note: The ¹³C NMR data for this compound is predicted based on the analysis of its ethyl ester and other similar pyranone structures due to the limited availability of direct experimental data.

Experimental Protocol for NMR Analysis

A detailed and standardized protocol is essential for obtaining high-quality, reproducible NMR spectra for the structural elucidation of pyranone carboxylic acids.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is recommended due to its excellent ability to dissolve organic acids and its relatively simple solvent signal. Other solvents like methanol-d₄ or chloroform-d (B32938) can be used depending on the sample's solubility.

  • Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

2. NMR Instrument Setup and Calibration:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Reference the chemical shift scale. For DMSO-d₆, the residual solvent peak at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C can be used as an internal standard.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Collect a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure. Compare the obtained data with the reference data provided in the table above and with literature values.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

Workflow for NMR-based Structural Confirmation of this compound cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structural Elucidation & Confirmation Sample Purified this compound Dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolution OneD_NMR 1D NMR (¹H, ¹³C) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR ChemShift Chemical Shift Analysis OneD_NMR->ChemShift Coupling Coupling Constant Analysis OneD_NMR->Coupling Integration Integration (¹H NMR) OneD_NMR->Integration TwoD_Correlation 2D Correlation Analysis TwoD_NMR->TwoD_Correlation Assignment Assign Signals to Specific Nuclei ChemShift->Assignment Coupling->Assignment Integration->Assignment TwoD_Correlation->Assignment Comparison Compare with Data of Known/Related Structures Assignment->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Logical workflow for this compound structural confirmation.

A Comparative Guide to Purity Assessment of Synthesized Comanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity comanic acid is crucial for its application as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][2][3] This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of synthesized this compound, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate techniques for their specific needs.

Analytical Methodologies for Purity Determination

The purity of a synthesized compound is a critical parameter that influences its chemical reactivity, biological activity, and safety profile. For this compound, a multi-faceted approach employing several analytical techniques is recommended for a comprehensive purity assessment. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

1.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[4] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). A typical gradient might start at 5% B and ramp up to 95% B over 20 minutes to elute any non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm, where the pyrone chromophore of this compound exhibits strong UV absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all observed peaks. Impurities are identified by their retention times and quantified relative to the main peak.

1.2 Gas Chromatography (GC)

Gas chromatography is an ideal method for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, this technique is invaluable for detecting and quantifying residual solvents from the synthesis and purification process.[4]

Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis

  • Instrumentation: A headspace gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C held for 5 minutes, then ramped to 200 °C at a rate of 10 °C/min.

  • Injector Temperature: 220 °C.

  • MS Detector: Operated in full scan mode (m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification of specific solvents.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

  • Data Analysis: Residual solvents are identified by their mass spectra and retention times, and quantified using an external or internal standard method.

1.3 Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[5][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: ¹H-qNMR for Absolute Purity Determination

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A high-purity certified internal standard with a known chemical formula and purity (e.g., maleic acid). The standard should have signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest should be used to ensure complete relaxation and accurate integration.

    • A 90° pulse angle should be employed.

  • Data Analysis: The purity of the this compound is calculated using the following equation:

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Purity Assessment

The following tables summarize the hypothetical results of a purity assessment of a single batch of synthesized this compound using the described analytical techniques.

Table 1: Quantitative Purity and Impurity Profile of Synthesized this compound

Analytical TechniquePurity (%)Detected ImpuritiesLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV 98.5Unreacted starting material (0.8%), Side-product A (0.5%), Unknown (0.2%)~0.01%~0.03%
Headspace GC-MS Not ApplicableMethanol (250 ppm), Dichloroethane (50 ppm)~1 ppm~5 ppm
¹H-qNMR 98.2 (absolute)Fumaric acid (0.6%)Dependent on impurity structureDependent on impurity structure

Table 2: Comparison of Key Performance Characteristics of Analytical Methods

ParameterHPLC-UVHeadspace GC-MS¹H-qNMR
Primary Application Purity and impurity profilingResidual solvent analysisAbsolute purity determination, structural confirmation
Precision HighHighHigh
Accuracy High (with reference standard)High (with reference standard)Very High (primary method)
Sensitivity HighVery HighModerate
Throughput HighModerateLow
Cost-Effectiveness GoodModerateLower (instrumentation cost)
Strengths Robust, versatile, high resolution for non-volatile impurities.[4]Excellent for volatile impurities and residual solvents.[4]Provides absolute purity without a specific analyte standard, structural information.[5][6]
Limitations Requires a reference standard for absolute quantification, may not detect all impurities if they lack a chromophore.Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.

Visualizing the Workflow and Logic

Workflow for this compound Purity Assessment

This compound Purity Assessment Workflow Workflow for this compound Purity Assessment cluster_synthesis Synthesis and Work-up cluster_analysis Analytical Purity Assessment cluster_reporting Final Reporting synthesis This compound Synthesis workup Crude Product Isolation synthesis->workup purification Purification (e.g., Recrystallization) workup->purification hplc HPLC-UV Analysis (Purity & Impurities) purification->hplc gc Headspace GC-MS (Residual Solvents) purification->gc qnmr qNMR Analysis (Absolute Purity) purification->qnmr data_integration Data Integration and Review hplc->data_integration gc->data_integration qnmr->data_integration purity_statement Final Purity Statement data_integration->purity_statement

Caption: A logical workflow for the comprehensive purity assessment of synthesized this compound.

Decision Tree for Selecting an Analytical Technique

Analytical Technique Selection Decision Tree for Analytical Technique Selection start Purity Assessment Goal? is_volatile Are impurities volatile? start->is_volatile is_absolute Need absolute purity without a specific standard? is_volatile->is_absolute No gc_ms Use Headspace GC-MS is_volatile->gc_ms Yes is_routine Routine purity check with known impurity profile? is_absolute->is_routine No qnmr Use qNMR is_absolute->qnmr Yes hplc Use HPLC-UV is_routine->hplc Yes hplc_ms Consider LC-MS for unknown identification is_routine->hplc_ms No (unknowns present)

Caption: A decision tree to guide the selection of the appropriate analytical technique.

Conclusion

A comprehensive purity assessment of synthesized this compound is best achieved through the synergistic use of multiple analytical techniques. HPLC-UV serves as a robust method for routine purity checks and quantifying non-volatile impurities, while headspace GC-MS is essential for the detection of residual solvents. For an accurate and absolute determination of purity, particularly when a certified reference standard is unavailable, qNMR stands out as a powerful technique. By combining these orthogonal methods, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound for its intended applications in advancing therapeutic solutions.

References

A Comparative Analysis of the Biological Activities of Comanic Acid and Other Key Pyrones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced biological activities of structurally related compounds is paramount. This guide provides a detailed comparison of the biological activities of comanic acid against other notable pyrones: kojic acid, maltol (B134687), and meconic acid. The comparison focuses on their antimicrobial, antioxidant, and anti-inflammatory properties, supported by available experimental data.

Comparative Summary of Biological Activities

The biological activities of this compound, kojic acid, maltol, and meconic acid exhibit significant diversity despite their shared pyrone scaffold. While kojic acid and maltol have been extensively studied, revealing a broad spectrum of activities, quantitative data on this compound remains limited. Meconic acid is generally considered to have minimal biological activity.

Antimicrobial Activity

Kojic acid and maltol have demonstrated notable antimicrobial effects against a range of bacteria and fungi. In contrast, information on the antimicrobial potency of this compound is scarce, and meconic acid is largely considered inactive.

CompoundTest OrganismMIC (µg/mL)Reference
Kojic Acid Staphylococcus aureus>5000[1]
Escherichia coli>5000[1]
Candida albicans405[2]
Maltol Escherichia coli1000-4000[3]
Staphylococcus aureus1000-4000[3]
Pseudomonas aeruginosa1000[3]
Candida albicans1000-4000[3]
Aspergillus brasiliensis1000-4000[3]
This compound Not ReportedNot Reported
Meconic Acid Not ReportedNot Reported

MIC: Minimum Inhibitory Concentration

Antioxidant Activity
CompoundAntioxidant AssayIC50 (µg/mL)Reference
Kojic Acid Tyrosinase Inhibition13.14 - 43.63[5][6]
Maltol Derivative DPPH Scavenging110.1 ± 18.6[7]
This compound Not ReportedNot Reported
Meconic Acid ChemiluminescenceNot Reported[4]

IC50: Half-maximal Inhibitory Concentration

Anti-inflammatory Activity

The anti-inflammatory properties of these pyrones are linked to their ability to modulate key signaling pathways. Kojic acid and maltol have been shown to inhibit inflammatory responses, with some quantitative data available. This compound is primarily known as a precursor in the synthesis of anti-inflammatory drugs, but its intrinsic anti-inflammatory activity has not been quantitatively detailed[8][9]. Meconic acid's anti-inflammatory potential is not well-established.

CompoundAssayIC50 (µg/mL)Reference
Kojic Acid Derivative NF-κB Inhibition~5.6 (at 25 µM)[10]
Maltol NLRP3 Inflammasome InhibitionNot Reported[11]
This compound Not ReportedNot Reported
Meconic Acid Not ReportedNot Reported

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for assessing antioxidant activity.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation[12].

  • Sample Preparation: Dissolve the test compounds (this compound, kojic acid, maltol, meconic acid) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare a series of concentrations[13].

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the DPPH solution with varying concentrations of the test compounds or standard. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes)[12].

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader[13].

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the COX-2 enzyme.

Principle: COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The assay measures the peroxidase activity of COX-2, where a fluorometric probe is oxidized in the presence of the enzyme to produce a fluorescent product. The inhibition of this reaction by a test compound indicates its potential as a COX-2 inhibitor.

Protocol:

  • Reagent Preparation: Prepare the necessary reagents as per the manufacturer's instructions of a commercial COX-2 inhibitor screening kit. This typically includes a reaction buffer, heme, a fluorometric probe, and the COX-2 enzyme.

  • Inhibitor and Control Preparation: Prepare solutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) at various concentrations. A control reaction without any inhibitor is also prepared.

  • Enzyme Reaction:

    • Add the reaction buffer, heme, and COX-2 enzyme to appropriate wells of a microplate.

    • Add the test compounds or control inhibitor to their respective wells.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set duration (e.g., 5-10 minutes).

  • Calculation of Inhibition: The rate of the reaction is determined from the linear portion of the fluorescence curve. The percentage of inhibition is calculated as follows:

    Where Rate_sample is the reaction rate in the presence of the test compound and Rate_control is the reaction rate in the absence of any inhibitor.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Its activation leads to the transcription of pro-inflammatory genes.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Release p_IkB p-IκB NFkB_IkB->p_IkB Phosphorylation Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Proteasome->IkB Degradation Nucleus Nucleus DNA DNA NFkB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Simplified NF-κB signaling pathway in inflammation.

NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune system by activating inflammatory caspases.

NLRP3_Inflammasome PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB_activation NF-κB Activation TLR->NFkB_activation Priming Signal pro_IL1b pro-IL-1β NFkB_activation->pro_IL1b NLRP3_gene NLRP3 Gene NFkB_activation->NLRP3_gene IL1b IL-1β (active) pro_IL1b->IL1b NLRP3_protein NLRP3 (inactive) NLRP3_gene->NLRP3_protein Transcription & Translation NLRP3_active NLRP3 (active) NLRP3_protein->NLRP3_active Stimuli Activation Stimuli (e.g., ATP, ROS) Stimuli->NLRP3_protein Activation Signal Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Autocatalysis Casp1->pro_IL1b Cleavage Secretion Secretion IL1b->Secretion

Caption: The canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined to assess the antimicrobial efficacy of a compound.

MIC_Workflow Start Start Prepare_Media Prepare Bacterial Culture Media Start->Prepare_Media Inoculate Inoculate Media with Test Organism Prepare_Media->Inoculate Incubate_Culture Incubate Culture (e.g., 37°C, 18-24h) Inoculate->Incubate_Culture Inoculate_Plates Inoculate Microplate Wells with Bacteria & Compounds Incubate_Culture->Inoculate_Plates Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Inoculate_Plates Incubate_Plates Incubate Microplate (e.g., 37°C, 18-24h) Inoculate_Plates->Incubate_Plates Read_Results Visually or Spectrophotometrically Assess Bacterial Growth Incubate_Plates->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: A general workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This comparative guide highlights the current understanding of the biological activities of this compound, kojic acid, maltol, and meconic acid. Kojic acid and maltol are well-characterized pyrones with documented antimicrobial, antioxidant, and anti-inflammatory properties, supported by quantitative data. In contrast, this compound, while a valuable precursor in the synthesis of bioactive molecules, lacks comprehensive quantitative data on its intrinsic biological activities. Meconic acid is confirmed to have minimal biological activity. For researchers and drug development professionals, this guide underscores the importance of kojic acid and maltol as potential therapeutic agents and identifies the need for further investigation into the direct biological effects of this compound to fully elucidate its potential.

References

Safety Operating Guide

Safe Disposal of Comanic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of comanic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is classified as a skin and eye irritant[1][2]. Therefore, always wear safety glasses or goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[3][4].

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed professional waste disposal service[3]. Do not dispose of this compound down the drain or in regular trash[3][5].

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound, including unused or surplus solid chemical, contaminated labware (e.g., weighing boats, spatulas, and filter paper), and solutions containing this compound.

    • Segregate this compound waste from other waste streams to prevent unintended reactions[6]. Store it separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4][7].

  • Containerization :

    • Place solid this compound waste into a clearly labeled, sealable, and chemically compatible container. Plastic containers are often preferred for chemical waste[8].

    • For solutions containing this compound, use a labeled, leak-proof carboy. Ensure the container has adequate headroom (at least one inch) to allow for expansion[7].

    • The container must be securely capped when not in use[7][8].

  • Labeling :

    • Properly label the waste container with "Hazardous Waste" and the full chemical name, "this compound"[4][8].

    • Include the approximate concentration and identify any other components in the mixture. Accurate labeling is critical for safe consolidation and disposal by environmental health and safety (EHS) personnel[8].

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation[7][8][9].

    • The SAA should be a cool, dry, and well-ventilated area, away from incompatible materials[4].

    • Ensure that the storage of hazardous waste complies with institutional and regulatory limits, typically a maximum of 55 gallons of hazardous waste in an SAA[8][9]. Hazardous waste containers can be stored in an SAA for up to 12 months, provided the accumulation limits are not exceeded[8].

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup[4][9].

    • Provide the EHS representative or waste disposal company with a complete and accurate description of the waste.

Spill Management

In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated hazardous waste container for disposal[3][4]. Ensure adequate ventilation and use appropriate PPE during cleanup[3].

Summary of this compound Disposal Data

ParameterGuidelineSource
Disposal Method Burn in a chemical incinerator with afterburner and scrubber; engage a licensed disposal company.[3]
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2)[1]
Personal Protective Equipment (PPE) Safety glasses/goggles, chemical-resistant gloves, lab coat.[3][4]
Waste Container Type Labeled, sealable, chemically compatible (plastic preferred).[6][7][8]
Storage Location Designated Satellite Accumulation Area (SAA).[7][8][9]
SAA Storage Limits Maximum 55 gallons of hazardous waste.[8][9]
Drain/Trash Disposal Prohibited.[3][5]

This compound Disposal Workflow

ComanicAcidDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation segregate Segregate this compound Waste ventilation->segregate Proceed to Collection containerize Place in Labeled, Sealed, Compatible Container segregate->containerize label_waste Label: 'Hazardous Waste' 'this compound' & Contents containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs Request Disposal pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Comanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Comanic Acid (CAS 499-05-8), focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.

Essential Safety and Logistical Information

This compound, a naturally occurring organic compound, is utilized in various research applications, including the synthesis of pharmaceuticals.[1][2] While its toxicological properties have not been thoroughly investigated, it is classified as causing skin and serious eye irritation.[3][4] Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is necessary to minimize exposure risk when handling this compound.

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 standards are the minimum requirement.[3] For operations with a higher risk of splashing, chemical safety goggles and a face shield should be worn.[5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory.[3][6][7] Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][8] If a fume hood is not available or for nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[3]

  • Protective Clothing: A lab coat is the minimum requirement.[5] For tasks involving larger quantities or a higher risk of spills, an impervious apron should also be worn.[5]

Operational Plan:

A systematic approach to handling this compound, from preparation to disposal, is critical for safety and efficiency.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[9]

    • Assemble all necessary materials and equipment, including PPE, before starting work.

    • Confirm that spill control materials, such as neutralizing and absorbent agents, are available.[5]

  • Handling:

    • Handle this compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[3]

    • Avoid contact with skin and eyes.[3]

    • When transferring the substance, use appropriate tools to prevent spills and dust generation.

    • Always add acid to water, not the reverse, when preparing solutions to prevent violent spattering.[5]

    • Keep containers tightly closed when not in use.[3]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated place.[3]

    • Keep the container tightly closed.[3]

    • Store away from incompatible materials.

Disposal Plan:

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation: All waste containing this compound, including unused product and contaminated labware, should be collected in a designated, clearly labeled hazardous waste container.[8]

  • Containerization: Use a leak-proof and chemically compatible container for waste. The label should clearly indicate "Hazardous Waste" and "this compound".[8]

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[3] Do not let the product enter drains.[3] Contaminated packaging should be disposed of as unused product.[3]

Quantitative Data for this compound

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C6H4O4[1][2][4]
Molecular Weight 140.09 g/mol [2][4]
CAS Number 499-05-8[1][2][4]
Appearance White to light yellow to light orange crystalline powder[2][10]
Purity ≥ 98% (GC)[2]
Melting Point 253-254 °C[11]
Boiling Point 354.5 ± 37.0 °C at 760 mmHg[11]
Flash Point 160.0 ± 20.0 °C[11]
Density 1.5 ± 0.1 g/cm³[11]

Experimental Protocols

First Aid Measures:

In the event of exposure to this compound, immediate action is critical.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Spill Management:

In the case of a spill, follow these procedures to ensure safety and proper cleanup.

  • Small Spills:

    • Wear appropriate PPE, including gloves and eye protection.[5]

    • Control the spill with a neutralizing or absorbent material.[5]

    • Carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[3][8]

  • Large Spills:

    • Restrict access to the spill area.[5]

    • Evacuate personnel to a safe area.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance.[8]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safe handling workflow for this compound, the following diagram illustrates the key steps from preparation to disposal.

Safe_Handling_Workflow_Comanic_Acid Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep_area Clean & Uncluttered Workspace check_safety Verify Eyewash & Shower Access prep_area->check_safety gather_materials Assemble PPE & Materials check_safety->gather_materials first_aid First Aid check_safety->first_aid spill_kit Confirm Spill Kit Availability gather_materials->spill_kit spill_response Spill Response gather_materials->spill_response don_ppe Don Appropriate PPE spill_kit->don_ppe work_in_hood Work in Fume Hood don_ppe->work_in_hood avoid_contact Avoid Skin/Eye Contact work_in_hood->avoid_contact proper_transfer Use Proper Transfer Techniques avoid_contact->proper_transfer close_containers Keep Containers Closed proper_transfer->close_containers store_cool_dry Store in Cool, Dry, Ventilated Area close_containers->store_cool_dry collect_waste Collect in Labeled Hazardous Waste Container close_containers->collect_waste contact_ehs Contact EHS for Disposal collect_waste->contact_ehs

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Comanic Acid
Reactant of Route 2
Reactant of Route 2
Comanic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.